molecular formula C17H15NO5 B8507220 4-Demethyl Tranilast

4-Demethyl Tranilast

Cat. No.: B8507220
M. Wt: 313.30 g/mol
InChI Key: FSKJPXSYWQUVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Demethyl Tranilast is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

2-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoylamino]benzoic acid

InChI

InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)

InChI Key

FSKJPXSYWQUVGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Demethyl Tranilast: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyl Tranilast, also known as N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid, is a derivative of the anti-allergic and anti-fibrotic drug Tranilast. While Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) has been utilized in the treatment of various inflammatory and proliferative disorders, its metabolites and derivatives, such as this compound, are of significant interest to researchers for their potential biological activities and modified pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data to support further research and development in this area.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₅NO₅[2]
Molecular Weight 313.30 g/mol [2]
Melting Point 212 °C[3]
IUPAC Name 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid[2]

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the selective demethylation of Tranilast or a direct synthetic route utilizing a demethylated precursor.

Method 1: Synthesis via Coupling of 4-Hydroxy-3-methoxycinnamic Acid and Methyl Anthranilate

This method involves a two-step process starting with the commercially available 4-hydroxy-3-methoxycinnamic acid (ferulic acid).

Step 1: Synthesis of 4-Hydroxy-3-methoxycinnamoyl Chloride

  • Reagents: 4-hydroxy-3-methoxycinnamic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Protocol: To a solution of 4-hydroxy-3-methoxycinnamic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), a catalytic amount of DMF is added. The mixture is cooled to 0°C in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-hydroxy-3-methoxycinnamoyl chloride, which is typically used in the next step without further purification.

Step 2: Coupling with Methyl Anthranilate and Hydrolysis

  • Reagents: 4-hydroxy-3-methoxycinnamoyl chloride, methyl anthranilate, pyridine, and sodium hydroxide (NaOH).

  • Protocol: The crude 4-hydroxy-3-methoxycinnamoyl chloride is dissolved in anhydrous CH₂Cl₂ and cooled to 0°C. A solution of methyl anthranilate (1 equivalent) in pyridine is added dropwise. The reaction is stirred at room temperature for 4-6 hours. After completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (HCl) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester of this compound. This intermediate is then subjected to hydrolysis by refluxing with a 10% aqueous solution of sodium hydroxide in ethanol for 1-2 hours.[4] After cooling, the solution is acidified with dilute HCl to precipitate the crude this compound. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to yield the final product.

Method 2: Selective Demethylation of Tranilast

This approach utilizes Tranilast as the starting material and selectively removes the methyl group at the 4'-position.

  • Reagents: Tranilast, aluminum chloride (AlCl₃), and an appropriate solvent such as dichloromethane or acetonitrile.

  • Protocol: Tranilast (1 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled to 0°C, and aluminum chloride (1.5-2.0 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, with the progress monitored by TLC. Upon completion, the reaction is quenched by the slow addition of ice-cold water. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-OH~9.5singlet
-NH~11.5singlet
Aromatic (anthranilate)7.0 - 8.5multiplet
Aromatic (cinnamate)6.8 - 7.3multiplet
Vinylic6.5 - 7.8doublet, doublet
-OCH₃~3.9singlet

¹³C NMR (Expected Chemical Shifts):

CarbonExpected Chemical Shift (ppm)
C=O (amide)~165
C=O (acid)~170
Aromatic/Vinylic110 - 150
-OCH₃~56
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

HRMS (ESI):

IonCalculated m/z
[M-H]⁻312.0877
[M+H]⁺314.1023
[M+Na]⁺336.0842

Biological Activity and Signaling Pathways

Tranilast is known to exert its biological effects through multiple mechanisms, including the inhibition of chemical mediator release from mast cells and the modulation of key signaling pathways.[4][5] It is plausible that this compound shares similar mechanisms of action.

Inhibition of the TGF-β Signaling Pathway

Tranilast has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis and cell proliferation.[6][7] This inhibition is thought to occur through the suppression of Smad4 expression.[6]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (Fibrosis, Proliferation) Nucleus->Gene_transcription Tranilast This compound (inferred from Tranilast) Tranilast->Smad4 Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Tranilast This compound (inferred from Tranilast) Tranilast->Keap1_Nrf2 inactivates Keap1 ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_response Antioxidant Response HO1->Antioxidant_response workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Hydroxy-3-methoxycinnamic acid & Methyl Anthranilate) coupling Coupling Reaction start->coupling hydrolysis Hydrolysis coupling->hydrolysis purification Purification (Recrystallization) hydrolysis->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms mp Melting Point product->mp

References

Biological Activity of 4-Demethyl Tranilast: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the biological activity of 4-Demethyl Tranilast, a primary phase I metabolite of the anti-allergic and anti-inflammatory drug Tranilast. Despite significant interest in the therapeutic potential of Tranilast, publicly available scientific literature dedicated to the specific biological functions of its metabolite, this compound, is exceptionally limited. This document summarizes the metabolic relationship between Tranilast and this compound and reviews the well-documented biological activities of the parent compound, which may provide context for potential areas of investigation for the metabolite.

Metabolism of Tranilast to this compound

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) undergoes phase I metabolism, primarily through demethylation, to yield its main metabolite, this compound. This biotransformation is a key step in the processing of Tranilast in the body. While the metabolic pathway is acknowledged in the literature, a significant gap exists in the subsequent characterization of the pharmacological activity of this compound.

Biological Activity of the Parent Compound: Tranilast

Given the scarcity of data on this compound, this guide will focus on the extensively studied biological activities of Tranilast. These activities are primarily centered around its anti-inflammatory, anti-fibrotic, and anti-proliferative effects, mediated through various signaling pathways. It is plausible that this compound may share some of these activities, but this remains to be experimentally verified.

Anti-Inflammatory and Anti-Allergic Effects

Tranilast was initially developed as an anti-allergic medication. Its mechanism of action includes the inhibition of histamine release from mast cells.[1] Furthermore, Tranilast has been shown to suppress the production of various pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and MCP-1.[2] A key pathway implicated in its anti-inflammatory action is the direct inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases.[1][3][4]

Anti-Fibrotic Activity and Modulation of TGF-β Signaling

A major area of research for Tranilast is its potent anti-fibrotic activity.[5][6] This effect is largely attributed to its ability to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[7][8][9][10] TGF-β is a key cytokine involved in tissue repair and fibrosis. Tranilast has been demonstrated to inhibit the synthesis of collagen and other extracellular matrix proteins by suppressing the TGF-β signaling cascade.[9][10][11] This has led to its investigation in conditions characterized by excessive fibrosis, such as keloids and hypertrophic scars.[12]

Signaling Pathway: Tranilast's Inhibition of the TGF-β Pathway

The following diagram illustrates the proposed mechanism by which Tranilast interferes with TGF-β signaling, a key pathway in fibrosis and cell proliferation.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor Complex TGF-beta->TGF-beta_Receptor Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Gene Transcription (e.g., Collagen, Fibronectin) Smad_complex->Gene_Expression Translocation Tranilast Tranilast Tranilast->TGF-beta_Receptor Inhibition

Caption: Tranilast's inhibitory effect on the TGF-β signaling pathway.

Anti-Proliferative Effects and Cancer Research

Tranilast has demonstrated anti-proliferative effects in various cancer cell lines, including breast, prostate, and pancreatic cancer.[13][14][15][16] Its mechanisms of action in this context are linked to the inhibition of cell growth, migration, and colony formation.[15] These effects are also partly mediated through the modulation of the TGF-β pathway, which can play a dual role in cancer progression.

Activation of the Nrf2-HO-1 Pathway

Recent studies have elucidated another important mechanism of Tranilast's action: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway.[17] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress and inflammation. Tranilast has been shown to activate Nrf2, leading to the upregulation of HO-1 and conferring cytoprotective effects.

Signaling Pathway: Tranilast's Activation of the Nrf2-HO-1 Pathway

This diagram outlines the proposed mechanism of Nrf2-HO-1 pathway activation by Tranilast, contributing to its antioxidant and anti-inflammatory properties.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tranilast Tranilast Keap1_Nrf2 Keap1 Nrf2 Tranilast->Keap1_Nrf2 Inhibition of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE Nrf2_n->ARE HO1_Gene HO-1 Gene Expression ARE->HO1_Gene

Caption: Activation of the Nrf2-HO-1 pathway by Tranilast.

Quantitative Data and Experimental Protocols

Due to the lack of specific studies on this compound, there is no quantitative data such as IC50 or EC50 values available for its biological activities. Similarly, detailed experimental protocols for assays involving this metabolite are not present in the current body of scientific literature. The data presented below pertains to the parent compound, Tranilast.

Table 1: Selected In Vitro Activities of Tranilast

Target/AssayCell LineEffectConcentration/IC50Reference
FoxO-1 InhibitionHepG2Inhibition of FoxO-1 activityIC50 ≈ 30 µM[8]
IL-6, IL-8, MCP-1 ProductionHuman Corneal FibroblastsInhibitionConcentration-dependent[2]
NLRP3 InflammasomeMacrophagesInhibition of activation-[1]
Collagen SynthesisKeloid FibroblastsInhibition of TGF-β1 induced synthesis-[11]
Cell Growth InhibitionBT-474 and MDA-MB-231 (Breast Cancer)Inhibition-[15]

Note: This table is not exhaustive and is intended to provide examples of the types of quantitative data available for Tranilast. The absence of data for this compound is a critical knowledge gap.

Conclusion and Future Directions

Future research should prioritize the following:

  • Synthesis and Purification of this compound: To enable direct biological testing.

  • In Vitro and In Vivo Pharmacological Profiling: To determine if this compound retains, exceeds, or has a different activity profile compared to the parent compound.

  • Comparative Studies: Direct comparison of the effects of Tranilast and this compound on key signaling pathways such as TGF-β and Nrf2-HO-1.

  • Metabolic Stability and Pharmacokinetics: A deeper understanding of the conversion rate of Tranilast to this compound and the subsequent fate of the metabolite in vivo.

Addressing these research gaps is crucial for a comprehensive understanding of the overall pharmacological effects of Tranilast and for exploring the potential therapeutic applications of its metabolites. Until such studies are conducted, any discussion on the biological activity of this compound remains speculative and based on the known properties of its parent compound.

References

Unraveling the Molecular Mechanisms of Tranilast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the mechanism of action of Tranilast . Extensive research has revealed a significant lack of publicly available data regarding the specific molecular mechanisms of its metabolite, 4-Demethyl Tranilast . Therefore, the information presented herein pertains to the parent compound, Tranilast, and serves as a foundational reference for understanding its pharmacological effects. It is hypothesized that this compound may exhibit a similar, albeit potentially modified, mechanism of action, a premise that necessitates further dedicated investigation.

Executive Summary

Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) is a multifaceted drug initially developed as an anti-allergic agent.[1] Subsequent research has unveiled its potent anti-fibrotic, anti-inflammatory, anti-angiogenic, and anti-proliferative properties, positioning it as a molecule of interest for a range of therapeutic applications, including the treatment of fibrotic diseases and cancer.[2][3] The core mechanism of Tranilast revolves around its ability to modulate key signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) pathway, which plays a central role in fibrosis and cell proliferation.[2][4] Additionally, Tranilast influences other critical cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathways.[5][6][7] This guide provides a comprehensive overview of the molecular mechanisms of Tranilast, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Signaling Pathways Modulated by Tranilast

Tranilast exerts its pleiotropic effects by intervening in several interconnected signaling pathways that are fundamental to cellular homeostasis and disease pathogenesis.

TGF-β Signaling Pathway

The inhibition of the TGF-β signaling pathway is a cornerstone of Tranilast's mechanism of action, particularly in the context of its anti-fibrotic effects.[2][4] Tranilast has been shown to suppress the expression of TGF-β1.[8] This, in turn, prevents the phosphorylation and activation of downstream mediators, Smad2 and Smad3, leading to a reduction in the expression of extracellular matrix proteins like fibronectin and collagen.[4][9]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tranilast Tranilast TGF_beta TGF_beta Tranilast->TGF_beta TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression ↓ ECM Protein (Fibronectin, Collagen) Nucleus->Gene_Expression

Figure 1: Tranilast's Inhibition of the TGF-β Signaling Pathway.
MAPK and PI3K/Akt Signaling Pathways

In the context of cancer, Tranilast has been demonstrated to modulate the MAPK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and migration.[5] Studies have shown that Tranilast can decrease the phosphorylation of ERK1/2, a key component of the MAPK pathway, while increasing the phosphorylation of AKT1.[10] This dual action contributes to cell cycle arrest and the induction of apoptosis.

MAPK_PI3K_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Tranilast Tranilast pERK1_2 p-ERK1/2 Tranilast->pERK1_2 pAKT1 p-AKT1 Tranilast->pAKT1 ERK1_2 ERK1/2 ERK1_2->pERK1_2 Proliferation_Migration ↓ Proliferation ↓ Migration pERK1_2->Proliferation_Migration AKT1 AKT1 AKT1->pAKT1 Apoptosis ↑ Apoptosis pAKT1->Apoptosis

Figure 2: Modulation of MAPK and PI3K/Akt Pathways by Tranilast.
Nrf2-HO-1 Signaling Pathway

Tranilast has been shown to activate the Nrf2-HO-1 pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[1][11] Tranilast, through its electrophilic properties, is believed to react with Keap1, a repressor of Nrf2.[12] This leads to the release and nuclear translocation of Nrf2, which then induces the expression of antioxidant enzymes like HO-1.[12]

Nrf2_HO1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tranilast Tranilast Keap1_Nrf2 Keap1-Nrf2 Complex Tranilast->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1_expression ↑ HO-1 Expression ARE->HO1_expression

Figure 3: Activation of the Nrf2-HO-1 Pathway by Tranilast.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on Tranilast.

Table 1: In Vitro Efficacy of Tranilast

Cell LineAssayEndpointIC50 / Effective ConcentrationReference
Human Dermal Microvascular Endothelial Cells (HDMECs)Proliferation AssayInhibition of cell proliferationIC50: 136 µM[13]
Human Dermal Microvascular Endothelial Cells (HDMECs)Chemotaxis Assay (VEGF-induced)Inhibition of cell migrationIC50: 135 µM[13]
Vascular Smooth Muscle Cells (SMCs)Growth Rate AssayInhibition of cell growthIC50: 100 µmol/L[14]
CT-26 (Colon Cancer)MTT AssayReduction of cell viabilityIC50: 200 µM[15]
HOS, 143B, U2OS, MG-63 (Osteosarcoma)Viability Assay (with Cisplatin)Synergistic inhibition of viabilityCombination Index < 1[16]
Normal Human KeratinocytesCell Growth AssayDecrease in cell number5-400 µM (dose-dependent)[17]

Table 2: In Vivo Efficacy of Tranilast

Animal ModelDisease ModelDosageKey FindingReference
MiceIn vivo angiogenesis (Matrigel plug)300 mg/kg (oral)Significant suppression of angiogenesis[13]
RatBalloon-injured carotid arteryNot specified70% smaller neointima/media area ratio[14]
Micedb/db (diabetic)50, 100, 200 mg/kg (oral)Improved glucose tolerance[18]
RatsSmoke inhalation-induced lung injury200 mg/kgProtective effect on acute respiratory distress syndrome and early pulmonary fibrosis[19]

Experimental Protocols

This section provides a detailed overview of the methodologies used in key experiments to elucidate the mechanism of action of Tranilast.

Cell Culture and Treatment
  • Cell Lines: A variety of human and murine cell lines have been used, including endothelial cells (HDMECs), smooth muscle cells (SMCs), various cancer cell lines (e.g., 4T1, CT-26, HOS), and keratinocytes.[10][13][14][15][17]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Tranilast Preparation and Application: Tranilast is usually dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.

Western Blot Analysis
  • Objective: To determine the expression and phosphorylation status of key proteins in signaling pathways.

  • Protocol:

    • Cell Lysis: Treated and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., TGF-β, Smad2/3, p-Smad2/3, ERK1/2, p-ERK1/2, Akt, p-Akt, Nrf2, HO-1).

    • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation and Viability Assays
  • Objective: To assess the effect of Tranilast on cell growth and survival.

  • Protocols:

    • MTT Assay: Cells are seeded in 96-well plates, treated with various concentrations of Tranilast, and then incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

    • Cell Counting: Cells are treated with Tranilast, and the number of viable cells is determined at different time points using a hemocytometer or an automated cell counter.

In Vivo Angiogenesis Assay (Matrigel Plug Assay)
  • Objective: To evaluate the anti-angiogenic effect of Tranilast in a living organism.

  • Protocol:

    • Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors like VEGF and heparin.

    • Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice.

    • Tranilast Administration: Mice are treated with Tranilast (e.g., orally) for a specified period.

    • Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers.[13]

Conclusion

Tranilast is a pharmacologically active molecule with a well-documented mechanism of action centered on the modulation of multiple, critical signaling pathways. Its ability to inhibit TGF-β signaling provides a strong rationale for its use in fibrotic disorders, while its influence on the MAPK, PI3K/Akt, and Nrf2-HO-1 pathways underscores its potential in cancer therapy and inflammatory conditions. While the specific mechanism of its metabolite, this compound, remains to be elucidated, the comprehensive understanding of the parent compound's molecular activities provides a solid foundation for future research and drug development efforts. Further studies are warranted to explore the full therapeutic potential of Tranilast and its derivatives in a clinical setting.

References

The In Vitro Effects of Tranilast and its Analogs on Mast Cell Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide provides a comprehensive overview of the in vitro effects of Tranilast on mast cells. Despite extensive searches for its analog, 4-Demethyl Tranilast , no specific experimental data on its direct effects on mast cell function could be retrieved from the current scientific literature. The following information on Tranilast, the parent compound, is presented to serve as a foundational reference. It is plausible that this compound may exhibit similar, albeit quantitatively different, activities.

Introduction

Mast cells are critical effector cells in the inflammatory and allergic response, releasing a variety of potent mediators upon activation. The modulation of mast cell activity is a key therapeutic strategy for allergic diseases. Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid] is an anti-allergic drug that has been shown to stabilize mast cells and inhibit the release of inflammatory mediators.[1][2] This document summarizes the available in vitro data on the effects of Tranilast on mast cell function, details common experimental protocols used for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Effects of Tranilast on Mast Cell Function

The following tables summarize the quantitative data on the inhibitory effects of Tranilast on mast cell degranulation and mediator release from various in vitro studies.

Table 1: Inhibition of Mast Cell Degranulation by Tranilast

Mast Cell TypeStimulusTranilast Concentration% Inhibition of Degranulation (β-hexosaminidase release)Reference
LAD2 cellsIgE/anti-IgE10 µg/mL19%[3]
LAD2 cellsSubstance P10 µg/mL28%[3]
LAD2 cellsCompound 48/8010 µg/mL6%[3]
Rat Peritoneal Mast CellsGTP-γ-S500 µMSignificant suppression of membrane capacitance increase[4]
Rat Peritoneal Mast CellsGTP-γ-S1 mMAlmost total suppression of membrane capacitance increase[4]

Table 2: Inhibition of Mediator Release by Tranilast

Mast Cell TypeStimulusMediatorTranilast Concentration% Inhibition of ReleaseIC50Reference
Rat Peritoneal Mast Cells (homogenates)-Prostaglandin D2 (PGD2)-Dose-dependent0.1 mM[5]
Rat Peritoneal Mast Cells (broken cell prep)[14C]PGH2Prostaglandin D2 (PGD2)-50% inhibition at 0.08 mM0.08 mM[5]
LAD2 cellsSubstance PTNF10 µg/mL46%-[3]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in vitro effects of Tranilast on mast cells.

Mast Cell Culture and Degranulation Assay

Objective: To quantify the inhibitory effect of a compound on mast cell degranulation.

Protocol:

  • Cell Culture:

    • Human mast cell lines (e.g., LAD2) are cultured in appropriate media, such as StemPro-34 SFM, supplemented with growth factors like stem cell factor (SCF).

    • Primary mast cells, such as rat peritoneal mast cells, are isolated by peritoneal lavage.

  • Sensitization (for IgE-mediated activation):

    • Cells are incubated with IgE overnight.

  • Compound Incubation:

    • Cells are pre-incubated with various concentrations of the test compound (e.g., Tranilast) for a specified period (e.g., 30 minutes).

  • Stimulation:

    • Degranulation is induced by adding a stimulus such as anti-IgE, substance P, or compound 48/80.

  • Quantification of Degranulation:

    • The release of β-hexosaminidase, a granular enzyme, is measured as an index of degranulation.

    • The cell supernatant is collected and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • The reaction is stopped, and the absorbance is read at 405 nm.

    • Total β-hexosaminidase release is determined by lysing the cells with Triton X-100.

    • The percentage of degranulation is calculated as the ratio of β-hexosaminidase released into the supernatant to the total cellular β-hexosaminidase.

Cytokine and Chemokine Release Assay (ELISA)

Objective: To measure the effect of a compound on the release of specific cytokines and chemokines from mast cells.

Protocol:

  • Cell Culture and Treatment:

    • Mast cells are cultured and treated with the test compound and stimulus as described in the degranulation assay.

  • Supernatant Collection:

    • After an appropriate incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • The concentration of specific cytokines or chemokines (e.g., TNF, IL-6, MCP-1) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • The assay typically involves capturing the target protein with a specific antibody, detecting it with a labeled secondary antibody, and measuring the resulting colorimetric or fluorescent signal.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the action of Tranilast on mast cells.

Mast_Cell_Activation_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response FcεRI FcεRI Syk Syk FcεRI->Syk Activation LAT LAT Syk->LAT PLCγ PLCγ LAT->PLCγ IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC PKC DAG->PKC Degranulation Degranulation (Histamine, β-hexosaminidase) Ca_Influx->Degranulation Cytokine_Production Cytokine/Chemokine Production PKC->Cytokine_Production Antigen_IgE Antigen-IgE Complex Antigen_IgE->FcεRI Cross-linking Tranilast Tranilast Tranilast->Ca_Influx Inhibition Tranilast->Degranulation Inhibition

Figure 1: Simplified IgE-mediated mast cell activation pathway and the putative inhibitory point of Tranilast.

Degranulation_Assay_Workflow Start Start: Mast Cell Culture Preincubation Pre-incubation with Tranilast/Vehicle Start->Preincubation Stimulation Stimulation with Antigen/Compound 48/80 Preincubation->Stimulation Incubation Incubation (e.g., 30 min) Stimulation->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant_Collection Collect Supernatant (Released mediators) Centrifugation->Supernatant_Collection Cell_Lysis Lyse Cell Pellet (Total mediators) Centrifugation->Cell_Lysis Assay β-hexosaminidase Assay Supernatant_Collection->Assay Cell_Lysis->Assay Analysis Data Analysis: % Degranulation Calculation Assay->Analysis End End Analysis->End

Figure 2: A typical experimental workflow for a mast cell degranulation assay.

Conclusion

The available in vitro evidence demonstrates that Tranilast effectively inhibits mast cell degranulation and the release of pro-inflammatory mediators such as histamine and prostaglandin D2. While the precise molecular mechanisms are not fully elucidated, modulation of intracellular calcium levels appears to be a key aspect of its action.[3] The provided experimental protocols and workflows offer a standardized approach for the evaluation of mast cell stabilizing compounds. Further research is warranted to specifically investigate the activity of this compound and other analogs to delineate their structure-activity relationships and potential as novel anti-allergic therapeutics.

References

4-Demethyl Tranilast as a TGF-β Signaling Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers Tranilast as a modulator of TGF-β signaling. However, specific research on its metabolite, 4-Demethyl Tranilast, in this context is limited. This guide provides a comprehensive overview of the role of the parent compound, Tranilast, in inhibiting the TGF-β pathway, which may offer insights into the potential mechanisms of this compound.

Introduction to the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial cellular communication system involved in a myriad of physiological and pathological processes, including cell growth, differentiation, apoptosis, and immune regulation.[1][2][3] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.[4][5]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI).[1][6] The activated TβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2][4] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[4][6] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[1][3]

Mechanism of Action of Tranilast as a TGF-β Inhibitor

Tranilast, chemically known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, is an anti-allergic drug that has been repurposed for its anti-fibrotic and anti-proliferative properties, which are largely attributed to its inhibitory effects on the TGF-β signaling pathway.[7][8][9] While the precise molecular target of Tranilast is not fully elucidated, studies have shown that it can interfere with the TGF-β pathway at multiple levels.[10]

One of the primary mechanisms by which Tranilast is thought to inhibit TGF-β signaling is by suppressing the expression of SMAD4.[11][12] By reducing the available pool of SMAD4, Tranilast hinders the formation of the functional R-SMAD/co-SMAD complex, thereby preventing its nuclear translocation and subsequent gene regulation.[11][12] Some studies also suggest that Tranilast can inhibit the phosphorylation of SMAD2 and SMAD3, the initial step in the downstream signaling cascade.[13]

Furthermore, Tranilast has been observed to reduce the release of TGF-β1 from certain cell types, which would decrease the upstream activation of the entire pathway.[7][8]

Quantitative Data on Tranilast's Inhibitory Activity

CompoundCell LineAssay TypeIC50Reference
Tranilast Analogs (e.g., 4b, 7a, 7b, 14c-e)PC-3, HepG-2, MCF-7TGFβR1 Inhibition0.087-3.276 µM[14]
Tranilast Analogs (e.g., 4b, 7a, 7b, 14c-e)PC-3, HepG-2, MCF-7Cytotoxicity (MTT Assay)1.1-6.29 µM[14]
TranilastCT-26Cell Viability (MTT Assay)Dose-dependent reduction[5][15]

Experimental Protocols

Western Blot for Phospho-SMAD2/3

This protocol is used to determine the phosphorylation status of SMAD2 and SMAD3, key markers of TGF-β pathway activation.

Materials:

  • Cell lysis buffer with phosphatase inhibitors[16]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3[17]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the test compound (e.g., this compound) for the desired time, then stimulate with TGF-β1. Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[18]

  • Membrane Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-SMAD2/3 overnight at 4°C. Use an antibody for total SMAD2/3 as a loading control.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

TGF-β Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of pathway inhibition.

Materials:

  • Cells transfected with a TGF-β responsive luciferase reporter construct (e.g., SBE reporter)[6]

  • Dual-Luciferase Reporter Assay System[11]

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • TGF-β Stimulation: After a pre-incubation period, stimulate the cells with TGF-β1.

  • Cell Lysis: After the desired incubation time, lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the lysate and measure the firefly luciferase activity using a luminometer. Measure Renilla luciferase activity for normalization.[11]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates 4_Demethyl_Tranilast This compound (Tranilast) 4_Demethyl_Tranilast->pSMAD23 Inhibits Phosphorylation 4_Demethyl_Tranilast->SMAD4 Suppresses Expression DNA Target Gene Transcription SMAD_complex_nuc->DNA Regulates

Caption: The TGF-β signaling pathway and points of inhibition by Tranilast.

Western_Blot_Workflow A Cell Treatment (Inhibitor & TGF-β) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody (p-SMAD2/3) F->G H Secondary Antibody G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Workflow for Western Blot analysis of p-SMAD2/3.

Luciferase_Assay_Workflow A Seed Transfected Cells B Inhibitor Treatment A->B C TGF-β Stimulation B->C D Cell Lysis C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Normalization & Analysis F->G

Caption: Workflow for TGF-β Luciferase Reporter Assay.

References

Preliminary Studies on Tranilast Cytotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the scope of this document: Initial inquiries into the cytotoxicity of 4-Demethyl Tranilast, a primary metabolite of Tranilast, revealed a significant lack of available data in peer-reviewed literature. Consequently, this technical guide focuses on the extensively studied cytotoxic properties of the parent compound, Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this compound.

Tranilast, originally developed as an anti-allergic medication, has demonstrated significant cytotoxic and cytostatic effects across a variety of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways. This guide summarizes the key quantitative data, experimental methodologies, and associated signaling pathways from preliminary cytotoxicity studies on Tranilast.

Data Presentation: In Vitro Cytotoxicity of Tranilast

The following tables summarize the quantitative data on the cytotoxic effects of Tranilast on various cancer cell lines.

Cell LineCancer TypeAssayConcentration (µM)EffectCitation
HOSOsteosarcomaCell Viability200Significant reduction in viability[1]
143BOsteosarcomaCell Viability200Significant reduction in viability[1]
U2OSOsteosarcomaCell Viability200Significant reduction in viability[1]
MG-63OsteosarcomaCell Viability200Significant reduction in viability[1]
WI-38Normal FibroblastCell Viability200Significantly less inhibition compared to osteosarcoma lines[1]
4T1Murine Breast CancerCell ProliferationNot SpecifiedInhibition of proliferation[3][4]
LA7Rat Mammary CarcinomaCell ProliferationNot SpecifiedInhibition of proliferation[4]
MDA-MB-231Human Breast CarcinomaCell ProliferationNot SpecifiedInhibition of proliferation[4]
MCF-7Human Breast CarcinomaCell ProliferationNot SpecifiedInhibition of proliferation[4]
INS-1InsulinomaCell Viability100Complete restoration of cell viability from palmitic acid-induced damage[5]
Cell LineCancer TypeAssayTreatmentApoptotic Cell Death (%)Citation
INS-1InsulinomaFlow CytometryPalmitic Acid (500 µM)46.9[5]
INS-1InsulinomaFlow CytometryPalmitic Acid (500 µM) + Tranilast (100 µM)13.1[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture
  • Osteosarcoma Cell Lines (HOS, 143B, U2OS, MG-63) and Normal Fibroblasts (WI-38): Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[1]

  • INS-1 Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.[5]

Cytotoxicity and Cell Viability Assays
  • Cell Viability Assay (Osteosarcoma): Osteosarcoma and fibroblast cell lines were seeded in 96-well plates and treated with varying concentrations of Tranilast for 48 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST).[1]

  • Cell Viability Assay (INS-1): INS-1 cells were exposed to 500 µM palmitic acid for 24 hours in the presence or absence of Tranilast. Cell viability was measured to determine the protective effects of Tranilast.[5]

Apoptosis Assays
  • Flow Cytometry: INS-1 cells were treated with palmitic acid with or without Tranilast. Apoptotic cells were quantified using an Annexin V-FITC/Propidium Iodide apoptosis detection kit followed by flow cytometric analysis.[5]

  • Western Blot Analysis for Apoptotic Markers: Expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as cleaved PARP and cleaved caspase-3, were determined by Western blotting to confirm the induction of apoptosis.[3][5]

Cell Cycle Analysis
  • Flow Cytometry: Osteosarcoma cells were treated with Tranilast alone or in combination with cisplatin. Cells were then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Tranilast and a typical experimental workflow for assessing its cytotoxicity.

Tranilast_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Tranilast Tranilast TGFb TGF-β Tranilast->TGFb Inhibits PI3K PI3K Tranilast->PI3K Modulates MAPK MAPK (ERK1/2) Tranilast->MAPK Decreases Phosphorylation p53 p53 Tranilast->p53 Upregulates TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Arrest (G2/M Phase) Akt->CellCycle Influences MAPK->CellCycle Influences Caspases Caspase Cascade (Caspase-3) p53->Caspases Activates PARP PARP Cleavage Caspases->PARP Induces Apoptosis Apoptosis PARP->Apoptosis CellCycle->Apoptosis Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells in Culture Plates treatment Treat with varying concentrations of Tranilast start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle data Quantitative Data Analysis (IC50, % Apoptosis, etc.) viability->data apoptosis->data cell_cycle->data pathway Western Blot for Signaling Proteins data->pathway conclusion Conclusion on Cytotoxic Mechanism pathway->conclusion

References

4-Demethyl Tranilast: A Comprehensive Technical Guide on its Anti-Fibrotic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic agents. Tranilast, an anti-allergic drug, has demonstrated significant anti-fibrotic properties in various preclinical models. Its major active metabolite, 4-Demethyl Tranilast (M-1), is emerging as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of this compound's role in fibrosis, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for future research. While much of the existing data pertains to the parent compound, Tranilast, this guide extrapolates and proposes methodologies for the specific investigation of its demethylated metabolite, paving the way for further exploration of its therapeutic potential.

Introduction: The Challenge of Fibrosis and the Promise of Tranilast and its Metabolites

Fibrosis is a complex biological process that can affect nearly every organ in the body, including the lungs, liver, kidneys, heart, and skin.[1][2] It is the result of a dysregulated wound-healing response to chronic injury or inflammation, leading to the overproduction and deposition of ECM components, primarily collagen.[1] This excessive scarring disrupts normal tissue architecture and function, ultimately contributing to a significant burden of morbidity and mortality worldwide.[1]

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an orally administered drug that has been used for the treatment of allergic disorders such as asthma and keloids.[3][4] A growing body of evidence suggests that Tranilast possesses potent anti-fibrotic properties, making it a promising candidate for repositioning as a treatment for various fibrotic diseases.[2][5] Tranilast is metabolized in humans, with one of its major metabolites being this compound.[6] Understanding the specific contribution of this metabolite to the overall anti-fibrotic effect of the parent drug is crucial for optimizing therapeutic strategies.

This guide will delve into the known anti-fibrotic mechanisms of Tranilast, with the underlying hypothesis that this compound shares or even potentiates these activities. The primary pathways of focus are the Transforming Growth Factor-beta (TGF-β)/SMAD signaling cascade and the NLRP3 inflammasome, both of which are central to the pathogenesis of fibrosis.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 93755-77-2[7]
Molecular Formula C17H15NO5[]
Molecular Weight 313.30 g/mol []
Melting Point 212 °C[7]
Boiling Point 594.2±50.0 °C (Predicted)[7]
Density 1.384±0.06 g/cm3 (Predicted)[7]
pKa 3.45±0.36 (Predicted)[7]
SMILES COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O[]
InChI InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+[]

Known and Hypothesized Mechanisms of Anti-Fibrotic Action

The anti-fibrotic effects of Tranilast are believed to be mediated through two primary, interconnected pathways: suppression of the pro-fibrotic TGF-β/SMAD signaling pathway and direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. It is hypothesized that this compound exerts its effects through similar mechanisms.

Inhibition of the TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis.[9] Upon binding of TGF-β to its receptor, the downstream signaling molecules SMAD2 and SMAD3 are phosphorylated, leading to their translocation to the nucleus and the activation of pro-fibrotic gene expression, including collagens and other ECM proteins.[9]

Tranilast has been shown to inhibit pulmonary fibrosis by suppressing the TGF-β/SMAD2 pathway.[9][10] It attenuates the phosphorylation of SMAD2, thereby blocking the downstream cascade that leads to ECM production.[3][6][9][10][11][12]

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 P pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Pro-fibrotic Gene Expression SMAD_complex->Gene_expression Tranilast 4-Demethyl Tranilast Tranilast->pSMAD2_3

Caption: Inhibition of the TGF-β/SMAD signaling pathway by this compound.

Direct Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][13] Chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases.[1][13]

Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome.[1][2][13][14][15] It physically binds to the NACHT domain of NLRP3, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[1][13][14] This action blocks the activation of caspase-1 and the release of mature IL-1β, a potent pro-fibrotic cytokine.[1][13]

NLRP3_pathway DAMPs DAMPs/PAMPs NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Tranilast 4-Demethyl Tranilast Tranilast->NLRP3_active Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b

Caption: Direct inhibition of the NLRP3 inflammasome by this compound.

Quantitative Data on the Anti-Fibrotic Effects of Tranilast

The following tables summarize the quantitative data from key studies on the anti-fibrotic effects of Tranilast. While these studies do not specifically investigate this compound, they provide a strong rationale for its potential efficacy.

In Vitro Studies
Cell LineTreatmentConcentrationEffectReference
A549 (Human Alveolar Epithelial Cells)TGF-β25 ng/mLInduction of fibronectin and type IV collagen expression[10][11]
A549TGF-β2 + Tranilast50, 100, 200 µMDose-dependent suppression of fibronectin and type IV collagen expression[10][11]
A549TGF-β2 + Tranilast200 µMSignificant attenuation of SMAD2 phosphorylation[10][11]
A549TGF-β2 + Tranilast200 µMSignificant inhibition of cell motility in wound healing assay[10][11]
Rabbit Tenon's capsule fibroblastsTranilast300 µM~27% decrease in cell number[16]
Rabbit corneal stromal fibroblastsTranilast300 µM~45% decrease in cell number[16]
Rabbit Tenon's capsule fibroblastsTranilast300 µMReduction in collagen synthesis[16]
Rabbit corneal stromal fibroblastsTranilast300 µMReduction in collagen synthesis[16]
In Vivo Studies
Animal ModelTreatmentDosageEffectReference
Bleomycin-induced pulmonary fibrosis in miceTranilastNot specifiedSignificant attenuation of lung fibrosis (histological analysis)[10][11]
Bleomycin-induced pulmonary fibrosis in miceTranilastNot specifiedSignificant reduction in TGF-β, collagen, and fibronectin levels in lung tissue[10][11]
Bleomycin-induced pulmonary fibrosis in miceTranilastNot specifiedSignificant reduction in phosphorylated SMAD2 in lung tissue[10][11]
Smoke inhalation-induced acute respiratory distress syndrome and early pulmonary fibrosis in ratsTranilast100, 200, 300 mg/kg (i.p.)Dose-dependent reduction in histopathological changes (pulmonary hemorrhage, edema, inflammatory cell infiltration)[17]
Smoke inhalation-induced acute respiratory distress syndrome and early pulmonary fibrosis in ratsTranilast200 mg/kg (i.p.)Most prominent protective effect[17]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-fibrotic effects of this compound, adapted from studies on Tranilast.

In Vitro Assessment of Anti-Fibrotic Activity

Objective: To determine the effect of this compound on fibroblast proliferation, migration, and ECM production in vitro.

Cell Culture:

  • Use primary human lung fibroblasts (or other relevant fibroblast cell lines, e.g., NIH/3T3).

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[18][19]

Proliferation Assay (MTS/MTT Assay):

  • Seed fibroblasts in 96-well plates at a density of 5 x 10^3 cells/well.

  • After 24 hours, starve the cells in serum-free medium for another 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) with or without a pro-fibrotic stimulus like TGF-β1 (5 ng/mL).

  • Incubate for 48-72 hours.

  • Add MTS or MTT reagent according to the manufacturer's instructions and measure absorbance at the appropriate wavelength.

Wound Healing (Scratch) Assay for Cell Migration:

  • Grow fibroblasts to confluence in 6-well plates.

  • Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Wash with phosphate-buffered saline (PBS) to remove detached cells.

  • Treat the cells with this compound in a low-serum medium.

  • Capture images of the scratch at 0, 12, and 24 hours.

  • Quantify the rate of wound closure.

Western Blotting for ECM Proteins and Signaling Molecules:

  • Treat fibroblasts with this compound and/or TGF-β1 as described above.

  • Lyse the cells and determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against fibronectin, collagen I, α-smooth muscle actin (α-SMA), phosphorylated SMAD2/3, and total SMAD2/3.

  • Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

In Vivo Assessment in a Murine Model of Pulmonary Fibrosis

Objective: To evaluate the therapeutic efficacy of this compound in a bleomycin-induced model of pulmonary fibrosis.

Animal Model:

  • Use 8-10 week old C57BL/6 mice.

  • Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (1.5-3.0 U/kg).[20]

Treatment Protocol:

  • Randomly divide the mice into groups: Sham + Vehicle, Bleomycin + Vehicle, and Bleomycin + this compound (e.g., 50, 100, 200 mg/kg/day, administered by oral gavage).

  • Begin treatment 7-10 days after bleomycin administration to model a therapeutic intervention.

  • Continue treatment for 14-21 days.

Assessment of Fibrosis:

  • Histology: At the end of the experiment, harvest the lungs, fix in 4% paraformaldehyde, and embed in paraffin. Stain lung sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

  • Hydroxyproline Assay: Quantify the total collagen content in the lung tissue using a hydroxyproline assay kit.

  • Quantitative PCR (qPCR): Extract RNA from lung tissue and perform qPCR to measure the expression of pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.

  • Bronchoalveolar Lavage (BAL): Analyze BAL fluid for total and differential cell counts and for the concentration of pro-inflammatory cytokines like IL-1β.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_culture Fibroblast Culture Proliferation Proliferation Assay Cell_culture->Proliferation Migration Migration Assay Cell_culture->Migration Western_blot Western Blot Cell_culture->Western_blot Animal_model Bleomycin-induced Pulmonary Fibrosis Treatment This compound Treatment Animal_model->Treatment Histology Histology Treatment->Histology Hydroxyproline Hydroxyproline Assay Treatment->Hydroxyproline qPCR qPCR Treatment->qPCR BAL BAL Fluid Analysis Treatment->BAL

Caption: Experimental workflow for assessing the anti-fibrotic activity of this compound.

Future Directions and Conclusion

The evidence for the anti-fibrotic effects of Tranilast is compelling, and its mechanisms of action through the inhibition of the TGF-β/SMAD pathway and the NLRP3 inflammasome are well-supported. While direct evidence for the anti-fibrotic activity of its major metabolite, this compound, is currently lacking, there is a strong scientific rationale to hypothesize that it contributes significantly to the therapeutic effects of the parent drug.

Future research should focus on directly investigating the anti-fibrotic properties of this compound using the in vitro and in vivo models outlined in this guide. Key research questions include:

  • What is the relative potency of this compound compared to Tranilast in inhibiting fibroblast activation and ECM production?

  • Does this compound exhibit a similar or enhanced ability to inhibit the TGF-β/SMAD and NLRP3 inflammasome pathways?

  • What are the pharmacokinetic and pharmacodynamic profiles of this compound, and how do they compare to Tranilast?

Answering these questions will be critical in determining whether this compound itself could be developed as a novel anti-fibrotic therapeutic. The information and protocols provided in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to embark on this important area of investigation. The potential to develop a new, effective treatment for the myriad of debilitating fibrotic diseases makes the exploration of this compound a worthy and urgent endeavor.

References

An Initial Investigation of Tranilast's Anti-Cancer Properties in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic drug that has demonstrated potential as an anti-cancer agent in numerous pre-clinical studies.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple signaling pathways involved in tumor proliferation, invasion, and metastasis.[1][2] While the initial query sought information on 4-Demethyl Tranilast, a comprehensive literature review revealed a scarcity of specific research on this particular analog in the context of cancer cell lines. Therefore, this guide focuses on the significant body of research available for Tranilast, providing a detailed overview of its initial investigations in various cancer cell lines. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Tranilast in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
BT-474Human Breast CancerNot explicitly quantified, but shown to be more responsive than MDA-MB-231[3]
MDA-MB-231Human Breast CancerNot explicitly quantified, but shown to be less responsive than BT-474[3]
4T1Murine Breast CancerNot explicitly quantified, but shown to inhibit proliferation[1]
CT-26Colon Cancer200 µM (used in combination therapy)[4]

Note: Many studies investigated the effects of Tranilast at specific concentrations rather than determining a precise IC50 value.

Table 2: Effects of Tranilast on Cell Cycle and Apoptosis in Cancer Cell Lines
Cell LineEffect on Cell CycleEffect on ApoptosisKey Molecular ChangesReference
4T1 (Murine Breast Cancer)Arrest beyond G1/S phasePromotion of apoptosis↑ p53, ↑ PARP cleavage, ↑ Cleaved caspase 3, ↓ Cyclin D1, ↑ p27, ↓ Cyclin A, ↓ pRB, ↓ Cyclin B, ↓ Cdc2[1][5]
BT-474 (Human Breast Cancer)Not specifiedStimulation of apoptosis↑ Cleaved PARP[3]
MDA-MB-231 (Human Breast Cancer)Not specifiedStimulation of apoptosis↑ Cleaved PARP[3]
Osteosarcoma cell lines (in combination with cisplatin)G2/M arrestInduction of early and late apoptotic cell death↑ Cleaved caspase-3, ↑ Cleaved PARP, ↑ p-H2AX[6]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.[7]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Tranilast stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, remove the medium and add fresh medium containing various concentrations of Tranilast. Include a vehicle control (medium with the solvent used to dissolve Tranilast).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.[8] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value can be calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with Tranilast.[9][10][11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Tranilast

  • PBS (ice-cold)

  • 70% ethanol (ice-cold)[9]

  • Propidium Iodide (PI) staining solution (containing RNase A)[10]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Tranilast at the desired concentrations for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations. Centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells.[10]

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[9] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histograms.[9][10]

Protein Expression Analysis by Western Blotting

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by Tranilast.[12][13][14][15]

Materials:

  • Cancer cell lines

  • Tranilast

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with Tranilast, then wash with cold PBS and lyse with lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Tranilast_Signaling_Pathways cluster_tranilast Tranilast cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Tranilast Tranilast TGFB TGF-β Tranilast->TGFB inhibits secretion Smad4 Smad4 Tranilast->Smad4 suppresses PI3K PI3K Tranilast->PI3K inhibits Ras Ras Tranilast->Ras inhibits IKK IKK Tranilast->IKK inhibits TGFBR TGF-β Receptor Smad23 p-Smad2/3 TGFBR->Smad23 TGFB->TGFBR Smad23->Smad4 Transcription Gene Transcription Smad4->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Transcription Proliferation ↓ Proliferation Transcription->Proliferation Apoptosis ↑ Apoptosis Transcription->Apoptosis Invasion ↓ Invasion Transcription->Invasion

Caption: Signaling pathways modulated by Tranilast in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Lines treatment Tranilast Treatment (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot qpcr qPCR (Gene Expression) treatment->qpcr data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis qpcr->data_analysis

Caption: Experimental workflow for investigating Tranilast's anti-cancer effects.

References

An In-depth Technical Guide to the Pharmacokinetics of 4-Demethyl Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic data for 4-Demethyl Tranilast, a metabolite of the anti-allergic and anti-fibrotic drug Tranilast, is not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the pharmacokinetics of the parent compound, Tranilast, and offers a scientifically grounded perspective on the anticipated pharmacokinetic profile of its 4-demethylated metabolite based on established metabolic pathways and principles of pharmacokinetics.

Introduction

Tranilast, or N-(3,4-dimethoxycinnamoyl) anthranilic acid, is a drug utilized in the treatment of various conditions, including bronchial asthma, allergic rhinitis, and atopic dermatitis.[1] Its therapeutic effects are attributed to the inhibition of chemical mediator release from mast cells and basophils.[1] Recent studies have also highlighted its potential in managing fibrotic disorders and certain proliferative diseases.[2][3] The clinical efficacy and safety profile of any pharmaceutical agent are intrinsically linked to its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME). A crucial aspect of understanding a drug's disposition in the body is the characterization of its metabolites. One of the identified phase I metabolites of Tranilast is this compound.[4] This document aims to provide a detailed technical overview of the known pharmacokinetics of Tranilast and to extrapolate the potential pharmacokinetic characteristics of this compound.

Pharmacokinetics of Tranilast

The pharmacokinetic profile of Tranilast has been primarily characterized in studies involving healthy human subjects. The data reveals that Tranilast is absorbed gradually after oral administration, reaching peak plasma concentrations within a few hours.

Quantitative Pharmacokinetic Data for Tranilast

The following table summarizes the key pharmacokinetic parameters of Tranilast following oral administration, as reported in a study with healthy Chinese subjects.[1]

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)42.2 ± 5.92µg/mL
Tmax (Time to Maximum Plasma Concentration)2.79 ± 1.14h
t1/2 (Elimination Half-life)7.58 ± 1.44h
AUC0-∞ (Area Under the Curve from time 0 to infinity)421.5 ± 78.5 (pooled)µg·h/mL
CL/F (Total Body Clearance)8.12 ± 1.31mL/h/kg

Data sourced from a study on healthy Chinese subjects receiving a single oral dose.[1]

Experimental Protocols for Tranilast Pharmacokinetic Studies

The methodologies employed in pharmacokinetic studies of Tranilast are crucial for the interpretation of the resulting data. Below are detailed descriptions of typical experimental protocols.

Study Design and Subject Population

A common study design for evaluating the pharmacokinetics of Tranilast is a two-way crossover study in healthy adult male volunteers.[1] Such a design allows for the comparison of different formulations and minimizes inter-individual variability. Subjects are typically screened to ensure they are in good health, based on physical examinations, electrocardiograms, and standard laboratory tests.

Dosing and Administration

In a representative study, subjects were administered a single oral dose of Tranilast, for instance, in 200 mg capsules.[1] The administration is usually followed by a washout period of at least one week before the subjects receive the alternative treatment in a crossover design.

Biological Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug. A typical sampling schedule includes a pre-dose sample, followed by multiple samples over a 24-hour period post-administration (e.g., at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).[1] Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -20°C) until analysis.

Bioanalytical Method

The quantification of Tranilast in plasma samples is commonly performed using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

  • Sample Preparation: A liquid-liquid extraction or protein precipitation method is typically used to isolate the drug from the plasma matrix.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is often employed.

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

    • Detection: UV detection at a specific wavelength is a common method for quantifying Tranilast.

  • Validation: The analytical method is validated for its linearity, precision, accuracy, and stability to ensure reliable and reproducible results.[1] The limit of quantitation for Tranilast in plasma has been reported to be 0.1 µg/mL.[1]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.[1]

  • Cmax and Tmax: Determined directly from the observed plasma concentration-time data.[1]

  • AUC: Calculated using the trapezoidal rule.[1]

  • t1/2: Determined from the terminal elimination phase of the log-linear plasma concentration-time curve.

  • CL/F: Calculated as Dose/AUC.

Metabolism of Tranilast and the Formation of this compound

Tranilast undergoes both Phase I and Phase II metabolism. The primary metabolic pathways include glucuronidation and demethylation.[4] The 4-demethylation of Tranilast results in the formation of its active metabolite, this compound.

Tranilast_Metabolism Tranilast Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) PhaseI Phase I Metabolism (Demethylation) Tranilast->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Glucuronidation) Tranilast->PhaseII UGT Enzymes Metabolite This compound PhaseI->Metabolite Excretion Excretion Metabolite->Excretion Glucuronide Tranilast Glucuronide PhaseII->Glucuronide Glucuronide->Excretion

Caption: Metabolic pathway of Tranilast leading to the formation of this compound.

Inferred Pharmacokinetics of this compound

While specific pharmacokinetic studies on this compound are lacking, its likely pharmacokinetic profile can be inferred based on its chemical structure relative to the parent compound and general principles of drug metabolism.

  • Formation and Absorption: As a metabolite, this compound is formed in vivo following the administration of Tranilast. Its appearance in the systemic circulation would lag behind that of the parent drug.

  • Distribution: The demethylation of Tranilast results in a more polar compound. Generally, increased polarity leads to a smaller volume of distribution, suggesting that this compound may have a more limited distribution into tissues compared to Tranilast.

  • Metabolism: this compound, having a free hydroxyl group, is susceptible to further Phase II metabolism, primarily glucuronidation. This would facilitate its elimination from the body.

  • Excretion: The increased polarity of this compound and its potential glucuronide conjugate would favor renal excretion. Therefore, it is anticipated that this metabolite is primarily cleared through the kidneys.

Analytical Considerations for this compound

A published analytical method describes the simultaneous determination of Tranilast and its metabolites in plasma and urine using HPLC.[5] This method is capable of quantifying a metabolite referred to as "N-3," which is likely this compound. The detection limits for this metabolite were reported to be 0.1 µg/mL in plasma and 1 µg/mL in urine.[5]

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma or Urine Sample Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Plasma->Extraction HPLC HPLC Separation (Reversed-Phase C18 Column) Extraction->HPLC Detection UV or Mass Spectrometric Detection HPLC->Detection Quantification Quantification of Tranilast and this compound Detection->Quantification

Caption: A generalized experimental workflow for the bioanalysis of Tranilast and its metabolites.

Conclusion and Future Directions

The pharmacokinetic profile of Tranilast is reasonably well-characterized, demonstrating predictable absorption and elimination kinetics. Its metabolism to this compound represents a significant pathway in its biotransformation. While direct pharmacokinetic data for this compound is currently unavailable, its physicochemical properties suggest a profile characterized by more limited distribution and more rapid renal clearance compared to the parent drug.

For a more complete understanding of the clinical pharmacology of Tranilast, future research should focus on:

  • Pharmacokinetic studies of isolated this compound: To definitively determine its ADME properties.

  • Pharmacodynamic studies: To assess the biological activity of this compound and its contribution to the overall therapeutic and potential adverse effects of Tranilast.

  • Enzyme phenotyping: To identify the specific cytochrome P450 isozymes responsible for the demethylation of Tranilast.

Such studies will provide valuable insights for drug development professionals and researchers, enabling a more refined understanding of Tranilast's mechanism of action and informing potential dose adjustments in specific patient populations.

References

4-Demethyl Tranilast: An In-Depth Technical Guide on a Tryptophan Metabolite Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Demethyl Tranilast, a primary metabolite of the therapeutic agent Tranilast. Tranilast itself is a structural and functional analog of the tryptophan metabolite, anthranilic acid, and is recognized for its anti-inflammatory, anti-allergic, and anti-fibrotic properties. These effects are largely attributed to its activity as an agonist of the aryl hydrocarbon receptor (AHR) and its modulation of key signaling pathways, including the transforming growth factor-beta (TGF-β) pathway. This document will delve into the known characteristics of this compound, drawing comparisons with its parent compound, and explore its potential significance in the context of tryptophan metabolism and drug development. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide consolidates existing knowledge on Tranilast to infer the probable biological context and mechanisms of its demethylated metabolite.

Introduction: Tryptophan Metabolism and the Significance of its Analogs

L-tryptophan is an essential amino acid that, beyond its role in protein synthesis, serves as a precursor for a multitude of bioactive molecules. The majority of free tryptophan is catabolized through the kynurenine pathway, which generates several immunomodulatory and neuroactive metabolites.[1][2][3] One of the key initial steps in this pathway is the conversion of tryptophan to kynurenine, which can be further metabolized to compounds like anthranilic acid.[1] These metabolites are known to interact with various cellular receptors and signaling pathways, including the aryl hydrocarbon receptor (AHR), thereby influencing immune responses and cellular homeostasis.[4][5]

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) was developed as a synthetic analog of a tryptophan metabolite and has been utilized clinically for conditions such as bronchial asthma, keloids, and hypertrophic scars.[6] Its therapeutic effects are linked to its ability to modulate immune and inflammatory responses. A crucial aspect of its mechanism of action involves its role as an AHR agonist.[4][7] Upon entering the body, Tranilast undergoes metabolism, with one of the primary metabolic routes being demethylation at the 4-position of the cinnamoyl moiety, yielding this compound.[8] Understanding the biological profile of this major metabolite is critical for a complete picture of Tranilast's in vivo activity and for the potential development of new therapeutic agents with improved metabolic stability and efficacy.[8]

Chemical Profile of this compound

PropertyValueReference
Chemical Name 2-(((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)amino)benzoic acid
Synonyms 4-O-demethyltranilast, N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid
CAS Number 93755-77-2[9]
Molecular Formula C17H15NO5[9][]
Molecular Weight 313.31 g/mol [9][]
Chemical Structure this compound Structure[9]

Pharmacokinetics and Metabolism of Tranilast

Following oral administration, Tranilast is absorbed and reaches a mean peak plasma concentration (Cmax) of approximately 42.2 ± 5.92 µg/mL at a Tmax of 2.79 ± 1.14 hours in healthy Chinese subjects.[8] The elimination half-life is reported to be around 7.58 ± 1.44 hours.[8] A major metabolic transformation of Tranilast is the demethylation at the 4-position of the phenyl ring, resulting in the formation of this compound.[8] This metabolite can then undergo further sulfation.[8]

Quantitative Pharmacokinetic Data for Tranilast

ParameterValue
Cmax 42.2 ± 5.92 µg/mL
Tmax 2.79 ± 1.14 h
Elimination Half-life (t1/2) 7.58 ± 1.44 h
Total Body Plasma Clearance 8.12 ± 1.31 mL/h/kg
AUC0-∞ 412 - 431 µg·h/mL
Data from a study in healthy Chinese subjects.[8]

Inferred Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is scarce, its structural similarity to Tranilast suggests that it may retain some of the pharmacological properties of the parent compound. The primary mechanisms of action for Tranilast are its agonistic activity at the aryl hydrocarbon receptor (AHR) and its inhibition of the TGF-β signaling pathway.

Aryl Hydrocarbon Receptor (AHR) Agonism

The AHR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell differentiation.[4][5] Many tryptophan metabolites are endogenous ligands for the AHR.[4] Tranilast has been identified as an AHR agonist, and this activity is central to its therapeutic effects.[4][7] It is plausible that this compound also acts as an AHR agonist, potentially with different potency and downstream effects compared to Tranilast.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Demethyl_Tranilast This compound (Inferred Ligand) AHR AHR 4-Demethyl_Tranilast->AHR Binds HSP90 HSP90 AHR->HSP90 AIP AIP AHR->AIP p23 p23 AHR->p23 ARNT ARNT AHR->ARNT Heterodimerization AHR_ARNT_Complex AHR-ARNT Complex AHR->AHR_ARNT_Complex Translocation ARNT->AHR_ARNT_Complex XRE Xenobiotic Response Element (XRE) AHR_ARNT_Complex->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induces

Caption: Inferred Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for this compound.

Modulation of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production.[11][12] Dysregulation of this pathway is implicated in fibrosis and cancer.[6] Tranilast is known to inhibit the TGF-β pathway, which contributes to its anti-fibrotic effects.[6][13] This inhibition can occur through the suppression of TGF-β expression and by interfering with the downstream signaling cascade involving SMAD proteins.[12] Given that 4-demethylation is a primary metabolic step, it is conceivable that this compound contributes to the in vivo inhibition of the TGF-β pathway.

TGF_Beta_Signaling_Pathway 4-Demethyl_Tranilast This compound (Inferred Modulator) TGF_beta TGF-β 4-Demethyl_Tranilast->TGF_beta Inhibits Expression (Inferred) TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII Binds TGF_beta_RI TGF-β Receptor I TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex Binds with SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription (e.g., Collagen, Fibronectin) Nucleus->Gene_Transcription Regulates

Caption: Inferred Modulation of the TGF-β Signaling Pathway by this compound.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound could involve the demethylation of Tranilast.

Reaction: Demethylation of Tranilast Reagents and Materials:

  • Tranilast

  • Boron tribromide (BBr3) or another suitable demethylating agent

  • Dichloromethane (DCM) as a solvent

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve Tranilast in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of BBr3 in DCM to the cooled Tranilast solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Disclaimer: This is a proposed synthetic protocol and has not been experimentally validated from the available literature. Appropriate safety precautions must be taken when handling hazardous reagents like BBr3.

Synthesis_Workflow Tranilast Tranilast in DCM BBr3 Add BBr3 at -78°C Tranilast->BBr3 Reaction Stir and warm to RT BBr3->Reaction Quench Quench with Methanol Reaction->Quench Extraction Work-up with EtOAc and NaHCO3 Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Proposed Workflow for the Synthesis of this compound.

In Vitro Biological Assays

To characterize the biological activity of this compound, the following in vitro assays, commonly used for Tranilast, would be relevant.

AHR Activation Assay (Luciferase Reporter Assay):

  • Culture a suitable cell line (e.g., HepG2) containing a luciferase reporter gene under the control of an AHR-responsive element.

  • Treat the cells with varying concentrations of this compound for a specified duration.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the EC50 value to determine the potency of this compound as an AHR agonist.

TGF-β Induced Collagen Synthesis Assay:

  • Culture human dermal fibroblasts in appropriate media.

  • Pre-treat the cells with different concentrations of this compound.

  • Stimulate the cells with TGF-β1 to induce collagen synthesis.

  • Quantify collagen production using methods such as Sirius Red staining or by measuring the incorporation of radiolabeled proline.

  • Determine the IC50 value for the inhibition of TGF-β induced collagen synthesis.

Future Directions and Conclusion

This compound, as a major metabolite of Tranilast, warrants further investigation to fully elucidate its pharmacological profile. While this guide provides an inferred overview based on the properties of its parent compound, dedicated studies are necessary to quantify its biological activities and understand its specific contributions to the therapeutic effects of Tranilast.

Key areas for future research include:

  • Quantitative analysis of AHR agonism: Determining the EC50 value of this compound for AHR activation and comparing it to that of Tranilast.

  • Comparative studies on TGF-β pathway inhibition: Quantifying the inhibitory potency (IC50) of this compound on the TGF-β signaling pathway.

  • Evaluation of anti-inflammatory and anti-fibrotic effects: Conducting in vitro and in vivo studies to directly assess the therapeutic potential of this compound.

  • Metabolic stability studies: Investigating the further metabolism of this compound to understand its complete metabolic fate.

References

Potential Therapeutic Applications of 4-Demethyl Tranilast: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available scientific information on 4-Demethyl Tranilast. It is important to note that direct research on this specific compound is limited. Much of the data and proposed mechanisms are extrapolated from its parent compound, Tranilast.

Introduction

This compound, also known as N-(3-hydroxy-4-methoxycinnamoyl)anthranilic acid, is the primary phase I metabolite of Tranilast. Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic and anti-inflammatory drug that has been used clinically for conditions such as bronchial asthma, allergic conjunctivitis, and hypertrophic scars.[1] The biological activity of Tranilast is well-documented, and as its metabolite, this compound is of significant interest for its potential contribution to the therapeutic effects of the parent drug and for its own pharmacological potential. This whitepaper provides a comprehensive overview of the potential therapeutic applications, mechanism of action, and relevant experimental data pertaining to this compound, largely inferred from studies on Tranilast.

Synthesis

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Vanillin Vanillin Ferulic_Acid 3-hydroxy-4-methoxycinnamic acid (Ferulic Acid) Vanillin->Ferulic_Acid Knoevenagel condensation Malonic_Acid Malonic_Acid Malonic_Acid->Ferulic_Acid Anthranilic_Acid Anthranilic_Acid 4_Demethyl_Tranilast This compound Anthranilic_Acid->4_Demethyl_Tranilast Ferulic_Acid->4_Demethyl_Tranilast Amidation

Caption: Proposed synthesis workflow for this compound.

Potential Therapeutic Applications & Mechanism of Action

The therapeutic potential of this compound is inferred from the broad activities of its parent compound, Tranilast. These applications primarily revolve around its anti-inflammatory and anti-fibrotic properties.

Anti-Inflammatory Effects

Tranilast has been shown to exert anti-inflammatory effects through multiple mechanisms. A key target is the NLRP3 inflammasome . By directly binding to NLRP3, Tranilast inhibits its oligomerization and subsequent activation of caspase-1 and production of pro-inflammatory cytokines IL-1β and IL-18.[2] This suggests a potential therapeutic application for this compound in inflammasome-driven diseases.

Another proposed mechanism is the activation of the Nrf2-HO-1 pathway . Tranilast's electrophilic nature allows it to react with Keap1, leading to the release and nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[3][4]

Anti_Inflammatory_Pathway cluster_nlrp3 NLRP3 Inflammasome Inhibition cluster_nrf2 Nrf2-HO-1 Pathway Activation Tranilast_Metabolite Tranilast / this compound NLRP3 NLRP3 Tranilast_Metabolite->NLRP3 inhibition Keap1 Keap1 Tranilast_Metabolite->Keap1 inhibition Caspase1 Caspase-1 NLRP3->Caspase1 activation IL1b_IL18 IL-1β / IL-18 Caspase1->IL1b_IL18 cleavage & activation Inflammation Inflammation IL1b_IL18->Inflammation Nrf2 Nrf2 Keap1->Nrf2 sequesters HO1 HO-1 Nrf2->HO1 upregulation Anti_oxidant Anti-oxidant Response HO1->Anti_oxidant

Caption: Proposed anti-inflammatory signaling pathways of Tranilast and its metabolite.

Anti-Fibrotic Effects

Tranilast is known to inhibit fibrosis, particularly in the context of keloids and hypertrophic scars.[1] Its primary anti-fibrotic mechanism is the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway .[1] Tranilast has been shown to reduce the expression of TGF-β1 and inhibit the subsequent Smad2/3 signaling cascade, which are crucial for the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix components like collagen.[5] Given its structural similarity, this compound is hypothesized to share this anti-fibrotic activity.

Anti_Fibrotic_Pathway Tranilast_Metabolite Tranilast / this compound TGFb TGF-β Tranilast_Metabolite->TGFb inhibition of expression TGFbR TGF-β Receptor TGFb->TGFbR activates Smad Smad2/3 TGFbR->Smad phosphorylates Fibrosis Fibroblast proliferation & Collagen synthesis Smad->Fibrosis promotes

Caption: Proposed anti-fibrotic signaling pathway of Tranilast and its metabolite.

Quantitative Data

Direct quantitative data for this compound is scarce. The following table summarizes key pharmacokinetic and pharmacodynamic parameters for the parent compound, Tranilast . These values provide a benchmark for the potential activity of its demethylated metabolite.

ParameterValueSpecies/SystemReference
Pharmacokinetics
Cmax42.2 ± 5.92 µg/mLHuman[6]
Tmax2.79 ± 1.14 hHuman[6]
Elimination Half-life7.58 ± 1.44 hHuman[6]
In Vitro Activity
Inhibition of ROSDose-dependentHuman PMNs[7]
Inhibition of TGF-β induced collagen synthesisIC50 values for analogues reportedCultured renal mesangial cells[8][9]
Antiproliferative (analogues)IC50: 1.1-6.29 µMVarious cancer cell lines

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, established methods for evaluating the anti-inflammatory and anti-fibrotic effects of Tranilast can be adapted.

General Synthesis of Cinnamoyl Anthranilates

A general procedure for the synthesis of cinnamoyl anthranilates involves the following steps:

  • Activation of the Cinnamic Acid Derivative: The carboxylic acid group of the corresponding cinnamic acid (in this case, a protected 3-hydroxy-4-methoxycinnamic acid) is activated, typically by conversion to an acid chloride or by using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Amidation: The activated cinnamic acid is then reacted with anthranilic acid or its ester derivative in an appropriate solvent (e.g., dichloromethane, DMF) in the presence of a base (e.g., triethylamine, pyridine) to facilitate the amide bond formation.

  • Deprotection (if necessary): If protecting groups were used for the hydroxyl group on the cinnamic acid, a final deprotection step is required.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anti-Inflammatory Assay (NLRP3 Inflammasome)
  • Cell Culture: Human or murine macrophage cell lines (e.g., THP-1, J774A.1) are cultured under standard conditions.

  • Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a defined period.

  • Activation: The NLRP3 inflammasome is activated using a stimulus such as ATP or nigericin.

  • Analysis: The supernatant is collected to measure the levels of secreted IL-1β and caspase-1 activity using ELISA and colorimetric assays, respectively. Cell lysates can be analyzed by Western blotting to assess the levels of cleaved caspase-1 and IL-1β.

In Vitro Anti-Fibrotic Assay (TGF-β Induced Collagen Synthesis)
  • Cell Culture: Primary human dermal fibroblasts or a fibroblast cell line (e.g., NIH/3T3) are cultured.

  • Treatment: Cells are pre-treated with this compound at various concentrations.

  • Stimulation: TGF-β1 is added to the culture medium to induce fibroblast activation and collagen synthesis.

  • Analysis: After a suitable incubation period, collagen production can be quantified using methods such as Sirius Red staining for total collagen or by measuring the expression of collagen genes (e.g., COL1A1, COL3A1) using qRT-PCR. The expression of fibrotic markers like α-smooth muscle actin (α-SMA) can be assessed by Western blotting or immunofluorescence.

Conclusion

This compound, as the primary metabolite of Tranilast, holds significant therapeutic potential, particularly in the realms of inflammatory and fibrotic diseases. While direct experimental evidence is currently limited, the well-established mechanisms of its parent compound, involving the inhibition of the NLRP3 inflammasome and the TGF-β signaling pathway, provide a strong rationale for further investigation. Future studies should focus on the direct synthesis and biological evaluation of this compound to elucidate its specific pharmacological profile and to determine its contribution to the overall therapeutic effects of Tranilast. Such research will be crucial for the potential development of this compound as a novel therapeutic agent.

References

4-Demethyl Tranilast and the Aryl Hydrocarbon Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Interaction: Tranilast as an Aryl Hydrocarbon Receptor Agonist

Tranilast has been identified as an agonist of the aryl hydrocarbon receptor (AhR).[3][4] Upon binding to the cytosolic AhR, Tranilast induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. Within the nucleus, the AhR heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

One of the well-characterized downstream effects of AhR activation by Tranilast is the induction of cytochrome P450 1A1 (CYP1A1) expression.[1][2] Furthermore, Tranilast-mediated AhR activation has been shown to promote the expression of miR-302, which plays a role in cell reprogramming.[3][4] It is important to note that Tranilast can also act as a selective AhR modulator (SAhRM), with its effects being cell-type dependent. For instance, in MDA-MB-468 breast cancer cells, Tranilast did not induce CYP1A1 and acted as a partial AhR antagonist in the presence of the potent AhR agonist TCDD.[2]

Quantitative Data

While specific quantitative binding data for 4-Demethyl Tranilast is not available, the following table summarizes the available data for the parent compound, Tranilast. This information provides a valuable reference point for estimating the potential affinity of its demethylated metabolite.

CompoundParameterValueCell/System TypeReference
TranilastKi44 µMMouse liver cytosol[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical AhR signaling pathway activated by ligands such as Tranilast, and a typical experimental workflow for assessing AhR activation.

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., HepG2, MCF-7) Treatment Treatment with This compound Cell_Culture->Treatment Binding_Assay AhR Binding Assay (e.g., Radioligand, FRET) Treatment->Binding_Assay Reporter_Assay XRE-Luciferase Reporter Assay Treatment->Reporter_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Treatment->Gene_Expression Data_Analysis Data Analysis Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Gene_Expression->Data_Analysis Animal_Model Animal Model (e.g., Mouse) Compound_Admin Compound Administration Animal_Model->Compound_Admin Tissue_Harvest Tissue Harvesting Compound_Admin->Tissue_Harvest Biochemical_Analysis Biochemical Analysis (e.g., EROD assay) Tissue_Harvest->Biochemical_Analysis Histology Histological Analysis Tissue_Harvest->Histology In_Vivo_Data Data Analysis Biochemical_Analysis->In_Vivo_Data Histology->In_Vivo_Data

References

The Modulatory Effects of 4-Demethyl Tranilast on Cytokine Release: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses primarily on the effects of Tranilast, the parent compound of 4-Demethyl Tranilast. This compound is a primary phase I metabolite of Tranilast[1]. Currently, there is a lack of specific research data on the direct effects of this compound on cytokine release. The information presented herein, based on studies of Tranilast, is intended to serve as a foundational resource for understanding the potential activities of its metabolites.

Executive Summary

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic agent that has demonstrated significant anti-inflammatory properties through the modulation of cytokine release from various immune and non-immune cell types.[2][3] This document provides a comprehensive technical overview of the current understanding of Tranilast's effects on cytokine production, with a focus on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols. The primary mechanisms of action involve the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways, both of which are critical in the inflammatory response.[4][5] This guide is intended to provide researchers and drug development professionals with a detailed understanding of Tranilast's immunomodulatory activities and to facilitate further investigation into its therapeutic potential.

Quantitative Data on Cytokine Inhibition by Tranilast

The following tables summarize the quantitative effects of Tranilast on the release of various cytokines and adhesion molecules from different cell types as reported in the scientific literature.

Table 1: Inhibition of Pro-inflammatory Cytokines and Chemokines by Tranilast

Cytokine/ChemokineCell TypeStimulusTranilast ConcentrationPercent InhibitionReference
IL-1βHuman Monocytes-MacrophagesNot SpecifiedNot SpecifiedInhibition Observed[2]
IL-6Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α100 µg/mlSignificant Inhibition[6]
IL-6Human Corneal FibroblastsPoly(I:C)Concentration-dependentInhibition Observed
IL-8Human Corneal FibroblastsPoly(I:C)Concentration-dependentInhibition Observed
Eotaxin-1Human Corneal FibroblastsTNF-α + IL-4300 µM~60% (mRNA)[2]
TARCHuman Corneal FibroblastsTNF-α + IL-4300 µMInhibition Observed[2]
MCP-1Rat Mesangial CellsIL-1βConcentration-dependentInhibition Observed
MCP-1Human Corneal FibroblastsPoly(I:C)Concentration-dependentInhibition Observed

Table 2: Inhibition of Adhesion Molecule Expression by Tranilast

Adhesion MoleculeCell TypeStimulusTranilast ConcentrationPercent InhibitionReference
VCAM-1Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α100 µg/ml38 ± 6.9%[6]
ICAM-1Human Umbilical Vein Endothelial Cells (HUVEC)TNF-α100 µg/ml31.8 ± 1.5%[6]
E-selectinHuman Umbilical Vein Endothelial Cells (HUVEC)TNF-α100 µg/ml31.9 ± 1.9%[6]
VCAM-1Human Corneal FibroblastsTNF-α + IL-4300 µMInhibition Observed[2]

Signaling Pathways Modulated by Tranilast

Tranilast exerts its inhibitory effects on cytokine release primarily through the modulation of two key signaling pathways: the NF-κB pathway and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines and adhesion molecules. Tranilast has been shown to interfere with NF-κB activation in vascular endothelial cells.[6] It does not prevent the degradation of the inhibitory IκB proteins or the nuclear translocation of NF-κB. Instead, Tranilast inhibits NF-κB-dependent gene transcription by interfering with the association between NF-κB and its transcriptional coactivator, cAMP response element-binding protein (CBP).[6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB Degradation Tranilast Tranilast CBP CBP Tranilast->CBP Inhibits Association with NF-κB Gene Pro-inflammatory Gene Transcription NFkB_n->Gene CBP->Gene Cytokines Cytokines & Adhesion Molecules Gene->Cytokines

Caption: Tranilast inhibits NF-κB signaling by disrupting the NF-κB/CBP interaction.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome.[4][5] It physically binds to the NACHT domain of NLRP3, which prevents its oligomerization and the subsequent assembly of the inflammasome complex.[4][5] This action blocks the activation of caspase-1 and the release of mature IL-1β.

NLRP3_Pathway cluster_stimuli Inflammasome Activators cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 PAMPs->NLRP3 Activation Inflammasome NLRP3 Inflammasome Complex NLRP3->Inflammasome Oligomerization ASC ASC proCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Tranilast Tranilast Tranilast->NLRP3 Inhibits Oligomerization IL1b Mature IL-1β Casp1->IL1b Cleavage proIL1b Pro-IL-1β Secretion Secretion IL1b->Secretion

Caption: Tranilast directly targets NLRP3 to inhibit inflammasome assembly and IL-1β secretion.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of Tranilast on cytokine release. These should be adapted and optimized for specific cell types and experimental conditions.

Cell Culture and Stimulation for Cytokine Release

This protocol describes the general procedure for culturing and stimulating cells to induce cytokine production.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HUVEC, Macrophages) Start->Cell_Culture Pre-treatment 2. Pre-treatment with Tranilast (Varying concentrations) Cell_Culture->Pre-treatment Stimulation 3. Stimulation (e.g., TNF-α, LPS) Pre-treatment->Stimulation Incubation 4. Incubation (Specific time period) Stimulation->Incubation Collection 5. Collection of Supernatant and/or Cell Lysate Incubation->Collection Analysis 6. Analysis Collection->Analysis ELISA ELISA (Cytokine Quantification) Analysis->ELISA RT_PCR RT-PCR (mRNA Expression) Analysis->RT_PCR Western_Blot Western Blot (Protein Expression/ Phosphorylation) Analysis->Western_Blot End End

Caption: A generalized workflow for studying the effects of Tranilast on cytokine release.

Protocol Details:

  • Cell Culture:

    • Culture the desired cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVEC, THP-1 monocytes, primary macrophages) in the appropriate complete medium and conditions until they reach 80-90% confluency.

    • For experiments, seed the cells into multi-well plates (e.g., 24- or 96-well plates) at a predetermined density and allow them to adhere overnight.

  • Pre-treatment with Tranilast:

    • Prepare stock solutions of Tranilast in a suitable solvent (e.g., DMSO).

    • The following day, replace the culture medium with fresh medium containing various concentrations of Tranilast (e.g., 10, 30, 100, 300 µM) or vehicle control (DMSO).

    • Incubate the cells with Tranilast for a specific pre-treatment period (e.g., 1-2 hours).

  • Stimulation:

    • After the pre-treatment period, add the pro-inflammatory stimulus to the wells. The choice of stimulus will depend on the cell type and the pathway being investigated (e.g., TNF-α for HUVEC, LPS followed by nigericin for NLRP3 inflammasome activation in macrophages).

    • Include appropriate controls: unstimulated cells (negative control) and stimulated cells with vehicle (positive control).

  • Incubation:

    • Incubate the plates for a period sufficient to allow for cytokine production and release (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically.

  • Sample Collection:

    • After incubation, carefully collect the culture supernatants and store them at -80°C for subsequent cytokine analysis by ELISA.

    • For mRNA or protein analysis, wash the cells with cold PBS and then lyse them using appropriate buffers for RNA extraction (for RT-PCR) or protein extraction (for Western blotting).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the collected culture supernatants and a standard curve of known cytokine concentrations to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A color change will occur.

  • Reaction Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blotting for Signaling Protein Phosphorylation
  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IκBα) or the total protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The available evidence strongly suggests that Tranilast is a potent inhibitor of pro-inflammatory cytokine release. Its mechanisms of action, primarily through the targeted inhibition of the NF-κB and NLRP3 inflammasome signaling pathways, make it and its metabolites, such as this compound, compelling candidates for further investigation in the context of inflammatory and autoimmune diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of this class of compounds. Future research should focus on directly evaluating the anti-inflammatory and cytokine-inhibitory effects of this compound to determine its specific contribution to the overall activity of the parent drug.

References

Foundational Research on the Anti-Allergic Potential of 4-Demethyl Tranilast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the foundational research concerning the anti-allergic potential of 4-Demethyl Tranilast. As the primary phase I metabolite of the well-established anti-allergic drug Tranilast, understanding the pharmacological profile of this compound is crucial for a comprehensive evaluation of its parent drug's efficacy and for potential future drug development. Due to a scarcity of direct research on this compound, this guide focuses on the extensive foundational research of Tranilast as a proxy. It details the key mechanisms of action, including mast cell stabilization, inhibition of inflammatory mediator release, and modulation of critical signaling pathways. This guide summarizes the available quantitative data for Tranilast, provides detailed experimental protocols for key assays, and visualizes the underlying biological processes through signaling pathway and workflow diagrams. A dedicated section extrapolates the potential anti-allergic activities of this compound based on structure-activity relationship principles, highlighting the need for further empirical investigation.

Introduction to Tranilast and its Metabolite, this compound

Tranilast, N-(3,4-dimethoxycinnamoyl)anthranilic acid, is an anti-allergic drug that has been used clinically for conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis.[1] Its therapeutic effects are primarily attributed to its ability to stabilize mast cells and inhibit the release of a variety of inflammatory mediators.[2]

This compound is a significant phase I metabolite of Tranilast. While the in-vivo activity of Tranilast is well-documented, the specific contributions of its metabolites, such as this compound, to the overall therapeutic effect are not yet fully elucidated. Understanding the anti-allergic potential of this metabolite is essential for a complete pharmacological profile of Tranilast. This guide will delve into the established mechanisms of Tranilast to provide a foundational understanding that can inform future research into this compound.

Core Anti-Allergic Mechanisms of Tranilast

The anti-allergic effects of Tranilast are multi-faceted, targeting several key events in the allergic inflammatory cascade.

Mast Cell Stabilization and Inhibition of Mediator Release

The hallmark of Tranilast's anti-allergic activity is its ability to stabilize mast cells, thereby preventing their degranulation and the subsequent release of pre-formed and newly synthesized inflammatory mediators.

  • Histamine Release: Tranilast has been shown to inhibit antigen-induced histamine release from mast cells.[3]

  • Prostaglandin D2 (PGD2) Synthesis: Tranilast effectively suppresses the production of PGD2 in mast cells with a reported IC50 of 0.1 mM by inhibiting PGD synthetase.[4]

  • Other Mediators: The drug also inhibits the release of other important mediators of allergic inflammation, including leukotrienes and various cytokines.[2]

Modulation of Intracellular Signaling Pathways

Tranilast exerts its effects by interfering with critical signaling pathways involved in mast cell activation and inflammation.

  • Calcium Influx: The release of inflammatory mediators from mast cells is a calcium-dependent process. Tranilast has been demonstrated to suppress antigen-induced calcium uptake into mast cells, which is a key mechanism of its inhibitory action on mediator release.[3] It inhibits Ca2+ influx from the extracellular environment and Ca2+ release from intracellular stores.[5]

  • Transforming Growth Factor-β (TGF-β) Signaling: Tranilast is known to inhibit the TGF-β signaling pathway.[1] It can suppress the expression of Smad4, a key mediator in this pathway, which plays a role in inflammation and tissue remodeling.[6][7] This inhibition of TGF-β signaling also contributes to its anti-fibrotic effects, which are relevant in chronic allergic conditions.[8]

  • NLRP3 Inflammasome: Recent research has identified Tranilast as a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[9] By binding to NLRP3, Tranilast prevents its oligomerization and subsequent activation of caspase-1 and production of IL-1β.[9]

Quantitative Data for Tranilast's Anti-Allergic Activity

The following tables summarize the available quantitative data for the inhibitory activities of Tranilast in various in vitro assays. This data provides a benchmark for its potency across different mechanisms.

Assay Cell Type Stimulus Inhibitor IC50 / % Inhibition Reference
PGD2 ProductionRat Peritoneal Mast Cell Homogenates-TranilastIC50: 0.1 mM[4]
PGD Synthetase ActivityBroken Rat Peritoneal Mast Cells[14C]PGH2Tranilast50% inhibition at 0.08 mM[4]
Histamine ReleaseSensitized Purified Rat Mast CellsDNP-AscarisTranilastConcentration-dependent inhibition (10⁻⁵ - 10⁻³ M)[3]
SRS-A ReleaseRat Peritoneal Exudate CellsIonophore A23187TranilastIC50: approx. 10⁻⁴ M[10]
Prostaglandin Release (PGE2, 6-keto-PGF1α)Rat Peritoneal Exudate CellsIonophore A23187TranilastConcentration-dependent inhibition (10⁻⁵ - 10⁻³ M)[10]
FoxO-1 ActivityHepG2 cells-TranilastEstimated IC50: 30 μM[11]
TGF-β1 ReleaseKeloid Fibroblasts-TranilastInhibition at 30-300 μM[8]
Angiotensin II Binding (AT1 Receptors)Rat Liver Membranes(125)I-labeled Angiotensin IITranilastIC50: 289 μM[12]

Note: The available data is from various studies with different experimental setups, which may affect direct comparability.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of further research on this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

  • Cell Culture and Sensitization:

    • Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells in appropriate media.

    • For IgE-dependent activation, sensitize the cells with an appropriate concentration of anti-DNP IgE overnight.

  • Cell Stimulation and Inhibition:

    • Wash the sensitized cells with a suitable buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

    • Induce degranulation by adding a specific stimulus (e.g., DNP-BSA for IgE-sensitized cells, or a calcium ionophore like A23187).

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Measurement of β-Hexosaminidase Activity:

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant (containing released β-hexosaminidase).

    • Lyse the cell pellet with a detergent (e.g., Triton X-100) to determine the total cellular β-hexosaminidase content.

    • In a 96-well plate, incubate aliquots of the supernatant and cell lysate with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer, pH 4.5).

    • Stop the reaction with a high pH buffer (e.g., glycine buffer, pH 10.7).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100

    • Determine the IC50 value of the test compound.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells upon stimulation.

  • Cell Preparation and Stimulation:

    • Follow the same steps for cell culture, sensitization, and stimulation as in the β-hexosaminidase assay.

  • Histamine Quantification:

    • After stimulation, centrifuge the cells and collect the supernatant.

    • Determine the histamine concentration in the supernatant using a commercially available Histamine ELISA kit, following the manufacturer's instructions.

    • Lyse the cell pellet to measure the total histamine content.

  • Data Analysis:

    • Calculate the percentage of histamine release and determine the IC50 value of the test compound.

Prostaglandin D2 (PGD2) Release Assay

This assay quantifies the release of the newly synthesized lipid mediator, PGD2.

  • Cell Stimulation:

    • Prepare and stimulate mast cells as described previously.

  • PGD2 Measurement:

    • Collect the supernatant after stimulation.

    • Measure the concentration of PGD2 in the supernatant using a specific PGD2 ELISA kit or by a more sensitive method like liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the inhibition of PGD2 release and determine the IC50 value.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, a critical upstream event in mast cell activation.

  • Cell Loading with Calcium Indicator:

    • Wash mast cells and resuspend them in a suitable buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C in the dark.

  • Measurement of Calcium Flux:

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence using a fluorometric plate reader or a flow cytometer.

    • Add the test compound (e.g., this compound) and incubate.

    • Add the stimulus (e.g., antigen or ionophore) and immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • Analyze the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. Compare the peak calcium response in the presence and absence of the inhibitor.

TGF-β Reporter Assay

This assay measures the activity of the TGF-β signaling pathway.

  • Cell Transfection:

    • Use a cell line (e.g., HEK293T or a specific reporter cell line) that is transiently or stably transfected with a TGF-β responsive reporter construct (e.g., a plasmid containing a Smad-binding element driving the expression of a reporter gene like luciferase).

  • Cell Treatment:

    • Seed the transfected cells in a multi-well plate.

    • Treat the cells with TGF-β1 to activate the pathway, in the presence or absence of different concentrations of the test compound.

  • Luciferase Assay:

    • After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Determine the inhibitory effect of the compound on TGF-β-induced reporter gene expression.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Tranilast and a general workflow for evaluating the anti-allergic potential of a compound.

Tranilast_Signaling_Pathway Tranilast's Anti-Allergic Signaling Pathways cluster_mast_cell Mast Cell cluster_signaling Intracellular Signaling cluster_mediators Mediator Release Antigen_IgE Antigen + IgE Fc_epsilon_RI FcεRI Antigen_IgE->Fc_epsilon_RI Cross-linking Ca_Influx Ca²⁺ Influx Fc_epsilon_RI->Ca_Influx Activates Histamine Histamine Ca_Influx->Histamine Triggers Release PGD2 Prostaglandin D2 Ca_Influx->PGD2 Triggers Synthesis Leukotrienes Leukotrienes Ca_Influx->Leukotrienes Triggers Synthesis TGF_beta_R TGF-β Receptor Smad Smad Pathway TGF_beta_R->Smad NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Cytokines (e.g., IL-1β) Caspase1->Cytokines Cleaves pro-IL-1β Tranilast Tranilast / This compound Tranilast->Ca_Influx Inhibits Tranilast->NLRP3 Inhibits Tranilast->Smad Inhibits TGF_beta_Ligand TGF-β TGF_beta_Ligand->TGF_beta_R PAMPs_DAMPs PAMPs/DAMPs PAMPs_DAMPs->NLRP3 Activates

Caption: Signaling pathways modulated by Tranilast in mast cells.

Anti_Allergic_Compound_Evaluation_Workflow Experimental Workflow for Anti-Allergic Compound Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models start Test Compound (e.g., this compound) mast_cell_degranulation Mast Cell Degranulation (β-Hexosaminidase Assay) start->mast_cell_degranulation histamine_release Histamine Release (ELISA) start->histamine_release pgd2_release PGD2 Release (ELISA/LC-MS) start->pgd2_release cytokine_release Cytokine Profiling (Multiplex Assay) start->cytokine_release ca_influx Calcium Influx (Fluorescent Dyes) start->ca_influx tgf_beta_signaling TGF-β Signaling (Reporter Assay) start->tgf_beta_signaling data_analysis Data Analysis (IC50, Efficacy) mast_cell_degranulation->data_analysis histamine_release->data_analysis pgd2_release->data_analysis cytokine_release->data_analysis ca_influx->data_analysis tgf_beta_signaling->data_analysis pca Passive Cutaneous Anaphylaxis (PCA) conclusion Conclusion on Anti-Allergic Potential pca->conclusion allergic_rhinitis Allergic Rhinitis Model allergic_rhinitis->conclusion asthma Asthma Model asthma->conclusion data_analysis->pca data_analysis->allergic_rhinitis data_analysis->asthma

Caption: General experimental workflow for evaluating anti-allergic compounds.

The Potential Role of this compound: An Extrapolation

Given that this compound is a primary metabolite of Tranilast, it is plausible that it contributes to the overall anti-allergic effect of the parent drug. The demethylation occurs at the 4'-position of the cinnamoyl group.

Hypothesized Activity:

  • Structure-Activity Relationship (SAR): The 3,4-dimethoxycinnamoyl moiety is a key structural feature of Tranilast. The removal of the methyl group at the 4'-position to yield a hydroxyl group will increase the polarity of the molecule. This change could influence its binding affinity to target proteins, membrane permeability, and metabolic stability.

  • Potential Impact on Activity:

    • Mast Cell Stabilization: The interaction with components of the mast cell membrane or intracellular targets responsible for stabilization might be altered. The increased polarity could either enhance or diminish this interaction.

    • Enzyme Inhibition: For targets like PGD synthetase, the hydroxyl group could form different hydrogen bonds within the active site compared to the methoxy group, potentially altering the inhibitory potency.

    • Receptor Binding: The affinity for receptors like the TGF-β receptor could be affected by this structural change.

  • Need for Empirical Data: It is critical to emphasize that these are hypotheses based on chemical principles. Without direct experimental evaluation, the anti-allergic potential of this compound remains speculative.

Future Directions and Conclusion

The foundational research on Tranilast provides a robust framework for investigating the anti-allergic potential of its metabolite, this compound. The established mechanisms of mast cell stabilization, inhibition of mediator release, and modulation of key signaling pathways like calcium influx and TGF-β signaling are the primary areas for future investigation.

This technical guide has provided a comprehensive summary of the current knowledge on Tranilast, detailed experimental protocols to facilitate further research, and a structured presentation of the available quantitative data. The provided visualizations offer a clear understanding of the complex biological processes involved.

The critical next step is to perform direct experimental evaluation of this compound using the assays outlined in this guide. Such studies will elucidate its specific contribution to the anti-allergic effects of Tranilast and determine its potential as a standalone therapeutic agent. This will not only enhance our understanding of Tranilast's pharmacology but could also open new avenues for the development of novel anti-allergic drugs.

References

Methodological & Application

Application Note and Protocol: Dissolving 4-Demethyl Tranilast for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of 4-Demethyl Tranilast for use in in vivo research applications. Due to limited specific data on this compound, this protocol is based on the known physicochemical properties of its parent compound, Tranilast, and established methods for the administration of poorly water-soluble compounds.

Introduction

This compound is a metabolite of Tranilast, an anti-allergic and anti-inflammatory drug.[1] For in vivo evaluation of its therapeutic potential, appropriate and consistent dissolution is critical for ensuring accurate dosing and bioavailability. Like its parent compound, this compound is presumed to have poor aqueous solubility, necessitating the use of specific solvents or vehicle formulations for in vivo administration. This protocol outlines a recommended procedure for preparing a homogenous suspension suitable for oral gavage, a common administration route in preclinical animal studies.

Physicochemical Properties and Solubility

Table 1: Solubility of Tranilast in Various Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~20 mg/mL[2]
Dimethylformamide (DMF)~35 mg/mL[2]
Ethanol~2 mg/mL[2]
Phosphate-buffered saline (PBS, pH 7.2)~0.2 mg/mL[2]

Note: This data is for Tranilast and should be used as a guideline for this compound. It is strongly recommended to perform preliminary solubility tests with this compound to confirm optimal solvent selection.

Recommended Protocol for Oral Administration

For in vivo studies, particularly for oral administration, creating a homogenous and stable suspension is often the preferred method for poorly water-soluble compounds. This avoids the potential toxicity associated with high concentrations of organic solvents. A commonly used and well-tolerated vehicle for this purpose is an aqueous solution of carboxymethylcellulose sodium (CMC-Na).

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile, distilled water

  • Weighing scale

  • Spatula

  • Mortar and pestle

  • Glass beaker or conical tube

  • Stir plate and magnetic stir bar

  • Homogenizer (optional, but recommended for a uniform suspension)

  • Calibrated oral gavage needles

  • Syringes

Protocol:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na by slowly adding 0.5 g of CMC-Na powder to 100 mL of sterile, distilled water while stirring continuously with a magnetic stir bar until fully dissolved. Gentle heating may aid in dissolution. Allow the solution to cool to room temperature before use.

  • Calculation of Required Compound: Determine the total volume of the final formulation needed based on the number of animals, the dose per animal (in mg/kg), and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required. It is advisable to prepare a slight excess (e.g., 10%) to account for any loss during preparation.

  • Weighing the Compound: Accurately weigh the calculated amount of this compound powder.

  • Initial Wetting and Grinding: Transfer the weighed powder to a mortar. Add a small volume of the 0.5% CMC-Na vehicle to the powder to form a paste. Gently triturate the paste with the pestle to break up any aggregates and ensure the powder is thoroughly wetted.

  • Suspension Formation: Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the mortar while continuing to mix.

  • Homogenization: Transfer the mixture to a beaker or conical tube with a magnetic stir bar. Stir the suspension on a stir plate for at least 15-30 minutes to ensure uniformity. For a more homogenous and stable suspension, the use of a mechanical homogenizer is recommended.

  • Administration: Immediately prior to each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing. Draw up the calculated volume into a syringe fitted with an appropriately sized oral gavage needle for administration to the animal.

Alternative Formulations for Other Routes of Administration

For routes of administration other than oral gavage, such as intravenous injection, the use of co-solvents may be necessary. However, care must be taken to minimize the concentration of organic solvents to avoid toxicity. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO and then further diluting it with a physiologically compatible vehicle such as saline or PBS. It is crucial to observe for any precipitation upon dilution.

Example Co-solvent Formulation (for parenteral administration):

  • Dissolve this compound in a minimal amount of DMSO.

  • Slowly add this stock solution to a larger volume of sterile saline or PBS while vortexing to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable for parenteral administration.

Caution: The final concentration of DMSO in the administered solution should be kept to a minimum, typically below 5-10% of the total volume, to mitigate potential toxicity.

Signaling Pathways and Experimental Workflow

While the direct signaling pathways of this compound are not fully elucidated, its parent compound, Tranilast, is known to inhibit the release of inflammatory mediators and affect pathways involved in cell proliferation and fibrosis.

Below is a generalized experimental workflow for preparing this compound for in vivo studies.

experimental_workflow cluster_prep Preparation of Dosing Suspension cluster_admin In Vivo Administration weigh Weigh this compound triturate Triturate with 0.5% CMC-Na to form a paste weigh->triturate Initial wetting suspend Gradually add remaining 0.5% CMC-Na triturate->suspend Formation of suspension homogenize Homogenize suspension suspend->homogenize Ensure uniformity mix Thoroughly mix suspension homogenize->mix Ready for Dosing dose Administer to animal via oral gavage mix->dose Immediate administration observe Observe for therapeutic effects and any adverse reactions dose->observe

Caption: Experimental workflow for the preparation and administration of a this compound suspension for in vivo studies.

Disclaimer: This protocol is a guideline based on the properties of a related compound and general best practices. Researchers should conduct their own formulation development and stability testing to ensure the suitability of the chosen vehicle and protocol for their specific experimental needs. Always adhere to institutional and national guidelines for animal welfare and the use of chemical agents.

References

Application Notes and Protocols for the Analytical Detection of 4-Demethyl Tranilast in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 4-Demethyl Tranilast, a metabolite of the anti-inflammatory and anti-allergic drug Tranilast, in tissue samples. The methodologies described herein are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantitative bioanalysis.

Introduction

Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid) is a drug known for its inhibitory effects on the release of mediators from mast cells and its modulation of fibrotic pathways.[1] Its therapeutic potential is linked to its influence on signaling cascades such as the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K) pathways.[2][3][4] The analysis of its metabolites, such as this compound, in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document outlines a comprehensive approach to the extraction and quantification of this compound in tissue matrices.

Signaling Pathway of Tranilast

The primary mechanism of Tranilast involves the modulation of key signaling pathways implicated in inflammation and fibrosis. A simplified representation of this is depicted below.

Tranilast_Signaling_Pathway Tranilast Signaling Pathway Tranilast Tranilast TGF_beta TGF-β Signaling Tranilast->TGF_beta Inhibits MAPK MAPK Pathway Tranilast->MAPK Modulates PI3K PI3K/Akt Pathway Tranilast->PI3K Modulates Inflammation Inflammation TGF_beta->Inflammation Fibrosis Fibrosis TGF_beta->Fibrosis Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation PI3K->Cell_Proliferation Experimental_Workflow Workflow for this compound Tissue Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue_Collection 1. Tissue Collection (Snap-freeze in liquid N2) Homogenization 2. Tissue Homogenization (e.g., with a bead beater) Tissue_Collection->Homogenization Extraction 3. Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation_Reconstitution 4. Evaporation and Reconstitution Extraction->Evaporation_Reconstitution Chromatography 5. Chromatographic Separation (Reversed-Phase HPLC/UHPLC) Evaporation_Reconstitution->Chromatography Mass_Spectrometry 6. Mass Spectrometric Detection (MRM Mode) Chromatography->Mass_Spectrometry Quantification 7. Quantification (Calibration Curve) Mass_Spectrometry->Quantification Reporting 8. Data Reporting Quantification->Reporting

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of 4-Demethyl Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Demethyl Tranilast is the primary phase I metabolite of Tranilast, an anti-allergic and anti-inflammatory drug. Tranilast, N-(3,4-dimethoxycinnamoyl)anthranilic acid, is used in the treatment of bronchial asthma, keloids, and hypertrophic scars. The monitoring of its metabolite, this compound, is crucial for pharmacokinetic and drug metabolism studies. This application note details a proposed high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in biological matrices. The described method is based on the established principles of reversed-phase chromatography for aromatic compounds and is adapted from published methods for the parent drug, Tranilast.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected by its UV absorbance, providing a sensitive and specific method for its determination.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Tranilast (for system suitability and specificity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The proposed chromatographic conditions are summarized in the table below.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH2PO4 buffer (pH 3.5 adjusted with phosphoric acid) (45:55, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 330 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation from Plasma
  • To 500 µL of human plasma in a centrifuge tube, add 1.5 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Method Validation (Hypothetical Performance Data)

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the expected performance characteristics of a validated method.

Table 2: Hypothetical Method Validation Parameters

ParameterExpected Result
Retention Time Approximately 4.5 min
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from endogenous plasma components or Tranilast

Visualizations

Metabolic Pathway of Tranilast

The following diagram illustrates the metabolic conversion of Tranilast to its active metabolite, this compound.

cluster_legend Legend Tranilast Tranilast Enzyme CYP450 Enzyme (Demethylation) Tranilast->Enzyme Metabolite This compound Enzyme->Metabolite Parent Parent Drug Metabolite_legend Metabolite

Caption: Metabolic Pathway of Tranilast to this compound.

Experimental Workflow

The diagram below outlines the key steps in the analytical procedure for the quantification of this compound.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (330 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC Analysis Workflow for this compound.

The proposed RP-HPLC method provides a framework for the reliable and accurate quantification of this compound in biological samples. This method is expected to be suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Tranilast. It is important to note that this method should be fully validated in the user's laboratory to ensure its performance for the intended application.

Application Notes and Protocols: Investigating the Effect of 4-Demethyl Tranilast on Collagen Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrotic diseases, characterized by the excessive deposition of collagen and other extracellular matrix components, represent a significant and unresolved medical challenge. A key mediator in the pathogenesis of fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway, which potently stimulates collagen synthesis in fibroblasts. 4-Demethyl Tranilast, a metabolite of Tranilast, is an investigational compound with potential antifibrotic properties. These application notes provide a comprehensive set of protocols to study the effect of this compound on collagen synthesis, focusing on its mechanism of action through the TGF-β signaling pathway.

Tranilast has been shown to inhibit collagen synthesis in a dose-dependent manner by interfering with TGF-β1 effects at a pre-translational level.[1] Specifically, it has been observed to decrease the mRNA content of pro-alpha1(I) collagen.[1] Studies have demonstrated that Tranilast can reduce collagen synthesis in various cell types, including human skin fibroblasts, rabbit corneal and Tenon's capsule fibroblasts, and human mesangial cells.[2][3] The inhibitory action of Tranilast on collagen synthesis is thought to be mediated by the suppression of TGF-β1 release from fibroblasts. These protocols will enable researchers to meticulously evaluate the efficacy and mechanism of this compound as a potential therapeutic agent for fibrotic conditions.

Key Experimental Protocols

This section details the methodologies for essential experiments to assess the impact of this compound on collagen synthesis.

Cell Culture and Treatment

A foundational step for in vitro analysis is the proper culture and treatment of fibroblasts.

Protocol:

  • Cell Seeding: Plate human dermal fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Starvation: Once the cells reach 80-90% confluency, starve them in serum-free DMEM for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • Stimulation: Following pre-treatment with this compound, stimulate the cells with 10 ng/mL of recombinant human TGF-β1 for 24-48 hours. A vehicle-treated group (e.g., DMSO) and a TGF-β1-only group should be included as controls.

G cluster_workflow Experimental Workflow: Cell Culture and Treatment A Seed Human Dermal Fibroblasts B Incubate until 80-90% Confluency A->B C Serum Starve for 24 hours B->C D Pre-treat with this compound C->D E Stimulate with TGF-β1 D->E F Harvest Cells/Supernatant for Analysis E->F

Caption: Workflow for cell culture, treatment, and stimulation.

Quantification of Total Soluble Collagen using Sirius Red Assay

This colorimetric assay is a straightforward method to quantify the total soluble collagen secreted into the cell culture medium.

Protocol:

  • Sample Preparation: Collect the cell culture supernatant from the treated and control wells.

  • Precipitation: Add 250 µL of Concentrating Solution to 1 mL of culture medium. Vortex and incubate at 4°C for 16-24 hours.

  • Centrifugation: Centrifuge at 10,000 rpm for 3 minutes and discard the supernatant.

  • Dissolution: Add 100 µL of 0.05M acetic acid to dissolve the pellet.

  • Staining: Add 500 µL of Sirius Red Solution to 100 µL of the dissolved sample. Vortex and incubate for 20 minutes at room temperature.

  • Centrifugation and Washing: Centrifuge at 10,000 rpm for 3 minutes. Carefully remove the supernatant. Wash the pellet with 0.1M HCl.

  • Elution: Dissolve the pellet in 500 µL of 0.5M NaOH.

  • Absorbance Measurement: Transfer 200 µL of the eluate (in duplicate) to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the collagen concentration based on a standard curve generated using known concentrations of bovine type I collagen.

G cluster_workflow Experimental Workflow: Sirius Red Assay A Collect Cell Culture Supernatant B Precipitate Collagen A->B C Dissolve Collagen Pellet B->C D Stain with Sirius Red C->D E Wash and Elute Dye D->E F Measure Absorbance at 540 nm E->F G cluster_workflow Experimental Workflow: Western Blot A Prepare Cell Lysates B Quantify Protein Concentration A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Antibody Incubation D->E F Detection and Analysis E->F G cluster_pathway TGF-β Signaling Pathway and Inhibition by this compound TGFb TGF-β1 TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruitment & Phosphorylation pSmad23 p-Smad2/3 TGFbRI->pSmad23 Phosphorylation SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation CollagenGenes Collagen Gene (COL1A1, COL3A1) Transcription SmadComplex->CollagenGenes Activation CollagenProtein Collagen Synthesis CollagenGenes->CollagenProtein Inhibitor 4-Demethyl Tranilast Inhibitor->TGFbRI Inhibition

References

techniques for assessing 4-Demethyl Tranilast's impact on Nrf2 pathway

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of drug development and cellular biology is understanding how chemical compounds modulate critical signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response, protecting cells from oxidative stress. Tranilast, an anti-allergic drug, has been identified as an activator of the Nrf2 pathway. This application note provides a detailed set of protocols for researchers to assess the impact of 4-Demethyl Tranilast, a metabolite of Tranilast, on the Nrf2 signaling cascade.

The central mechanism of Nrf2 activation involves its release from the cytosolic repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[2][3] Electrophilic compounds or oxidative stress can modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus.[1][2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective enzymes and proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4][5]

This document outlines several key experimental techniques to elucidate the effects of this compound on this pathway, including Western blotting, quantitative PCR, immunofluorescence, and reporter gene assays.

Key Experimental Approaches

A multi-faceted approach is recommended to thoroughly investigate the effect of this compound on the Nrf2 pathway. This involves confirming the nuclear translocation of Nrf2, measuring the upregulation of its target genes at both the mRNA and protein levels, and quantifying the transcriptional activity of the ARE.

  • Western Blotting: To quantify the protein levels of nuclear Nrf2 and downstream targets like HO-1 and NQO1.

  • Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of Nrf2-regulated genes.

  • Immunofluorescence Microscopy: To visually confirm the translocation of Nrf2 from the cytoplasm to the nucleus.

  • ARE-Luciferase Reporter Assay: To directly measure the Nrf2-mediated transcriptional activation of the Antioxidant Response Element.

Data Presentation

Quantitative data from the described experiments should be organized for clear interpretation and comparison.

Table 1: Effect of this compound on Nrf2 Target Protein Expression (Western Blot Densitometry)

TreatmentConcentration (µM)Nuclear Nrf2 (Fold Change vs. Vehicle)HO-1 (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)-1.0 ± 0.11.0 ± 0.2
This compound102.3 ± 0.32.8 ± 0.4
This compound504.5 ± 0.55.1 ± 0.6
This compound1004.2 ± 0.44.8 ± 0.5
Tranilast (Positive Control)504.8 ± 0.65.5 ± 0.7

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Nrf2 Target Gene mRNA Expression (qPCR)

TreatmentConcentration (µM)HMOX1 mRNA (Fold Change vs. Vehicle)NQO1 mRNA (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)-1.0 ± 0.11.0 ± 0.1
This compound103.5 ± 0.42.9 ± 0.3
This compound508.2 ± 0.96.7 ± 0.8
This compound1007.9 ± 0.86.5 ± 0.7
Tranilast (Positive Control)508.9 ± 1.07.1 ± 0.9

Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on ARE Transcriptional Activity (Luciferase Assay)

TreatmentConcentration (µM)Relative Luciferase Units (RLU)Fold Change vs. Vehicle
Vehicle (0.1% DMSO)-15,340 ± 1,2101.0
This compound1049,088 ± 4,5003.2
This compound5098,176 ± 9,1006.4
This compound10093,574 ± 8,7006.1
Tranilast (Positive Control)50104,312 ± 9,8006.8

Data are presented as mean ± standard deviation (n=3).

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in this analysis.

Nrf2_Signaling_Pathway Figure 1: The Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_c Nrf2 Keap1 Keap1 Nrf2_c->Keap1 Proteasome Proteasome Degradation Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Nuclear Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2_c Ubiquitination Ub Ubiquitin Activator This compound (Activator) Activator->Keap1 Modifies Cysteine Residues sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding sMaf->ARE Binding TargetGenes Target Gene Expression (HO-1, NQO1, etc.) ARE->TargetGenes Transcription

Caption: Figure 1: The Keap1-Nrf2 Signaling Pathway

Experimental_Workflow Figure 2: Experimental Workflow cluster_assays Downstream Assays Start Seed Cells (e.g., HCT116, HepG2) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells / Lysates Treatment->Harvest Luciferase ARE-Luciferase Assay (ARE Activity) Treatment->Luciferase For reporter assays, treat transfected cells WB Western Blot (Nuclear Nrf2, HO-1) Harvest->WB qPCR qPCR (HMOX1, NQO1 mRNA) Harvest->qPCR IF Immunofluorescence (Nrf2 Translocation) Harvest->IF Analysis Data Analysis & Interpretation WB->Analysis qPCR->Analysis IF->Analysis Luciferase->Analysis

Caption: Figure 2: Experimental Workflow

Experimental Protocols

Protocol 1: Western Blot for Nuclear Nrf2 and HO-1

This protocol is used to determine protein levels of Nrf2 in nuclear extracts and HO-1 in whole-cell lysates.

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • Human cell line (e.g., HCT116, HepG2)

  • This compound, Tranilast (positive control), DMSO (vehicle)

  • Nuclear and Cytoplasmic Extraction Kit

  • RIPA buffer (for whole-cell lysate)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-TBP (nuclear marker), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound, a positive control (e.g., 200 µM Tranilast), or vehicle (DMSO) for specified times (e.g., 2 hours for nuclear Nrf2, 8 hours for HO-1).[1][6]

  • Lysate Preparation:

    • Nuclear Extracts: Wash cells with ice-cold PBS. Use a commercial nuclear extraction kit according to the manufacturer's instructions to separate cytoplasmic and nuclear fractions. Add protease inhibitors to all buffers.

    • Whole-Cell Lysates (for HO-1): Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Nrf2 1:1000, anti-HO-1 1:1000, anti-TBP 1:1000, anti-β-actin 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Normalize nuclear Nrf2 to TBP and HO-1 to β-actin.

Protocol 2: ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[7][8]

Materials:

  • ARE-responsive luciferase reporter plasmid

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Lipofectamine or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) in 24-well plates to reach 50-60% confluency on the day of transfection.[1]

  • Transient Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]

  • Incubation: Allow the cells to recover and express the plasmids for 24 hours post-transfection.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound, positive control, or vehicle. Incubate for an additional 6-8 hours.[1]

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white 96-well plate.

    • Use a luminometer to inject the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

    • Subsequently, inject the Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle-treated control cells.

Protocol 3: Immunofluorescence for Nrf2 Nuclear Translocation

This method provides visual evidence of Nrf2 moving from the cytoplasm to the nucleus upon treatment.[9][10][11]

Materials:

  • Cells seeded on glass coverslips in 12- or 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Nrf2

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips to ~60% confluency. Treat with compounds as described in Protocol 1 for 2 hours.

  • Fixation: Remove the medium, wash cells once with PBS, and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with anti-Nrf2 primary antibody (e.g., 1:200 in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., 1:500 in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope. Observe the localization of the Nrf2 signal (green) relative to the nucleus (blue). In untreated cells, Nrf2 should be predominantly cytoplasmic, while in treated cells, a significant increase in nuclear Nrf2 signal is expected.

References

Application of 4-Demethyl Tranilast in Neurofibroma Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature predominantly details the effects of Tranilast, the parent compound of 4-Demethyl Tranilast, on neurofibroma cells. This document is based on the available data for Tranilast, assuming a similar mechanism of action for its demethylated derivative. Researchers should validate these findings for this compound independently.

Application Notes

Neurofibromas are complex, benign tumors arising from the peripheral nerve sheath, characteristic of Neurofibromatosis type 1 (NF1). These tumors are composed of a heterogeneous cell population, including Schwann cells, fibroblasts, and a significant infiltration of mast cells. The tumor microenvironment plays a crucial role in neurofibroma development and growth. Tranilast has been identified as a potential therapeutic agent that targets this microenvironment to suppress tumor cell proliferation.

The primary mechanism of Tranilast in neurofibroma cell culture appears to be multifactorial, targeting the interactions between the different cell types within the tumor.[1] It has been shown to inhibit the release of Transforming Growth Factor-beta 1 (TGF-β1) from fibroblasts. TGF-β1 is a potent growth factor that can promote the proliferation of neurofibroma cells.[1]

Furthermore, Tranilast inhibits the release of chemical mediators from mast cells, which are key players in the neurofibroma microenvironment.[1] Specifically, it has been demonstrated to lower the levels of Stem Cell Factor (SCF) and tryptase in co-cultures of neurofibroma cells and mast cells.[1] SCF is crucial for mast cell survival and activation, and its interaction with its receptor, c-kit, on mast cells is a critical signaling axis in neurofibroma formation. By disrupting these signaling pathways, Tranilast effectively reduces the pro-proliferative stimuli within the neurofibroma cell culture.

Quantitative Data Summary

The following tables summarize the quantitative effects of Tranilast on neurofibroma cell cultures as reported in the literature.

Table 1: Effect of Tranilast on Neurofibroma Cell Proliferation

CompoundCell TypeConcentration (µM)DurationEffect
Tranilast"NF1 cells" (Schwann cell & fibroblast co-culture)10 - 1003 daysSignificant suppression of cell proliferation

Table 2: Effect of Tranilast on Key Signaling Mediators

CompoundCell TypeConcentration (µM)DurationMediatorEffect
Tranilast"NF1 cells" co-cultured with mast cells10 - 1003 daysTGF-β1Lowered levels in culture medium
Tranilast"NF1 cells" co-cultured with mast cells10 - 1003 daysStem Cell Factor (SCF)Lowered levels in culture medium
Tranilast"NF1 cells" co-cultured with mast cells10 - 1003 daysTryptaseLowered levels in culture medium

Signaling Pathways and Experimental Workflow

Tranilast_Mechanism_of_Action cluster_0 Neurofibroma Microenvironment Fibroblasts Fibroblasts TGF_beta TGF-β1 Fibroblasts->TGF_beta Releases Mast_Cells Mast Cells Mediators SCF, Tryptase Mast_Cells->Mediators Releases NF1_Cells Neurofibroma Cells (Schwann Cells) Proliferation Cell Proliferation NF1_Cells->Proliferation Tranilast Tranilast Tranilast->Fibroblasts Inhibits Tranilast->Mast_Cells Inhibits TGF_beta->NF1_Cells Stimulates Mediators->NF1_Cells Stimulates

Caption: Proposed mechanism of Tranilast in neurofibroma.

Experimental_Workflow cluster_culture Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_NF1 Culture Neurofibroma Cells (Schwann Cells & Fibroblasts) Co_Culture Establish Co-culture of Neurofibroma and Mast Cells Culture_NF1->Co_Culture Differentiate_MC Differentiate Mast Cells (from CD34+ progenitors) Differentiate_MC->Co_Culture Treat_Tranilast Treat with this compound (or Vehicle Control) Co_Culture->Treat_Tranilast Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treat_Tranilast->Viability_Assay Supernatant_Collection Collect Culture Supernatant Treat_Tranilast->Supernatant_Collection ELISA_Analysis Measure Mediator Levels via ELISA (TGF-β1, SCF, Tryptase) Supernatant_Collection->ELISA_Analysis

Caption: Experimental workflow for evaluating this compound.

Protocols

Protocol 1: Primary Neurofibroma Cell Culture

This protocol describes the establishment of a mixed culture of Schwann cells and fibroblasts from neurofibroma tissue.

Materials:

  • Neurofibroma tissue biopsy

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Dispase

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Culture flasks/plates

Procedure:

  • Collect neurofibroma tissue in sterile DMEM on ice.

  • Wash the tissue three times with sterile PBS containing Penicillin-Streptomycin.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

  • Digest the tissue fragments with a solution of Collagenase Type I and Dispase in DMEM for 1-2 hours at 37°C with gentle agitation.

  • Neutralize the enzymatic digestion with DMEM containing 10% FBS.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM with 10% FBS and Penicillin-Streptomycin.

  • Plate the cell suspension into culture flasks. The mixed population of Schwann cells and fibroblasts will adhere and proliferate.

  • Change the culture medium every 2-3 days.

  • Subculture the cells using Trypsin-EDTA when they reach 80-90% confluency.

Protocol 2: Co-culture with Mast Cells

This protocol outlines the differentiation of mast cells from CD34+ progenitors and their subsequent co-culture with neurofibroma cells.

Materials:

  • CD34+ peripheral blood mononuclear cells

  • StemSpan™ SFEM II medium

  • Recombinant human Stem Cell Factor (SCF)

  • Recombinant human Interleukin-6 (IL-6)

  • Recombinant human Interleukin-3 (IL-3)

  • IMDM (Iscove's Modified Dulbecco's Medium)

  • Bovine Serum Albumin (BSA)

  • β-mercaptoethanol

  • Insulin-Transferrin-Selenium supplement

  • Established neurofibroma cell culture (from Protocol 1)

Procedure:

  • Mast Cell Differentiation: a. Culture CD34+ progenitor cells in StemSpan™ SFEM II medium supplemented with SCF (100 ng/mL), IL-6 (100 ng/mL), and IL-3 (20 ng/mL) for one week to expand the progenitor population. b. After one week, transfer the cells to a differentiation medium consisting of IMDM supplemented with 0.5% BSA, 50 µM β-mercaptoethanol, 1% Insulin-Transferrin-Selenium, Penicillin-Streptomycin, SCF (100 ng/mL), and IL-6 (100 ng/mL). c. Culture for 7-9 weeks, changing the medium weekly, until a mature mast cell phenotype is achieved (verified by expression of c-kit and FcεRI).

  • Co-culture Setup: a. Seed the neurofibroma cells (from Protocol 1) in a culture plate and allow them to adhere overnight. b. The following day, add the differentiated mast cells to the culture of neurofibroma cells at a desired ratio (e.g., 10:1 neurofibroma cells to mast cells). c. Maintain the co-culture in the mast cell differentiation medium (without IL-3).

Protocol 3: this compound Treatment and Cell Viability (MTT) Assay

This protocol describes the treatment of the co-culture with this compound and the subsequent assessment of cell viability.

Materials:

  • Established neurofibroma-mast cell co-culture

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the co-culture into a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.

  • Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only).

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Measurement of Mediators by ELISA

This protocol provides a general procedure for quantifying TGF-β1, SCF, and Tryptase in the culture supernatant using commercially available ELISA kits.

Materials:

  • Culture supernatant from treated and control co-cultures

  • Commercially available ELISA kits for human TGF-β1, SCF, and Tryptase

  • Microplate reader

Procedure:

  • Following the treatment period (Protocol 3, step 4), collect the culture supernatant from each well.

  • Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove any cells or debris.

  • Perform the ELISA for TGF-β1, SCF, and Tryptase on the clarified supernatant according to the manufacturer's instructions for each specific kit.

  • Note for TGF-β1 ELISA: Most TGF-β1 is secreted in a latent form and requires an activation step (e.g., acidification followed by neutralization) before it can be detected by the ELISA. Follow the kit's specific protocol for sample activation.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each mediator in the samples by comparing their absorbance to the standard curve generated as per the kit's instructions.

References

Application Notes and Protocols for Combination Therapy: 4-Demethyl Tranilast and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doxorubicin is a potent anthracycline antibiotic widely employed as a first-line chemotherapeutic agent against a broad spectrum of cancers.[1][2] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger DNA damage and induce apoptotic cell death in cancer cells.[3][4] However, its clinical efficacy is frequently hampered by the development of multidrug resistance (MDR) and significant dose-limiting cardiotoxicity.[1][4][5] Resistance mechanisms often involve the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux doxorubicin from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[3][5]

Tranilast, an anti-allergic drug, has demonstrated anti-proliferative and anti-fibrotic properties that make it a compelling candidate for combination cancer therapy.[6][7] Its proposed mechanisms include the inhibition of transforming growth factor-beta (TGF-β) signaling, a pathway implicated in tumor progression, fibrosis, and epithelial-mesenchymal transition (EMT).[8][9][10] Tranilast may also modulate the tumor microenvironment and has been shown to activate the Nrf2-HO-1 pathway, which is involved in cellular stress response.[11] Studies have indicated that Tranilast can enhance the efficacy of doxorubicin, potentially by increasing its accumulation in tumor spheroids.[12]

This document provides a detailed methodology for testing the combination of 4-Demethyl Tranilast, an analog of Tranilast, with doxorubicin. The protocols outlined below are designed to evaluate the synergistic potential, efficacy, and underlying molecular mechanisms of this combination therapy in both in vitro and in vivo cancer models.

Core Signaling Pathways

To understand the rationale behind the combination therapy, it is crucial to visualize the key signaling pathways of each compound and their potential points of interaction.

Doxorubicin_Pathway cluster_cell Cancer Cell Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS Generates DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Top2 Topoisomerase II Inhibition Dox->Top2 ABCB1 ABCB1 Efflux Pump Dox->ABCB1 CellMembrane Cell Membrane DNA_Damage DNA Damage ROS->DNA_Damage DNA_Intercalation->DNA_Damage Top2->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Dox_out Doxorubicin (extracellular) ABCB1->Dox_out Efflux

Figure 1: Doxorubicin Mechanism of Action and Resistance.

Tranilast_Pathway cluster_cell Cancer Cell Tranilast This compound TGFb_R TGF-β Receptor Tranilast->TGFb_R Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Tranilast->Nrf2_Keap1 Disrupts pSmad p-Smad2/3 TGFb_R->pSmad TGFb TGF-β TGFb->TGFb_R Fibrosis Fibrosis / EMT pSmad->Fibrosis Proliferation Proliferation pSmad->Proliferation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2->ARE Binds HO1 HO-1 Expression ARE->HO1

Figure 2: Proposed Signaling Pathways for this compound.

Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay

This protocol determines the cytotoxic effects of this compound and doxorubicin, alone and in combination, to assess for synergistic, additive, or antagonistic interactions.

1.1. Materials

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Doxorubicin hydrochloride (stock solution in DMSO or water)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)

  • DMSO

  • Plate reader

1.2. Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (5,000 cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. Drug Preparation (Serial dilutions of both drugs) B->C D 4. Combination Treatment (Add drugs in checkerboard format) C->D E 5. Incubation (72 hours) D->E F 6. Viability Assay (e.g., MTT Assay) E->F G 7. Data Acquisition (Measure absorbance at 570 nm) F->G H 8. Data Analysis (Calculate % Viability, IC50, and CI) G->H

Figure 3: Workflow for the In Vitro Checkerboard Synergy Assay.

1.3. Detailed Procedure

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of doxorubicin and this compound. For a 7x7 matrix, prepare 6 concentrations of each drug plus a vehicle control (DMSO). The concentration range should bracket the known IC50 value of each drug.

  • Treatment: Add the drugs to the plate in a checkerboard matrix format. Each well will contain a unique concentration combination of the two drugs. Include wells for each drug alone and untreated/vehicle controls.

  • Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

1.4. Data Presentation and Analysis

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each drug individually from its dose-response curve.

  • Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the CI for each combination.[13] The CI value quantifies the nature of the drug interaction.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Table 1: Example Data Summary for Synergy Analysis

Cell Line Drug IC50 (µM) Combination (Dox + 4-DT) Fa (Fraction Affected) CI Value Interaction
MCF-7 Doxorubicin 0.5 0.25 µM + 10 µM 0.5 0.85 Synergy
MCF-7 This compound 50 0.50 µM + 25 µM 0.75 0.70 Synergy
A549 Doxorubicin 0.8 0.40 µM + 15 µM 0.5 1.10 Antagonism

| A549 | this compound | 75 | 0.80 µM + 30 µM | 0.75 | 0.95 | Synergy |

Protocol 2: Western Blot Analysis of Key Signaling Pathways

This protocol investigates the molecular mechanisms underlying the observed synergistic effects by examining changes in protein expression levels related to apoptosis, cell cycle, and the proposed drug targets.

2.1. Materials

  • 6-well plates

  • Treated cell lysates from Protocol 1 (or a scaled-up version)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p21, anti-p-Smad2, anti-Nrf2, anti-ABCB1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate (ECL)

  • Imaging system

2.2. Detailed Procedure

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with IC50 concentrations of doxorubicin, this compound, and the combination for 24-48 hours. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

2.3. Data Presentation Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Table 2: Example Data for Western Blot Analysis (Relative Protein Expression)

Treatment Group Cleaved PARP p-Smad2 ABCB1
Control 1.0 1.0 1.0
Doxorubicin (IC50) 3.5 1.1 1.8
4-DT (IC50) 1.2 0.4 0.9

| Combination | 6.8 | 0.3 | 1.1 |

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of the combination therapy in a preclinical animal model.

3.1. Materials

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cells for injection (e.g., 1-5 x 10⁶ cells per mouse)

  • Matrigel (optional)

  • Doxorubicin (formulated for injection)

  • This compound (formulated for oral gavage or injection)

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment

3.2. Experimental Workflow

InVivo_Workflow cluster_groups Treatment Groups A 1. Cell Implantation (Subcutaneous injection into mice) B 2. Tumor Growth (Allow tumors to reach ~100 mm³) A->B C 3. Group Randomization (n=8-10 mice per group) B->C D 4. Treatment Administration (Vehicle, Dox, 4-DT, Combination) C->D G1 1. Vehicle Control E 5. Monitoring (Measure tumor volume and body weight 2-3x weekly) D->E F 6. Study Endpoint (Tumor size limit or pre-defined time) E->F G 7. Tissue Collection (Tumors and organs for analysis) F->G H 8. Data Analysis (Tumor growth inhibition, survival) G->H G2 2. Doxorubicin G3 3. This compound G4 4. Dox + 4-DT

Figure 4: Workflow for the In Vivo Xenograft Efficacy Study.

3.3. Detailed Procedure

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Treatment: Administer treatments as scheduled (e.g., doxorubicin intravenously once a week, this compound by oral gavage daily).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight and overall health.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).

3.4. Data Presentation Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Table 3: Example Data Summary for In Vivo Efficacy

Treatment Group Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control 1500 ± 210 - -2
Doxorubicin (2 mg/kg) 850 ± 150 43.3 -10
4-DT (50 mg/kg) 1200 ± 180 20.0 -1

| Combination | 350 ± 95 | 76.7 | -8 |

References

Application Notes and Protocols for Studying Epithelial-to-Mesenchymal Transition Using 4-Demethyl Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-to-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including vimentin and N-cadherin.[1][2][3] One of the key signaling pathways that induces EMT is the Transforming Growth Factor-β (TGF-β) pathway.[4][5]

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an anti-allergic drug that has been shown to inhibit TGF-β1-induced EMT.[4][5][6] Mechanistic studies have revealed that Tranilast suppresses the expression of Smad4, a key mediator in the TGF-β signaling cascade, thereby inhibiting the downstream events that lead to EMT.[4][5][6] 4-Demethyl Tranilast is a primary phase I metabolite of Tranilast.[7] While direct studies on the anti-EMT activity of this compound are limited, it is plausible that it shares a similar mechanism of action to its parent compound. These application notes provide a framework for utilizing this compound to study and potentially inhibit EMT, based on the known activities of Tranilast.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes when using this compound to inhibit EMT. These tables are for illustrative purposes and should be generated from experimental data.

Table 1: Effect of this compound on EMT Marker Expression

TreatmentConcentration (µM)Relative E-cadherin Expression (Fold Change)Relative Vimentin Expression (Fold Change)
Control01.01.0
TGF-β1 (10 ng/mL)00.25.0
TGF-β1 + this compound200.53.5
TGF-β1 + this compound500.82.0
TGF-β1 + this compound1000.91.2

Table 2: Effect of this compound on Cell Migration and Invasion

TreatmentConcentration (µM)Wound Closure (%)Invading Cells (per field)
Control01520
TGF-β1 (10 ng/mL)080150
TGF-β1 + this compound2060100
TGF-β1 + this compound504060
TGF-β1 + this compound1002530

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in EMT that are likely modulated by this compound.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex SnailSlug Snail, Slug, Twist SmadComplex->SnailSlug Upregulation DemethylTranilast This compound DemethylTranilast->Smad4 Inhibition Ecadherin E-cadherin (Epithelial Marker) SnailSlug->Ecadherin Downregulation Vimentin Vimentin (Mesenchymal Marker) SnailSlug->Vimentin Upregulation Experimental_Workflow A Seed Epithelial Cells B Serum Starvation A->B C Induce EMT with TGF-β1 B->C D Treat with this compound C->D E Incubate (48-72h) D->E F Analyze EMT Markers (Western Blot, qPCR) E->F G Assess Cell Migration (Wound Healing Assay) E->G H Assess Cell Invasion (Matrigel Invasion Assay) E->H

References

Application Notes and Protocols: 4-Demethyl Tranilast in Non-Alcoholic Steatohepatitis (NASH) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1][2] Currently, there are no approved pharmacological treatments for NASH, highlighting the urgent need for novel therapeutic strategies.[3][4] 4-Demethyl Tranilast, a metabolite of Tranilast, is an investigational compound with potential therapeutic applications in inflammatory and fibrotic diseases. Tranilast, an anti-fibrogenic agent, has demonstrated efficacy in a rat model of NASH by inhibiting transforming growth factor-beta (TGF-β) signaling, attenuating inflammation, and ameliorating steatosis.[5] Furthermore, Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome, a key driver of inflammation in liver diseases.[6][7] This document provides a detailed experimental design for evaluating the therapeutic potential of this compound in preclinical in vitro and in vivo models of NASH, assuming a similar mechanism of action to its parent compound, Tranilast.

Postulated Mechanism of Action

Based on the known activities of Tranilast, this compound is hypothesized to mitigate NASH through a multi-faceted approach:

  • Inhibition of Fibrosis: By antagonizing the pro-fibrotic cytokine TGF-β, this compound may reduce the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, thereby decreasing extracellular matrix deposition.[5]

  • Suppression of Inflammation: Through direct inhibition of the NLRP3 inflammasome, this compound could block the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, key mediators of hepatic inflammation in NASH.[7][8][9]

  • Modulation of Hepatic Steatosis: Tranilast has been shown to up-regulate genes involved in fatty acid β-oxidation.[5] this compound may share this capability, helping to reduce lipid accumulation in hepatocytes.

  • Aryl Hydrocarbon Receptor (AHR) Interaction: The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in diverse functions, including the regulation of inflammation and metabolism.[10][11] Its role in NASH is complex, with studies suggesting both protective and detrimental effects depending on the context of its activation.[12] Given that Tranilast and its metabolites may interact with AHR, this pathway represents another potential mechanism of action.

Signaling Pathway Diagram

NASH_Signaling_Pathways cluster_stimuli NASH Triggers cluster_cellular_responses Cellular Responses cluster_pathways Key Signaling Pathways cluster_outcomes Pathological Outcomes Metabolic Stress Metabolic Stress Hepatocyte Hepatocyte Metabolic Stress->Hepatocyte Lipid Accumulation AHR Pathway AHR Pathway Metabolic Stress->AHR Pathway Endogenous Ligands LPS (from gut) LPS (from gut) Kupffer Cell Kupffer Cell LPS (from gut)->Kupffer Cell Hepatocyte->Kupffer Cell DAMPs Steatosis Steatosis Hepatocyte->Steatosis TGF-β Pathway TGF-β Pathway Kupffer Cell->TGF-β Pathway TGF-β NLRP3 Inflammasome NLRP3 Inflammasome Kupffer Cell->NLRP3 Inflammasome Activates Hepatic Stellate Cell Hepatic Stellate Cell Fibrosis Fibrosis Hepatic Stellate Cell->Fibrosis Collagen Production TGF-β Pathway->Hepatic Stellate Cell Inflammation Inflammation NLRP3 Inflammasome->Inflammation IL-1β, IL-18 AHR Pathway->Steatosis AHR Pathway->Inflammation Inflammation->Hepatic Stellate Cell Activates This compound This compound This compound->TGF-β Pathway Inhibits This compound->NLRP3 Inflammasome Inhibits This compound->AHR Pathway Modulates

Caption: Postulated mechanism of this compound in NASH.

Experimental Design

A tiered approach, combining in vitro and in vivo models, is proposed to comprehensively evaluate the efficacy and mechanism of action of this compound.

In Vitro Studies

Objective: To assess the direct effects of this compound on key cellular players in NASH.

Cell Models:

  • Hepatocytes (e.g., HepG2, primary human hepatocytes): To model steatosis and lipotoxicity.[1][13]

  • Hepatic Stellate Cells (e.g., LX-2, primary HSCs): To model fibrosis.[13]

  • Macrophages (e.g., THP-1 derived macrophages, primary Kupffer cells): To model inflammation.

  • Co-culture systems (e.g., hepatocytes and HSCs): To study intercellular crosstalk.[13][14]

Experimental Workflow Diagram:

in_vitro_workflow cluster_treatments Treatment cluster_endpoints Endpoints Cell Culture Models Cell Culture Models NASH Induction NASH Induction Cell Culture Models->NASH Induction e.g., Palmitate/Oleate Treatment Groups Treatment Groups NASH Induction->Treatment Groups Vehicle Control Vehicle Control This compound (Dose Range) This compound (Dose Range) Positive Control (e.g., Obeticholic Acid) Positive Control (e.g., Obeticholic Acid) Endpoint Analysis Endpoint Analysis Steatosis Steatosis Inflammation Inflammation Fibrosis Fibrosis Cytotoxicity Cytotoxicity Vehicle Control->Endpoint Analysis This compound (Dose Range)->Endpoint Analysis Positive Control (e.g., Obeticholic Acid)->Endpoint Analysis in_vivo_workflow cluster_groups Treatment Groups Acclimatization Acclimatization NASH Induction (MCD Diet) NASH Induction (MCD Diet) Acclimatization->NASH Induction (MCD Diet) Treatment Phase Treatment Phase NASH Induction (MCD Diet)->Treatment Phase Control Diet + Vehicle Control Diet + Vehicle MCD Diet + Vehicle MCD Diet + Vehicle MCD Diet + this compound (Low Dose) MCD Diet + this compound (Low Dose) MCD Diet + this compound (High Dose) MCD Diet + this compound (High Dose) Sacrifice & Tissue Collection Sacrifice & Tissue Collection Data Analysis Data Analysis Sacrifice & Tissue Collection->Data Analysis Control Diet + Vehicle->Sacrifice & Tissue Collection MCD Diet + Vehicle->Sacrifice & Tissue Collection MCD Diet + this compound (Low Dose)->Sacrifice & Tissue Collection MCD Diet + this compound (High Dose)->Sacrifice & Tissue Collection

References

Application Notes and Protocols for Evaluating 4-Demethyl Tranilast in Preventing Post-Surgical Scarring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preclinical evaluation of 4-Demethyl Tranilast, a derivative of Tranilast, as a potential therapeutic agent for the prevention of post-surgical cutaneous scarring. The protocols outlined below encompass in vitro and in vivo models designed to assess the compound's efficacy and mechanism of action, with a focus on its inhibitory effects on the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a critical mediator of fibrosis and scar formation.[1][2]

Tranilast has demonstrated anti-fibrotic effects by suppressing the TGF-β pathway.[2][3][4][5] It is hypothesized that this compound shares a similar mechanism of action. These protocols are designed to rigorously test this hypothesis and provide the necessary data to support further clinical development.

In Vitro Evaluation of this compound

Objective: To determine the anti-fibrotic efficacy and mechanism of action of this compound in primary human dermal fibroblasts.

Key in vitro assays focus on the transition of fibroblasts to myofibroblasts, a pivotal event in scar tissue formation.[6][7] These assays measure the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin.[6][8]

Experimental Protocol: Fibroblast-to-Myofibroblast Transition (FMT) Assay [6]

  • Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Seed fibroblasts in 24-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Starvation: The following day, starve the cells in serum-free DMEM for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TGF-β receptor inhibitor like SB525334).[6]

  • Induction of Fibrosis: Induce myofibroblast differentiation by adding recombinant human TGF-β1 (10 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 48 hours.

  • Analysis:

    • Immunofluorescence Staining: Fix the cells and stain for α-SMA and fibronectin. Counterstain with DAPI for nuclear visualization.

    • Western Blot: Lyse the cells and perform Western blot analysis to quantify the protein levels of α-SMA, fibronectin, and phosphorylated Smad2/3.

    • Quantitative Real-Time PCR (qRT-PCR): Extract RNA and perform qRT-PCR to measure the mRNA expression levels of ACTA2 (α-SMA), FN1 (fibronectin), and COL1A1 (collagen type I).

Data Presentation: In Vitro Efficacy of this compound

Treatment Groupα-SMA Expression (Fold Change vs. TGF-β1)Fibronectin Expression (Fold Change vs. TGF-β1)p-Smad2/3 Levels (Fold Change vs. TGF-β1)
Vehicle Control1.001.001.00
This compound (1 µM)
This compound (10 µM)
This compound (100 µM)
Positive Control (SB525334)

Data to be filled in upon completion of experiments.

Signaling Pathway Diagram: TGF-β/Smad Pathway Inhibition

TGF_beta_pathway TGF_beta TGF-β1 TBR TGF-β Receptors (TβRI/TβRII) TGF_beta->TBR Binds Smad2_3 Smad2/3 TBR->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression (α-SMA, Collagen, Fibronectin) Nucleus->Gene_expression Promotes Fibrosis Fibrosis & Scarring Gene_expression->Fibrosis Tranilast This compound Tranilast->TBR Inhibits Tranilast->p_Smad2_3 Reduces

Caption: Proposed mechanism of this compound in inhibiting the TGF-β/Smad signaling pathway.

In Vivo Evaluation of this compound

Objective: To assess the in vivo efficacy of topically applied this compound in a murine model of post-surgical scarring.

Animal models are crucial for evaluating the potential of anti-scarring agents in a physiological context.[9] The following protocol utilizes a full-thickness excisional wound model in mice.

Experimental Protocol: Murine Excisional Wound Model [10]

  • Animals: Use 8-week-old male C57BL/6 mice.

  • Anesthesia and Surgery: Anesthetize the mice and create two full-thickness 6-mm punch biopsy wounds on the dorsum of each mouse.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., placebo gel).

    • Group 2: this compound gel (e.g., 1% w/w).

    • Group 3: Positive control (e.g., a commercial scar treatment gel).

  • Treatment Application: Apply the respective treatments topically to the wounds daily for 21 days.

  • Wound Healing Assessment:

    • Wound Closure: Photograph the wounds at days 0, 3, 7, 14, and 21 post-surgery and measure the wound area using image analysis software.

    • Scar Analysis (Day 21):

      • Visual Scar Assessment: Use a validated scar assessment scale (e.g., the Vancouver Scar Scale adapted for mice) to score pigmentation, vascularity, pliability, and height.

      • Histology: Harvest the scar tissue and perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess collagen deposition and organization.

      • Immunohistochemistry: Stain tissue sections for α-SMA to quantify myofibroblast infiltration.

      • Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of fibrotic genes (Acta2, Fn1, Col1a1, Tgf-β1) in the scar tissue.

Data Presentation: In Vivo Efficacy of this compound

ParameterVehicle ControlThis compoundPositive Control
Wound Closure Rate (% of initial area)
Day 3
Day 7
Day 14
Day 21
Scar Assessment Score (Day 21)
Collagen Deposition (Arbitrary Units, Day 21)
α-SMA Positive Cells/HPF (Day 21)

Data to be filled in upon completion of experiments. HPF = High-Power Field.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Human Dermal Fibroblast Culture treatment Treatment with This compound cell_culture->treatment tgf_beta TGF-β1 Stimulation treatment->tgf_beta analysis_invitro Analysis: - Immunofluorescence (α-SMA, Fibronectin) - Western Blot (p-Smad2/3) - qRT-PCR tgf_beta->analysis_invitro end End analysis_invitro->end animal_model Murine Excisional Wound Model topical_treatment Topical Application of This compound Gel animal_model->topical_treatment wound_assessment Wound Healing Assessment (Closure Rate) topical_treatment->wound_assessment scar_analysis Scar Analysis (Day 21): - Visual Scoring - Histology - Immunohistochemistry - qRT-PCR wound_assessment->scar_analysis scar_analysis->end start Start start->cell_culture start->animal_model

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

The successful completion of these protocols will provide a robust dataset to evaluate the potential of this compound as a novel therapeutic agent for the prevention of post-surgical scarring. The in vitro studies will elucidate the compound's mechanism of action at the cellular and molecular level, while the in vivo studies will provide crucial evidence of its efficacy in a preclinical model of wound healing. These findings will be instrumental in guiding the future clinical development of this compound. Clinical studies have already shown the potential of topical Tranilast in improving the appearance of post-cesarean section surgical wounds.[11][12]

References

Troubleshooting & Optimization

troubleshooting 4-Demethyl Tranilast solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Demethyl Tranilast, focusing on common solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: My this compound is not dissolving completely in DMSO. What are the possible reasons?

Several factors can contribute to incomplete dissolution:

  • Incorrect Solvent Volume: The amount of DMSO may be insufficient for the quantity of the compound.

  • Low-Quality DMSO: The presence of water or other impurities in the DMSO can significantly reduce its solvating power for non-polar compounds.

  • Compound Purity: Impurities in the this compound sample may not be soluble in DMSO.

  • Temperature: Dissolution may be slower at lower temperatures.

  • Saturation: You may be attempting to prepare a solution that is above the saturation point of this compound in DMSO.

Q3: Are there any recommended storage conditions for this compound solutions in DMSO?

It is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C is acceptable. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.

Q4: Can I use other solvents if I encounter issues with DMSO?

While DMSO is a common solvent for Tranilast and its analogs, other organic solvents can be considered. For instance, Tranilast is also soluble in dimethylformamide (DMF) and ethanol, though its solubility in ethanol is lower than in DMSO.[1] If switching solvents, it is crucial to ensure the new solvent is compatible with your downstream experimental assays.

Troubleshooting Guide: Resolving Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with this compound in DMSO.

Initial Dissolution Protocol

A standard workflow for dissolving this compound is essential for reproducibility.

cluster_workflow Standard Dissolution Workflow start Weigh this compound add_dmso Add appropriate volume of high-purity DMSO start->add_dmso vortex Vortex thoroughly at room temperature add_dmso->vortex observe Visually inspect for complete dissolution vortex->observe end Solution is ready for use or storage observe->end Clear Solution

Caption: Standard workflow for dissolving this compound in DMSO.

Troubleshooting Steps

If you observe particulates or incomplete dissolution after following the standard protocol, proceed with the following troubleshooting steps.

cluster_troubleshooting Troubleshooting Incomplete Dissolution start Incomplete Dissolution Observed check_dmso Verify DMSO Quality (anhydrous, high-purity) start->check_dmso gentle_warming Gentle Warming (37°C water bath for 5-10 min) check_dmso->gentle_warming DMSO is high quality failure Consult Technical Support check_dmso->failure DMSO is old or low quality sonication Sonication (ultrasonic bath for 5-10 min) gentle_warming->sonication increase_solvent Increase Solvent Volume (dilute the solution) sonication->increase_solvent re_evaluate Re-evaluate Dissolution increase_solvent->re_evaluate success Solution is Ready re_evaluate->success Complete Dissolution re_evaluate->failure Still Incomplete

Caption: Step-by-step troubleshooting guide for solubility issues.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes the solubility of the closely related compound, Tranilast, in various solvents. This can serve as a useful reference.

CompoundSolventSolubility
TranilastDimethyl Sulfoxide (DMSO)~20 mg/mL[1]
TranilastDimethylformamide (DMF)~35 mg/mL[1]
TranilastEthanol~2 mg/mL[1]
TranilastWaterAlmost insoluble[2]
TranilastPBS (pH 7.2)~0.2 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Calculate the required mass: The molecular weight of this compound (C₁₇H₁₅NO₅) is 313.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 313.31 g/mol = 0.0031331 g = 3.13 mg

  • Weigh the compound: Accurately weigh 3.13 mg of this compound powder using a calibrated analytical balance.

  • Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the weighed compound.

  • Mix thoroughly: Vortex the solution for 1-2 minutes at room temperature until the solid is completely dissolved. A clear solution should be obtained.

  • Store appropriately: Store the stock solution in aliquots at -20°C or -80°C.

Signaling Pathways

Tranilast, and likely this compound, has been shown to modulate several key signaling pathways. Understanding these pathways can be crucial for interpreting experimental results.

TGF-β Signaling Pathway Inhibition

Tranilast has been reported to inhibit the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is involved in cell growth, differentiation, and fibrosis. Tranilast's inhibitory action can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest.

cluster_tgf TGF-β Signaling Pathway Modulation by Tranilast Tranilast Tranilast / this compound TGFb TGF-β Tranilast->TGFb Inhibits TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Complex (Smad2/3/4) TGFbR->Smad Phosphorylates p21 p21 Expression Smad->p21 Activates Transcription CellCycle Cell Cycle Arrest p21->CellCycle Induces

Caption: Tranilast's modulation of the TGF-β signaling pathway.

NRF2-HO-1 Signaling Pathway Activation

Recent studies have also implicated Tranilast in the activation of the NRF2-HO-1 pathway, which plays a critical role in the cellular response to oxidative stress.

cluster_nrf2 NRF2-HO-1 Pathway Activation by Tranilast Tranilast Tranilast / this compound Keap1 Keap1 Tranilast->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Induces Antioxidant Antioxidant Response HO1->Antioxidant

Caption: Tranilast's activation of the NRF2-HO-1 antioxidant pathway.

References

Technical Support Center: Enhancing the In Vivo Efficacy of 4-Demethyl Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of 4-Demethyl Tranilast. The information provided is primarily based on studies of its parent compound, Tranilast, and is expected to be highly relevant for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low Bioavailability / High Variability in Efficacy Poor aqueous solubility of this compound.1. Formulation Optimization: Prepare a crystalline solid dispersion (CSD) or an amorphous solid dispersion (ASD) of the compound.[1][2] 2. Particle Size Reduction: Utilize wet-milling techniques to create a nanocrystalline formulation.[1] 3. Alternative Formulations: Consider complexation with functionalized clays, such as 3-aminopropyl functionalized magnesium phyllosilicate (AMP clay).
Lack of Expected Therapeutic Effect Inadequate dosage or administration route for the specific disease model.1. Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic dose. In a rat model of colitis, rectal administration of 200 μM Tranilast was effective.[3] In a mouse mammary carcinoma model, oral gavage of Tranilast reduced tumor growth.[4] 2. Route of Administration: The route should be appropriate for the target tissue. For localized conditions like colitis, rectal administration may be more effective than systemic administration.[3] For systemic diseases or solid tumors, oral or intravenous routes should be considered.
Inconsistent Results Between Experiments Instability of the compound in solution or under certain storage conditions.1. Photostability: Protect solutions from light, as Tranilast has been shown to be photodegradable. Crystalline solid dispersions can enhance photochemical stability.[1] 2. Fresh Preparations: Prepare solutions fresh before each experiment to avoid degradation. 3. pH of Formulation: Ensure the pH of the vehicle is compatible with the compound's stability.
Off-Target Effects or Toxicity High dosage or non-specific activity of the compound.1. Dose Reduction: If toxicity is observed, reduce the dosage while monitoring for efficacy. 2. Targeted Delivery: For cancer models, consider local administration such as intratumoral injection to minimize systemic exposure and toxicity.[5] 3. Monitor Liver Enzymes: In long-term studies, monitor for potential hepatotoxicity, as moderate elevation of ALT has been observed at higher doses.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Based on its parent compound Tranilast, this compound is expected to have multiple mechanisms of action. A major mode of action is the suppression of the TGF-β signaling pathway.[4][7][8] It also exhibits anti-inflammatory properties by activating the Nrf2-HO-1 pathway and may act as a calcium channel blocker.[3][9][10]

Q2: How can I improve the oral bioavailability of this compound?

A2: The poor solubility of Tranilast, and likely this compound, is a major hurdle for oral bioavailability. Creating amorphous solid dispersions (ASDs) with hydrophilic polymers like Eudragit EPO has been shown to increase oral bioavailability by up to 19-fold in rats.[2] Crystalline solid dispersions have also demonstrated a significant increase in Cmax and AUC.[1]

Q3: What are the recommended in vivo dosages for this compound?

A3: Dosages can vary significantly depending on the animal model and disease. For Tranilast, effective doses have ranged from 50 mg/kg/day in a mouse fibroid model to 200 mg/kg in a rat smoke inhalation model.[6][11] An IC50 value of 200 µM has been reported in vitro for colon cancer cell lines.[5] It is crucial to perform a dose-finding study for your specific model.

Q4: Which signaling pathways are modulated by Tranilast and likely by this compound?

A4: Tranilast has been shown to modulate several key signaling pathways, including:

  • TGF-β Pathway: Inhibition of this pathway reduces fibrosis and tumor growth.[4][7][8]

  • Nrf2-HO-1 Pathway: Activation of this pathway contributes to its anti-inflammatory and antioxidant effects.[3][12]

  • MAPK (ERK1/2 and JNK) Pathway: Inhibition of these kinases is involved in its anti-cancer effects.[4]

  • NF-κB Pathway: Attenuation of this pathway is associated with reduced inflammation.[11][12]

Q5: Are there any known combination therapies that enhance the efficacy of Tranilast?

A5: Yes, in cancer models, Tranilast has shown synergistic effects when combined with chemotherapeutic agents like 5-FU and osimertinib.[5][13] This suggests that this compound could also be a valuable component of combination therapies.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

This protocol is adapted from a method used for Tranilast to improve its oral bioavailability.[2]

Materials:

  • This compound

  • Eudragit EPO (or other suitable hydrophilic polymer)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and Eudragit EPO in the organic solvent. A drug-to-polymer ratio of 1:1 by weight is a good starting point.

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.

  • Grind the resulting solid into a fine powder for subsequent in vivo administration.

  • Characterize the formulation for its amorphous nature using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol is a general guideline for assessing the anti-tumor efficacy of this compound, based on studies with Tranilast.[4][13]

Animal Model:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Tumor cells of interest (e.g., 4T1 mouse mammary carcinoma, human cancer cell lines)

Procedure:

  • Subcutaneously inject tumor cells into the flank or mammary fat pad of the mice.

  • Allow tumors to grow to a palpable size (e.g., 80-100 mm³).

  • Randomize mice into treatment groups:

    • Vehicle control

    • This compound (formulated for improved bioavailability)

    • Positive control (standard-of-care chemotherapy)

    • Combination of this compound and chemotherapy

  • Administer this compound via oral gavage daily at the predetermined dose.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pathway markers).

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways affected by Tranilast and a general workflow for improving its in vivo efficacy.

TGF_Beta_Pathway Tranilast This compound TGFB TGF-β Tranilast->TGFB Inhibits Production Smad p-Smad2 Tranilast->Smad Inhibits TGFBR TGF-β Receptor TGFB->TGFBR TGFBR->Smad Phosphorylates Nucleus Nucleus Smad->Nucleus Fibrosis Fibrosis Genes Nucleus->Fibrosis Activates Transcription Proliferation Cell Proliferation Genes Nucleus->Proliferation Activates Transcription

Caption: Inhibition of the TGF-β signaling pathway by this compound.

Nrf2_Pathway Tranilast This compound KEAP1 KEAP1 Tranilast->KEAP1 Binds to Nrf2 Nrf2 KEAP1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocates to HO1 HO-1 Nucleus->HO1 Induces Expression Anti_Inflammatory Anti-inflammatory Response HO1->Anti_Inflammatory

Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway.

Experimental_Workflow Start Start: Low In Vivo Efficacy Formulation Step 1: Formulation Optimization (e.g., ASD, Nanocrystals) Start->Formulation PK_Study Step 2: Pharmacokinetic Study (Measure Cmax, AUC) Formulation->PK_Study Dose_Finding Step 3: In Vivo Dose-Finding Study PK_Study->Dose_Finding Efficacy_Study Step 4: Definitive Efficacy Study Dose_Finding->Efficacy_Study End End: Improved Efficacy Efficacy_Study->End

Caption: Workflow for improving the in vivo efficacy of this compound.

References

Technical Support Center: Overcoming 4-Demethyl Tranilast Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the instability of 4-Demethyl Tranilast in solution.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

Question: My this compound precipitates out of my aqueous buffer. How can I improve its solubility and stability in solution?

Answer:

The precipitation of this compound in aqueous solutions is a common issue, likely due to its limited aqueous solubility, a characteristic shared by many cinnamic acid derivatives.[1] Here are several strategies to address this problem:

  • Optimize pH: The solubility of phenolic compounds can be highly pH-dependent. Experiment with a pH range to find the optimal condition for your specific assay.

  • Use a Co-solvent: For stock solutions, it is recommended to use organic solvents such as DMSO, ethanol, or dimethylformamide (DMF).[2][3] When preparing working solutions, minimize the final concentration of the organic solvent to avoid physiological effects in your experiments.[2]

  • Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of Tranilast and its derivatives fresh for each experiment and not to store them for more than a day.[2]

Experimental Protocol: Preparing a Stock Solution

  • Weigh the desired amount of this compound crystalline solid.

  • Dissolve the solid in a suitable organic solvent (e.g., DMSO, ethanol, or DMF) to create a concentrated stock solution. Purging the solvent with an inert gas before use can help prevent oxidation.[2]

  • For working solutions, perform serial dilutions of the stock solution into your aqueous buffer immediately before the experiment.

Issue: Degradation of this compound During Experiments

Question: I suspect my this compound is degrading over the course of my experiment. What are the likely causes and how can I mitigate this?

Answer:

This compound, as a derivative of cinnamic acid with a free hydroxyl group, may be susceptible to several degradation pathways, including oxidation, hydrolysis, and photodecomposition.[4][5]

  • Oxidation: The phenolic hydroxyl group and the conjugated double bond system in the this compound structure are potential sites for oxidation, which can be accelerated by exposure to air, light, and transition metals.[4][5]

  • Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis, especially at non-neutral pH.

  • Photodecomposition: Cinnamic acid derivatives can be sensitive to light, particularly UV radiation.[5]

Troubleshooting Workflow for Degradation

start Suspected Degradation of This compound check_oxidation Test for Oxidation start->check_oxidation check_hydrolysis Test for Hydrolysis start->check_hydrolysis check_photo Test for Photodecomposition start->check_photo sol_oxidation Add Antioxidants (e.g., Ascorbic Acid) Use Degassed Solvents Store under Inert Gas (Argon/Nitrogen) check_oxidation->sol_oxidation Degradation Observed sol_hydrolysis Identify Stable pH Range Buffer solutions accordingly check_hydrolysis->sol_hydrolysis Degradation Observed sol_photo Protect from Light (Amber vials, cover with foil) check_photo->sol_photo Degradation Observed implement Implement Protective Measures sol_oxidation->implement sol_hydrolysis->implement sol_photo->implement

Caption: A workflow for troubleshooting the degradation of this compound.

Experimental Protocol: Forced Degradation Study

To identify the primary degradation pathway, a forced degradation study can be performed. This involves exposing a solution of this compound to various stress conditions:

  • Prepare Solutions: Prepare identical solutions of this compound in your experimental buffer.

  • Apply Stress Conditions:

    • Oxidative Stress: Add a small amount of hydrogen peroxide (e.g., 3%).

    • Acidic/Basic Stress: Adjust the pH of the solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.

    • Thermal Stress: Incubate solutions at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose solutions to direct sunlight or a UV lamp.

  • Analysis: At various time points, analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

Hypothetical Stability Data for this compound

The following table illustrates the kind of data you might generate from a forced degradation study.

Stress ConditionTime (hours)This compound Remaining (%)
Control (Room Temp, Dark)2498%
3% H₂O₂ (Oxidative)2445%
pH 2 (Acidic)2485%
pH 10 (Basic)2460%
60°C (Thermal)2475%
UV Light (Photolytic)2455%

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For creating a concentrated stock solution, organic solvents such as DMSO, ethanol, and DMF are recommended.[2][3] The choice of solvent may depend on the requirements of your specific experiment.

Q2: How long can I store aqueous solutions of this compound?

Based on information for the parent compound Tranilast, it is not recommended to store aqueous solutions for more than one day.[2] It is best practice to prepare fresh dilutions from your stock solution for each experiment.

Q3: My compound changes color in solution. What does this indicate?

A color change often indicates a chemical reaction, likely oxidation. Phenolic compounds can oxidize to form colored quinone-like structures. If you observe a color change, consider implementing strategies to prevent oxidation, such as using degassed solvents, adding antioxidants, or storing your solutions under an inert gas like argon or nitrogen.

Q4: What is the likely mechanism of action for this compound?

While specific studies on this compound are limited, it is likely to have a mechanism of action similar to its parent compound, Tranilast. Tranilast is known to inhibit the release of mediators like histamine from mast cells and to suppress collagen synthesis in fibroblasts by inhibiting the release of Transforming Growth Factor-beta 1 (TGF-β1).[6][7]

TGF-β1 Signaling Pathway and Tranilast Inhibition

cluster_cell Fibroblast TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Binds Smad Smad Complex TGFbR->Smad Activates Collagen Collagen Synthesis Smad->Collagen Promotes Tranilast This compound (Tranilast) Tranilast->TGFb1 Inhibits Release

Caption: The proposed inhibitory action of this compound on the TGF-β1 pathway.

Q5: What analytical techniques can I use to assess the stability of my this compound solution?

Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the stability of small molecules like this compound.[8] This technique allows you to quantify the concentration of the parent compound over time and to detect the appearance of any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of these degradation products.[8]

References

refining dosage of 4-Demethyl Tranilast to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the dosage of 4-Demethyl Tranilast and minimize off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a metabolite of Tranilast, is understood to share its primary mechanisms of action. Tranilast is recognized as an anti-allergic agent that inhibits the release of chemical mediators, such as histamine and prostaglandins, from mast cells.[1] It is also known to suppress collagen synthesis in fibroblasts by inhibiting the release of Transforming Growth Factor-beta 1 (TGF-β1).[1] Furthermore, some of its pharmacological properties may be mediated by the inhibition of calcium uptake.[2]

Q2: What are the potential off-target effects of this compound?

A2: Off-target effects occur when a drug interacts with unintended molecular targets.[3][4] Given the mechanism of its parent compound, Tranilast, potential off-target effects of this compound could involve unintended modulation of calcium channels, interference with signaling pathways dependent on TGF-β1, and unforeseen interactions with other cellular targets. It is crucial to experimentally verify these potential off-target effects in your specific model system.

Q3: How can I begin to refine the dosage of this compound for my experiments?

A3: Dosage refinement should begin with a dose-response study to determine the optimal concentration range for your desired effect. This involves treating your cells or animal models with a range of concentrations of this compound and measuring the intended biological response. It is also recommended to perform counter-screens to assess off-target effects simultaneously. Computational tools and predictive models can also offer a cost-effective way to anticipate potential off-target interactions before beginning extensive experimental screening.[5][6]

Q4: What general strategies can be employed to minimize off-target effects?

A4: Minimizing off-target effects is a critical aspect of drug development.[3] Key strategies include:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[3]

  • High-Throughput Screening (HTS): Rapidly testing numerous compounds to identify those with the highest affinity and selectivity for the target.[3]

  • Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference to understand a drug's pathways and potential off-target interactions.[3]

  • Systematic Off-Target Effects Analysis: Employing advanced techniques like protein microarrays to characterize unwanted interactions early in development.[4]

Troubleshooting Guides

Issue 1: Unexpected or contradictory cellular responses at presumed effective concentrations.
  • Possible Cause: This may be indicative of off-target effects. The observed phenotype could be a combination of the intended on-target effect and one or more off-target interactions.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve Analysis: Determine if the unexpected response is dose-dependent and if it occurs at concentrations above the optimal range for the on-target effect.

    • Conduct a Literature Review: Investigate if similar off-target effects have been reported for Tranilast or related compounds.

    • Utilize Counter-Screening Assays: Test for activity against known off-target candidates. Based on the mechanism of Tranilast, consider assays for calcium channel modulation and TGF-β signaling.

    • Employ a Rescue Experiment: If a specific off-target is identified, use an antagonist for that target to see if the unexpected cellular response is reversed.

Issue 2: High levels of cytotoxicity observed at concentrations required for efficacy.
  • Possible Cause: The therapeutic window of this compound in your experimental model may be narrow, or the observed cytotoxicity could be an off-target effect.

  • Troubleshooting Steps:

    • Determine the EC50 and CC50: Establish the effective concentration for 50% of the maximal desired response (EC50) and the cytotoxic concentration for 50% of cells (CC50). A low therapeutic index (CC50/EC50) indicates a narrow therapeutic window.

    • Perform a Cell Viability Assay: Use a sensitive method (e.g., MTS or Annexin V staining) to quantify cytotoxicity across a range of concentrations.

    • Investigate Apoptotic Markers: Assess whether the cytotoxicity is due to apoptosis by measuring markers like caspase-3/7 activity.

    • Consider Combination Therapy: If the therapeutic window is narrow, explore using a lower dose of this compound in combination with another agent to achieve the desired effect with reduced toxicity.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in an In Vitro Mast Cell Degranulation Assay

Concentration (µM)% Inhibition of Degranulation (On-Target)% Cell Viability (Off-Target Cytotoxicity)
0.15.299.8
125.898.5
1085.395.1
5092.180.4
10094.665.2
20095.040.7

Table 2: Hypothetical IC50 Values for On-Target and Potential Off-Target Effects of this compound

Target/EffectIC50 (µM)Assay Type
Mast Cell Degranulation5.8Beta-hexosaminidase release assay
TGF-β1 Secretion12.3ELISA
L-type Calcium Channel Current85.6Patch-clamp electrophysiology
General Cytotoxicity (HeLa cells)150.2MTS assay

Experimental Protocols

Protocol 1: Calcium Influx Assay

This protocol is designed to assess the potential off-target effect of this compound on calcium influx.

  • Cell Preparation: Plate a suitable cell line (e.g., HEK293T) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a positive control (e.g., a known calcium channel blocker) and a vehicle control.

  • Compound Addition: Wash the cells to remove excess dye and add the this compound dilutions and controls to the respective wells. Incubate for 15-30 minutes.

  • Stimulation: Add a calcium channel agonist (e.g., ionomycin or KCl) to all wells to induce calcium influx.

  • Data Acquisition: Immediately measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the baseline before stimulation. Plot the normalized fluorescence against the concentration of this compound to determine the IC50 value.

Protocol 2: TGF-β1 Secretion Assay (ELISA)

This protocol measures the effect of this compound on the secretion of TGF-β1 from fibroblasts.

  • Cell Culture: Seed fibroblasts (e.g., keloid-derived fibroblasts) in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh serum-free medium containing various concentrations of this compound or a vehicle control. Incubate for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatants from each well and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform a sandwich ELISA for TGF-β1 according to the manufacturer's instructions. Briefly, this involves adding the supernatants to a plate pre-coated with a TGF-β1 capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using recombinant TGF-β1. Calculate the concentration of TGF-β1 in each sample based on the standard curve. Plot the TGF-β1 concentration against the this compound concentration to determine the IC50.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Receptor Receptor Receptor->Ca_Influx Mediator_Release Mediator Release (Histamine, etc.) Ca_Influx->Mediator_Release TGF_beta_Pathway TGF-β Signaling Gene_Expression Gene Expression (Collagen, etc.) TGF_beta_Pathway->Gene_Expression Tranilast This compound Tranilast->Mediator_Release Inhibits (On-Target) Tranilast->Ca_Influx Inhibits (Potential Off-Target) Tranilast->TGF_beta_Pathway Inhibits (On-Target) G start Start: Define Desired On-Target Effect dose_range Select a Broad Dose Range of This compound start->dose_range treat_cells Treat Experimental Model with Dose Range dose_range->treat_cells measure_on_target Measure On-Target Effect (e.g., % inhibition) treat_cells->measure_on_target measure_off_target Measure Off-Target Effect (e.g., % cytotoxicity) treat_cells->measure_off_target plot_curves Plot Dose-Response Curves measure_on_target->plot_curves measure_off_target->plot_curves determine_ic50 Determine IC50/EC50 and CC50 plot_curves->determine_ic50 select_optimal Select Optimal Concentration with Minimal Off-Target Effect determine_ic50->select_optimal G start Unexpected Experimental Result is_reproducible Is the effect reproducible? start->is_reproducible is_dose_dependent Is the effect dose-dependent? off_target_hypothesis Hypothesize Potential Off-Target Mechanism is_dose_dependent->off_target_hypothesis Yes not_off_target Consider Other Experimental Variables is_dose_dependent->not_off_target No is_reproducible->is_dose_dependent Yes check_protocol Action: Review and Validate Experimental Protocol is_reproducible->check_protocol No counter_screen Perform Counter-Screen Assay for Off-Target off_target_hypothesis->counter_screen rescue_experiment Perform Rescue Experiment with Antagonist counter_screen->rescue_experiment refine_dosage Action: Refine Dosage or Modify Compound rescue_experiment->refine_dosage

References

Technical Support Center: Enhancing the Bioavailability of 4-Demethyl Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the bioavailability of 4-Demethyl Tranilast. The following questions and answers address common challenges and outline experimental approaches based on established formulation science and specific studies on the parent compound, Tranilast.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

The primary challenges in enhancing the oral bioavailability of lipophilic and poorly water-soluble compounds like this compound typically stem from their low dissolution rate in gastrointestinal fluids and potential for first-pass metabolism. For a drug to be absorbed effectively, it must first dissolve.

Q2: What general strategies can be employed to improve the bioavailability of poorly soluble drugs?

Several formulation and biological strategies can be utilized to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Pharmaceutical Approaches: These focus on improving the drug's solubility and dissolution rate. Methods include particle size reduction (micronization, nanosuspensions), the use of surfactants, and creating solid dispersions or lipid-based formulations.

  • Permeability Enhancement: This involves using lipid-based technologies, ion pairing, or penetration enhancers to improve the drug's ability to cross the intestinal barrier.

  • Biological Approaches: These methods involve the co-administration of substances that can modulate metabolic enzymes or enhance absorption. A well-known example is piperine, which can inhibit metabolizing enzymes.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound

If you are observing a low dissolution rate for your this compound formulation, consider the following troubleshooting steps:

Potential Cause: The crystalline structure and particle size of the active pharmaceutical ingredient (API) are limiting its dissolution.

Solutions:

  • Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution.

    • Micronization: This technique reduces particle size to the micron range.

    • Nanosuspension: Creating a nanosuspension can further increase the surface area and improve the dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate. Studies on the parent compound, Tranilast, have shown this to be a highly effective strategy.

Issue 2: Poor In Vivo Efficacy Despite Adequate In Vitro Dissolution

If your formulation shows good dissolution in vitro but poor bioavailability in vivo, consider the following:

Potential Cause: The drug may be precipitating in the gastrointestinal tract or undergoing significant first-pass metabolism.

Solutions:

  • Lipid-Based Formulations: These formulations can help maintain the drug in a solubilized state in the gut and can facilitate lymphatic uptake, which bypasses the first-pass metabolism in the liver.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and cosolvents that form fine emulsions upon contact with aqueous media.

  • Solid Dispersions with Amphiphilic Polymers: These can form micelles upon contact with aqueous media, encapsulating the drug and enhancing its absorption.

Experimental Protocols & Data

Amorphous Solid Dispersion (ASD) of Tranilast

A study on Tranilast demonstrated a significant increase in bioavailability using an ASD approach with Eudragit EPO.

Methodology:

  • Preparation of ASD: Tranilast and Eudragit EPO were dissolved in a suitable solvent.

  • Solvent Evaporation: The solvent was removed under reduced pressure to obtain the solid dispersion.

  • Characterization: The resulting powder was characterized for its morphology, crystallinity, and dissolution behavior.

  • In Vivo Study: The ASD formulation was administered orally to rats, and plasma concentrations of Tranilast were measured over time.

Quantitative Data Summary:

FormulationCmax (ng/mL)AUC (ng·h/mL)Bioavailability Increase (fold)
Crystalline Tranilast25.4 ± 11.289.7 ± 55.3-
Tranilast-Eudragit EPO ASD295.1 ± 68.41709.8 ± 423.519

Data adapted from a study on Tranilast.

Solid Dispersion (SD) of Tranilast with an Amphiphilic Block Copolymer

Another study utilized a solid dispersion of Tranilast with the amphiphilic block copolymer poly[MPC-co-BMA] (pMB).

Methodology:

  • Preparation of SD: The pMB-based solid dispersion of Tranilast was prepared using a wet-milling technique.

  • Characterization: The formulation was assessed for crystallinity, micellization, and dissolution.

  • In Vivo Study: The SD formulation was orally administered to rats, and pharmacokinetic parameters were determined.

Quantitative Data Summary:

FormulationCmax (ng/mL)AUC (ng·h/mL)Cmax Increase (fold)AUC Increase (fold)
Crystalline Tranilast15.8 ± 5.663.2 ± 21.1--
Tranilast-pMB SD1978.5 ± 456.73278.4 ± 890.112552

Data adapted from a study on Tranilast.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation API This compound Excipient Excipient Selection (e.g., Polymer, Lipid) Formulation Formulation (e.g., ASD, SD, SEDDS) Excipient->Formulation Physicochemical Physicochemical Characterization Formulation->Physicochemical Dissolution Dissolution Testing PK_Study Pharmacokinetic Study (Animal Model) Dissolution->PK_Study Physicochemical->Dissolution Data_Analysis Data Analysis (Cmax, AUC) PK_Study->Data_Analysis

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations.

signaling_pathway cluster_drug Drug Formulation cluster_absorption Absorption Pathway Drug Poorly Soluble Drug (this compound) Formulation Enhanced Formulation (e.g., ASD, Lipid-based) Drug->Formulation Formulation Strategy Absorption Enhanced Absorption (Intestinal Mucosa) Drug->Absorption Low Bioavailability Dissolution Increased Dissolution Formulation->Dissolution Dissolution->Absorption Systemic Systemic Circulation Absorption->Systemic

Caption: Logical relationship of formulation strategies to bioavailability enhancement.

troubleshooting inconsistent results in 4-Demethyl Tranilast experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Demethyl Tranilast. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this compound. As this compound is a metabolite and analog of Tranilast, much of the guidance provided here is based on the extensive research available for Tranilast and may be applicable to your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Tranilast?

This compound is a metabolite of Tranilast, an anti-allergic drug also known for its anti-fibrotic and anti-proliferative properties.[1][2] Tranilast, chemically N-(3,4-dimethoxycinnamoyl) anthranilic acid, is metabolized to this compound.[] Due to their structural similarity, they are expected to share biological activities and experimental characteristics.

Q2: What is the primary mechanism of action of Tranilast and likely, this compound?

Tranilast is known to exert its effects through multiple pathways. A primary mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][4][5] It has been shown to suppress the release of TGF-β1 from fibroblasts.[5] Additionally, Tranilast can modulate inflammatory responses by inhibiting the release of mediators like histamine and prostaglandins from mast cells and activating the Nrf2-HO-1 pathway.[6][7] It may also be involved in blocking calcium uptake.[8]

Q3: What are the common challenges when working with Tranilast and potentially this compound?

Common challenges include poor aqueous solubility, potential for off-target effects, and variability in cellular responses. Ensuring proper solubilization and employing appropriate controls are critical for obtaining reproducible results.

Troubleshooting Guide

Issue 1: Inconsistent or No Compound Activity

Possible Cause 1: Poor Solubility

Tranilast has limited solubility in aqueous solutions.[9] If this compound is not fully dissolved, its effective concentration in your experiment will be lower than intended, leading to inconsistent or weak effects.

Troubleshooting Steps:

  • Solvent Selection: Tranilast is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[9] Prepare a concentrated stock solution in one of these solvents.

  • Stock Solution Preparation: When preparing a stock solution, ensure the compound is completely dissolved. Gentle warming and vortexing can aid dissolution.

  • Final Concentration & Vehicle Control: When diluting the stock solution into your aqueous experimental medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of the organic solvent) in your experiments.

  • Aqueous Solubility: The solubility of Tranilast in PBS (pH 7.2) is approximately 0.2 mg/mL.[9] It is not recommended to store aqueous solutions for more than one day.[9]

Possible Cause 2: Compound Instability

While Tranilast is stable for years when stored as a solid at -20°C, its stability in solution, particularly at physiological temperatures and pH, may be limited.[9]

Troubleshooting Steps:

  • Fresh Preparations: Prepare fresh dilutions of your compound from a frozen stock solution for each experiment.

  • Storage of Stock Solutions: Aliquot your stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Possible Cause 3: Inappropriate Cell Model or Assay Conditions

The responsiveness to this compound can be cell-type specific and dependent on the expression levels of its molecular targets.

Troubleshooting Steps:

  • Target Expression: Verify that your chosen cell line expresses the target of interest (e.g., components of the TGF-β signaling pathway).

  • Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. Also, consider running a time-course experiment to identify the optimal duration of treatment.

Issue 2: High Background or Off-Target Effects

Possible Cause 1: Cytotoxicity at High Concentrations

At high concentrations, this compound may induce cytotoxicity, leading to non-specific effects that can confound your results.

Troubleshooting Steps:

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your cell model.

  • Work Below Cytotoxic Levels: Ensure your experimental concentrations are below the threshold of significant cytotoxicity.

Possible Cause 2: Non-Specific Binding

Hydrophobic compounds can sometimes bind non-specifically to plastics or proteins in the cell culture medium, reducing the bioavailable concentration.

Troubleshooting Steps:

  • Use of Low-Binding Plastics: If you suspect significant non-specific binding, consider using low-protein-binding labware.

  • Serum Concentration: Be aware that the concentration of serum in your cell culture medium can affect the free concentration of the compound. If possible, conduct experiments in reduced-serum or serum-free conditions, ensuring cell health is maintained.

Data Presentation

Table 1: Solubility of Tranilast

SolventApproximate Solubility (mg/mL)
Ethanol~2
DMSO~20
Dimethylformamide (DMF)~35
PBS (pH 7.2)~0.2

Data based on Tranilast and may serve as an estimate for this compound.[9]

Table 2: IC50 Values of Tranilast in Various Assays

Cell/Assay TypeEffectIC50 Value
Isolated Human Monocytes (LPS-induced PGE2 release)Inhibition of PGE2 release~3 µM
Isolated Human Monocytes (LPS-induced IL-1β release)Inhibition of IL-1β release~35 µM
Bovine Retinal Endothelial Cells (VEGF-stimulated)Inhibition of proliferation22 µM
Bovine Retinal Endothelial Cells (VEGF-stimulated)Inhibition of migration18 µM
Bovine Retinal Endothelial Cells (VEGF-stimulated)Inhibition of tube formation193 µM

These values are for Tranilast and provide a potential range for the activity of this compound.[9]

Experimental Protocols

Protocol 1: General Cell-Based Assay with this compound

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound. Remember to prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay: Perform the desired downstream analysis, such as a cell proliferation assay, western blotting for protein expression, or RT-qPCR for gene expression.

Protocol 2: Western Blot for Phospho-Smad2 (A Marker of TGF-β Pathway Activation)

  • Cell Treatment: Treat cells with this compound and/or TGF-β1 as per your experimental design.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-Smad2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip and re-probe the membrane with an antibody for total Smad2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation Tranilast Tranilast / this compound Tranilast->TGFb Tranilast->TGFbR Inhibition pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Transcription Regulation

Caption: TGF-β Signaling Pathway and Proposed Inhibition by Tranilast/4-Demethyl Tranilast.

experimental_workflow prep Stock Solution Preparation (in DMSO) treatment Treatment with this compound & Vehicle Control prep->treatment seeding Cell Seeding & Adherence seeding->treatment incubation Incubation (Time-course) treatment->incubation analysis Downstream Analysis (e.g., Viability, Western, qPCR) incubation->analysis data Data Analysis (Dose-Response) analysis->data

Caption: General experimental workflow for cell-based assays with this compound.

troubleshooting_tree start Inconsistent/No Activity solubility Check Solubility (Use organic solvent stock) start->solubility solubility->start Insoluble stability Check Stability (Use fresh dilutions) solubility->stability Soluble stability->start Unstable concentration Optimize Concentration (Dose-response) stability->concentration Stable concentration->start Not Optimized viability Assess Cytotoxicity (MTT/Viability Assay) concentration->viability Optimized viability->start Toxic positive_control Include Positive Control (e.g., TGF-β) viability->positive_control Not Toxic

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

optimizing incubation time for 4-Demethyl Tranilast in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 4-Demethyl Tranilast in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a metabolite of Tranilast. Tranilast is recognized for its anti-allergic and anti-fibrotic properties.[1][2][3] Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis and cell proliferation.[2][3][4] Tranilast has been shown to suppress the release of TGF-β1 from fibroblasts, thereby inhibiting collagen synthesis.[1] Additionally, it may act as a calcium channel blocker and inhibit the release of inflammatory mediators from mast cells.[5] While specific studies on this compound are limited, it is presumed to share a similar mechanism of action to its parent compound, Tranilast, by targeting pathways involved in fibrosis and inflammation.[6]

Q2: What are the key signaling pathways affected by this compound?

Based on the known activity of its parent compound, Tranilast, this compound is expected to primarily modulate the TGF-β signaling pathway.[2][3][4] This pathway is critical in cellular processes like growth, differentiation, and extracellular matrix production.[4] Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer.[4][7] Tranilast has also been shown to affect the STAT3 signaling pathway by inhibiting IL-6 secretion from cancer-associated fibroblasts.[8]

TGF-β Signaling Pathway

TGF_beta_pathway TGF_beta TGF-β Ligand TGFBR2 TGF-βRII TGF_beta->TGFBR2 TGFBR1 TGF-βRI TGFBR2->TGFBR1 recruits & phosphorylates SMAD23 Smad2/3 TGFBR1->SMAD23 phosphorylates SMAD_complex Smad2/3/4 Complex SMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_transcription Target Gene Transcription (e.g., Collagen) Nucleus->Gene_transcription 4_Demethyl_Tranilast This compound (inferred action) 4_Demethyl_Tranilast->TGFBR1 Inhibits

Caption: Inferred inhibitory action of this compound on the TGF-β signaling pathway.

Q3: What is a typical starting concentration for this compound in a cell-based assay?

For small molecule inhibitors in cell-based assays, a typical starting concentration range is between 1 µM and 10 µM.[9] For Tranilast, concentrations between 3 µM and 300 µM have been used to demonstrate inhibition of collagen synthesis in fibroblasts.[1] Another study showed that 200 µM of Tranilast significantly reduced the viability of osteosarcoma cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q4: How stable is this compound in cell culture media?

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the incubation time for this compound in cell-based assays.

Problem Possible Cause Suggested Solution
No observable effect of this compound Incubation time is too short for a slow-acting compound.For compounds targeting signaling pathways that involve changes in gene expression, longer incubation times (e.g., 24-72 hours) may be necessary.[5]
Compound concentration is too low.Perform a dose-response curve to determine the optimal concentration. Start with a range of 1-100 µM based on data from the parent compound, Tranilast.[9]
The chosen cell line is not responsive to TGF-β inhibition.Ensure your cell model expresses the TGF-β receptors and the downstream signaling components.[13]
Compound instability in culture media.Test the stability of this compound in your specific cell culture media over the planned incubation period.[12]
High variability between replicate wells Uneven cell plating.Ensure a single-cell suspension and use proper plating techniques to achieve a uniform cell distribution.[14]
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[14]
Inconsistent compound concentration.Ensure proper mixing of the compound in the media before adding it to the cells.
Cell toxicity observed at effective concentrations Off-target effects of the compound.Use the lowest effective concentration determined from your dose-response studies to minimize off-target toxicity.[9]
Compound is not specific to the intended target at high concentrations.Consider using a more specific inhibitor if available, or perform counter-screens to identify off-target activities.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5%).

Troubleshooting Workflow

Troubleshooting_Workflow Start No or Weak Effect Observed Check_Concentration Is the concentration optimal? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., 1-100 µM) Check_Concentration->Dose_Response No Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Dose_Response->Check_Incubation Time_Course Perform Time-Course (e.g., 24, 48, 72h) Check_Incubation->Time_Course No Check_Cell_Line Is the cell line appropriate? Check_Incubation->Check_Cell_Line Yes Time_Course->Check_Cell_Line Validate_Target Validate Target Expression (e.g., TGF-β Receptors) Check_Cell_Line->Validate_Target No Check_Stability Is the compound stable? Check_Cell_Line->Check_Stability Yes Validate_Target->Check_Stability Stability_Test Perform Stability Assay (e.g., LC-MS) Check_Stability->Stability_Test No Resolution Problem Resolved Check_Stability->Resolution Yes Stability_Test->Resolution

Caption: A logical workflow for troubleshooting common issues in cell-based assays.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time

This protocol outlines a general method for determining the optimal incubation time for this compound in a cell-based assay measuring the inhibition of a downstream target (e.g., collagen expression).

Materials:

  • Appropriate cell line (e.g., fibroblasts)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Assay-specific reagents (e.g., antibodies for western blot or ELISA)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point.[14]

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a predetermined optimal concentration of this compound (if unknown, use a concentration in the mid-range of the expected efficacy, e.g., 10-50 µM). Include a vehicle control (e.g., DMSO).

  • Time Points: Incubate the cells for a range of time points. For a compound affecting gene expression, suitable time points could be 12, 24, 48, and 72 hours.

  • Endpoint Measurement: At each time point, harvest the cells or supernatant and measure the desired endpoint. This could be protein expression (Western blot, ELISA), mRNA levels (qPCR), or a functional readout (e.g., collagen deposition assay).

  • Data Analysis: Plot the measured effect against the incubation time to determine the point at which the maximal effect is observed.

Experimental Workflow for Optimizing Incubation Time

Optimization_Workflow Start Start Optimization Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_Cells Treat with this compound and Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate for a Range of Time Points (e.g., 12, 24, 48, 72h) Treat_Cells->Incubate Harvest Harvest Cells/Supernatant at Each Time Point Incubate->Harvest Measure Measure Endpoint (e.g., Protein, mRNA) Harvest->Measure Analyze Analyze Data and Determine Optimal Time Measure->Analyze Finish End Optimization Analyze->Finish

Caption: A stepwise workflow for determining the optimal incubation time in a cell-based assay.

Protocol 2: Dose-Response Analysis

This protocol describes how to perform a dose-response analysis to determine the EC50 or IC50 of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 1:3 or 1:10 dilution series starting from a high concentration (e.g., 100 µM).

  • Compound Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal incubation time.

  • Endpoint Measurement: Measure the desired endpoint for all concentrations.

  • Data Analysis: Plot the response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.

Summary of Key Experimental Parameters

Parameter Recommendation Considerations
Cell Type Fibroblasts, cancer cell lines with active TGF-β signaling.The choice of cell line should be relevant to the biological question being addressed.[13]
Seeding Density Optimize for logarithmic growth throughout the assay duration.Over-confluency can alter cellular responses.[14]
This compound Concentration 1-100 µM (initial range for dose-response).The optimal concentration is cell-type and assay-dependent.[9]
Incubation Time 24-72 hours (for effects on gene/protein expression).Shorter times may be sufficient for rapid signaling events.[5]
Endpoint Assay Western blot, ELISA, qPCR, cell viability/proliferation assays.The chosen assay should be a robust and reliable measure of the compound's effect.[15]

References

Technical Support Center: 4-Demethyl Tranilast in TGF-β Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4-Demethyl Tranilast in Transforming Growth Factor-beta (TGF-β) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Tranilast?

This compound (CAS 93755-77-2) is a metabolite of Tranilast.[1] Tranilast (N-(3',4'-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent that has been shown to inhibit the TGF-β signaling pathway.[2][3] While related, their physicochemical and biological properties may differ, and it is crucial to validate experimental conditions specifically for this compound.

Q2: What is the mechanism of action of Tranilast in TGF-β signaling?

Tranilast has been shown to inhibit the release of TGF-β1 from cells and suppress Smad4 expression, a key mediator in the TGF-β signaling cascade.[4][5] This ultimately leads to the downregulation of TGF-β target genes. It is hypothesized that this compound may act through a similar mechanism, but this requires experimental confirmation.

Q3: What are the recommended solvent and storage conditions for this compound?

Q4: What starting concentration of this compound should I use in my assay?

There is limited public data on the optimal concentration for this compound in TGF-β inhibition assays. For the parent compound Tranilast, concentrations ranging from 3 µM to 300 µM have been used in various cell-based assays to inhibit TGF-β signaling.[7] It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to 100 µM to determine the optimal inhibitory concentration for your specific cell type and assay conditions.

Q5: How can I confirm that this compound is inhibiting the TGF-β pathway in my cells?

Inhibition of the TGF-β pathway can be confirmed by several methods:

  • Luciferase Reporter Assay: Use a cell line stably or transiently transfected with a TGF-β responsive reporter construct, such as a SMAD binding element (SBE) driving luciferase expression.[8][9] A decrease in luciferase activity upon treatment with this compound in the presence of TGF-β stimulation would indicate inhibition.

  • Western Blot for Phospho-Smad2/3: The phosphorylation of Smad2 and Smad3 is a key early event in TGF-β signaling.[10] A reduction in the levels of phosphorylated Smad2/3 after treatment with this compound would confirm pathway inhibition.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibition of TGF-β signaling observed Compound Inactivity: • Incorrect compound or low purity. • Degradation of the compound.• Verify the identity and purity of your this compound. • Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Suboptimal Concentration: • The concentration of this compound is too low.• Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM).
Assay Sensitivity: • The dynamic range of your assay is too small. • Cells are not responsive to TGF-β stimulation.• Optimize your luciferase reporter assay or Western blot conditions for a robust signal window. • Confirm that your cells respond to TGF-β by checking for Smad2/3 phosphorylation or target gene expression.
High background signal in luciferase reporter assay Promoter Leakiness: • The reporter construct has basal activity in the absence of TGF-β.• Use a minimal promoter in your reporter construct. • Include a control with a promoterless luciferase vector.
Cell Health: • Over-confluent or unhealthy cells can lead to non-specific signals.• Ensure cells are in the exponential growth phase and have high viability.
High variability between replicates Pipetting Errors: • Inaccurate or inconsistent pipetting of reagents or cells.• Use calibrated pipettes and practice consistent pipetting techniques. • Prepare master mixes for reagents where possible.
Uneven Cell Seeding: • Inconsistent cell numbers across wells.• Ensure a single-cell suspension before seeding and mix the cell suspension between plating.
Edge Effects: • Evaporation from the outer wells of the plate.• Avoid using the outermost wells of the plate or fill them with sterile PBS or media.
Unexpected cell toxicity Solvent Toxicity: • High concentration of the solvent (e.g., DMSO) is toxic to the cells.• Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle-only control.
Off-Target Effects: • this compound may have off-target effects at high concentrations.• Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your inhibition assay to determine the cytotoxic concentration of the compound.

Data Presentation

Table 1: Physicochemical Properties of Tranilast and this compound

PropertyTranilastThis compoundReference(s)
CAS Number 53902-12-893755-77-2[1][6]
Molecular Formula C₁₈H₁₇NO₅C₁₇H₁₅NO₅[6][]
Molecular Weight 327.3 g/mol 313.30 g/mol [6][]
Solubility (DMSO) ~20 mg/mLData not available[6]
Storage -20°CRecommended -20°C[6]

Table 2: Example IC₅₀ Values for Tranilast in Different Assays

AssayCell Line/SystemIC₅₀Reference(s)
Prostaglandin E2 ProductionHuman Monocytes~3 µM[6]
Prostaglandin D2 ProductionHuman Monocytes~35 µM[6]
VEGF-stimulated ProliferationBovine Retinal Endothelial Cells22 µM[6]
VEGF-stimulated MigrationBovine Retinal Endothelial Cells18 µM[6]
Note: IC₅₀ values for this compound are not readily available in the public domain and should be determined experimentally.

Experimental Protocols

Protocol 1: TGF-β Inhibition using a Luciferase Reporter Assay

This protocol provides a general framework. Optimization of cell number, TGF-β concentration, and incubation times is recommended.

  • Cell Seeding: Seed cells containing a TGF-β responsive luciferase reporter construct (e.g., (SBE)₄-Luc) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free or low-serum medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO).

  • Treatment: Remove the growth medium and add the prepared compound dilutions and controls to the respective wells. Incubate for 1-2 hours.

  • TGF-β Stimulation: Add recombinant human TGF-β1 to each well to a final concentration that induces a robust luciferase signal (typically 1-10 ng/mL, to be determined empirically). Do not add TGF-β to negative control wells.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Equilibrate the plate and luciferase assay reagents to room temperature. Perform the luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) if using a dual-luciferase system. Calculate the percent inhibition relative to the TGF-β stimulated control.

Protocol 2: Western Blot for Phospho-Smad2
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Smad2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Smad2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Mandatory Visualizations

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (TβRI/ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Initiates Demethyl_Tranilast This compound (Hypothesized) Demethyl_Tranilast->TBRI Inhibits (Potential MOA) Demethyl_Tranilast->SMAD4 Inhibits (Potential MOA)

Caption: TGF-β Signaling Pathway and Potential Inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed cells with TGF-β reporter start->seed_cells incubate24h Incubate 24h seed_cells->incubate24h add_compound Add this compound (or vehicle) incubate24h->add_compound pre_incubate Pre-incubate 1-2h add_compound->pre_incubate stimulate_tgfb Stimulate with TGF-β pre_incubate->stimulate_tgfb incubate16h Incubate 16-24h stimulate_tgfb->incubate16h read_luciferase Read Luciferase Signal incubate16h->read_luciferase analyze Analyze Data read_luciferase->analyze end End analyze->end

Caption: Workflow for a TGF-β Luciferase Reporter Inhibition Assay.

Troubleshooting_Tree start No/Low Inhibition Observed check_compound Is the compound soluble and stable? start->check_compound sol_yes Yes check_compound->sol_yes sol_no No check_compound->sol_no check_concentration Is the concentration optimal? conc_yes Yes check_concentration->conc_yes conc_no No check_concentration->conc_no check_assay Is the assay working correctly? assay_yes Yes check_assay->assay_yes assay_no No check_assay->assay_no sol_yes->check_concentration solution1 Prepare fresh stock. Verify solubility. sol_no->solution1 conc_yes->check_assay solution2 Perform dose-response curve. conc_no->solution2 solution4 Consider off-target effects or alternative MOA. assay_yes->solution4 solution3 Check TGF-β response. Optimize assay parameters. assay_no->solution3

Caption: Troubleshooting Decision Tree for Low Inhibition.

References

Technical Support Center: Synthesis of 4-Demethyl Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Demethyl Tranilast. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: this compound, also known as N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid, is typically synthesized through two primary routes:

  • Direct Synthesis: Condensation of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) with an anthranilic acid derivative.

  • Demethylation of Tranilast: Synthesis of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) followed by selective demethylation of the 4'-methoxy group.

Q2: Which route is generally preferred for higher yield?

A2: The choice of route often depends on the availability and cost of starting materials and the scalability of the process. The direct synthesis route starting from ferulic acid can be more atom-economical. However, optimizing the demethylation of readily available Tranilast can also provide high yields if the selectivity of the demethylation can be controlled.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters include:

  • Purity of reactants: Impurities in starting materials can lead to side reactions and difficult purification.

  • Reaction temperature: Both the condensation and demethylation steps are sensitive to temperature.

  • Choice of solvent: The solvent can significantly influence reaction rates and yields.

  • pH control: Particularly important during workup and purification to ensure the product precipitates correctly.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of Tranilast methyl ester in the condensation step. 1. Incomplete activation of 3,4-dimethoxycinnamic acid. 2. Low reactivity of methyl anthranilate. 3. Suboptimal reaction temperature.1. Ensure the condensing agent (e.g., DCC) is fresh and used in the correct stoichiometry. 2. Use a slight excess of methyl anthranilate. 3. Maintain the reaction temperature at 0-5°C during the addition of methyl anthranilate and then allow it to proceed at room temperature.
Incomplete hydrolysis of Tranilast methyl ester. 1. Insufficient amount of base (e.g., NaOH). 2. Short reaction time.1. Use a sufficient excess of the base. 2. Increase the reaction time and monitor by TLC until the starting material is consumed.
Low yield in the demethylation of Tranilast. 1. Inappropriate demethylating agent. 2. Non-selective demethylation leading to multiple products. 3. Degradation of the product under harsh reaction conditions.1. Boron tribromide (BBr3) is a powerful but often non-selective reagent. Consider using milder conditions such as aluminum chloride (AlCl3) with a thiol scavenger. 2. Carefully control the reaction temperature, starting at low temperatures and gradually warming. 3. Use a minimal amount of the demethylating agent and quench the reaction as soon as the starting material is consumed.
Difficulty in purifying the final this compound product. 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts from non-selective demethylation. 3. The product is soluble in the washing solvent.1. Optimize the reaction to ensure complete conversion. 2. Use column chromatography for purification if recrystallization is ineffective. 3. Wash the precipitated product with ice-cold water or a non-polar solvent to minimize loss.

Experimental Protocols

Protocol 1: Synthesis of Tranilast

This protocol is adapted from patent CN104693063A.[1]

Step 1: Synthesis of Tranilast Methyl Ester

  • Dissolve 230g of 3,4-dimethoxycinnamic acid in 1.1L of dichloromethane.

  • Add 250g of N,N'-dicyclohexylcarbodiimide (DCC) while stirring.

  • Cool the reaction mixture to 0-5°C.

  • Add 166g of methyl anthranilate in batches and stir for 1 hour at 0-5°C.

  • Allow the reaction to proceed at room temperature for 5-6 hours.

  • Filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Remove the dichloromethane from the filtrate under reduced pressure.

  • Treat the resulting solid with 920ml of ethanol and filter to collect the product.

  • Dry the product under reduced pressure to obtain Tranilast methyl ester.

Step 2: Hydrolysis of Tranilast Methyl Ester to Tranilast

  • Dissolve 210g of Tranilast methyl ester in 2.5L of ethanol.

  • Add 1.3L of 10% sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux and react for 1-1.5 hours.

  • After the reaction is complete, cool the mixture slightly.

  • Pour the reaction solution into 4.2L of ice water.

  • Adjust the pH to 3-4 with dilute hydrochloric acid to precipitate the product.

  • Allow the solid to stand, then collect it by suction filtration.

  • Wash the filter cake with ice water until the pH of the filtrate is 6-7.

  • Dry the solid to obtain crude Tranilast.

  • Recrystallize the crude product from ethanol to obtain pure Tranilast.

Protocol 2: Demethylation of Tranilast to this compound

This is a general procedure based on common demethylation methods. Optimization will be required.

  • Dissolve Tranilast in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a demethylating agent. Common agents include boron tribromide (BBr3) or aluminum chloride (AlCl3).[2]

  • Stir the reaction at a low temperature for a set period, then allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Once the reaction is complete, quench it by carefully adding methanol or water at a low temperature.

  • Perform an aqueous workup to remove the inorganic salts.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Reaction Step Starting Material Product Reported Yield Reference
Condensation3,4-dimethoxycinnamic acidTranilast methyl ester~90%CN104693063A[1]
HydrolysisTranilast methyl esterTranilast~80%CN104693063A[1]
Overall Synthesis3,4-dimethoxybenzaldehydeTranilastup to 67%CN104693063A[1]

Yields for the demethylation step are highly substrate and condition-dependent and require experimental optimization.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Demethylation 3,4-Dimethoxycinnamic Acid 3,4-Dimethoxycinnamic Acid Condensation Condensation 3,4-Dimethoxycinnamic Acid->Condensation Methyl Anthranilate Methyl Anthranilate Methyl Anthranilate->Condensation Tranilast Methyl Ester Tranilast Methyl Ester Condensation->Tranilast Methyl Ester Hydrolysis Hydrolysis Tranilast Methyl Ester->Hydrolysis Tranilast Tranilast Hydrolysis->Tranilast Demethylation Demethylation Tranilast->Demethylation This compound This compound Demethylation->this compound Troubleshooting_Logic Start Start Low_Yield Low Overall Yield? Start->Low_Yield Check_Condensation Check Condensation Step Yield Low_Yield->Check_Condensation Yes Impure_Product Impure Final Product? Low_Yield->Impure_Product No Check_Hydrolysis Check Hydrolysis Step Yield Check_Condensation->Check_Hydrolysis Check_Demethylation Check Demethylation Step Yield Check_Hydrolysis->Check_Demethylation Check_Demethylation->Impure_Product Analyze_Byproducts Analyze Byproducts (TLC, LCMS) Impure_Product->Analyze_Byproducts Yes Incomplete_Reaction Incomplete Reaction? Impure_Product->Incomplete_Reaction No Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Analyze_Byproducts->Optimize_Purification Optimize_Purification->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes End End Incomplete_Reaction->End No Check_Reagents Check Reagent Purity/Activity Increase_Time_Temp->Check_Reagents Check_Reagents->End

References

troubleshooting 4-Demethyl Tranilast degradation in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of 4-Demethyl Tranilast in long-term stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a significant decrease in the assay value of this compound during our long-term stability study. What are the potential causes?

A1: A decrease in the assay value of this compound can be attributed to several factors. The primary reasons are chemical degradation due to hydrolysis, oxidation, or photodegradation. It is also crucial to rule out analytical method variability.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that the samples have been stored under the correct temperature and humidity conditions as per ICH guidelines.[1][2][3] Any deviations should be documented and investigated.

  • Evaluate Packaging: Assess the suitability of the container closure system. Inadequate protection from light or moisture can lead to degradation.

  • Investigate Degradation Pathways: The chemical structure of this compound, featuring a catechol ring and a cinnamoyl-anthranilic acid backbone, is susceptible to specific degradation pathways.

    • Oxidation: The catechol moiety is prone to oxidation, which can be accelerated by the presence of metal ions or exposure to oxygen. This can lead to the formation of quinone-type species and further polymerization into colored degradants.

    • Hydrolysis: The amide linkage in the cinnamoyl-anthranilic acid structure can undergo hydrolysis, particularly at non-neutral pH, cleaving the molecule into 3,4-dihydroxycinnamic acid and anthranilic acid.

    • Photodegradation: Tranilast, the parent compound, is known to be photochemically unstable, undergoing isomerization of the double bond (from trans to cis) and dimerization.[1][4] It is highly probable that this compound exhibits similar photosensitivity.

  • Analytical Method Verification: Re-evaluate your analytical method to ensure it is stability-indicating. This involves confirming that the method can accurately quantify this compound in the presence of its degradation products. Perform a system suitability test to check the performance of your chromatographic system.

Q2: We are observing the appearance of new peaks in our chromatograms during the stability study of this compound. How can we identify these unknown peaks?

A2: The appearance of new peaks is a strong indication of degradation. Identifying these degradants is crucial for understanding the degradation pathway and ensuring the safety of the drug substance.

Troubleshooting Steps:

  • Forced Degradation Studies: If not already performed, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[5][6] This will help in tentatively identifying the peaks observed in your stability samples by comparing their retention times.

  • Mass Spectrometry (MS) Analysis: Utilize a hyphenated technique like LC-MS/MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing molecular formulas and structures for the degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the this compound peak and the new peaks. Co-elution of impurities can lead to inaccurate quantification.

Q3: Our this compound samples are showing a color change over time. What could be the reason?

A3: Color change, typically to a brownish hue, is often associated with the oxidation of phenolic compounds, particularly catechols. The catechol moiety in this compound can be oxidized to form o-quinones, which can then undergo further reactions, including polymerization, to form colored products.

Troubleshooting Steps:

  • Inert Atmosphere: Evaluate if the primary packaging provides adequate protection from oxygen. Consider packaging under an inert atmosphere (e.g., nitrogen) for future studies.

  • Excipient Compatibility: If the study involves a drug product, investigate potential incompatibilities with excipients that may catalyze oxidation.

  • Antioxidant Addition: For liquid formulations, the inclusion of an antioxidant could be considered to mitigate oxidative degradation.

Data Presentation

Table 1: ICH Recommended Storage Conditions for Long-Term Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Data sourced from ICH Q1A(R2) Guidelines.[1][2][3]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HClHeat at 60-80°C for up to 24 hours
Base Hydrolysis0.1 M NaOHRoom temperature or gentle heat for up to 24 hours
Oxidation3% H₂O₂Room temperature for up to 24 hours
Thermal Degradation60-80°C (Solid State)Up to 4 weeks
PhotodegradationICH Option 2 (Xenon lamp)Expose solid or solution to light

These are general conditions and should be optimized to achieve 5-20% degradation.[5][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline and should be optimized and validated for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

    • LC-MS/MS system for peak identification.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute the parent compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely around 330-340 nm based on the parent compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of mobile phases).

    • Dilute to a final concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity should be demonstrated by showing that the method can resolve this compound from its degradation products generated during forced degradation studies.

Mandatory Visualizations

cluster_main Putative Degradation Pathway of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation 4-Demethyl_Tranilast This compound (N-(3,4-dihydroxycinnamoyl)anthranilic acid) 3_4_dihydroxycinnamic_acid 3,4-Dihydroxycinnamic Acid 4-Demethyl_Tranilast->3_4_dihydroxycinnamic_acid Amide Cleavage Anthranilic_acid Anthranilic Acid 4-Demethyl_Tranilast->Anthranilic_acid Amide Cleavage o_quinone o-Quinone Derivative 4-Demethyl_Tranilast->o_quinone Oxidation of Catechol cis_isomer cis-Isomer 4-Demethyl_Tranilast->cis_isomer Isomerization dimer Cyclobutane Dimer 4-Demethyl_Tranilast->dimer [2+2] Cycloaddition Polymers Colored Polymers o_quinone->Polymers cluster_workflow Long-Term Stability Study Workflow Start Start: Receive this compound Batches Protocol Develop & Validate Stability-Indicating Method Start->Protocol Storage Place Samples in Stability Chambers (25°C/60%RH or 30°C/65%RH) Protocol->Storage Timepoints Pull Samples at Pre-defined Timepoints (0, 3, 6, 9, 12, 18, 24 months) Storage->Timepoints Analysis Analyze Samples: - Assay - Impurities - Physical Appearance Timepoints->Analysis End End of Study Timepoints->End Final Timepoint Data_Review Review Data for Trends and OOS Results Analysis->Data_Review Investigation Investigate Out-of-Specification (OOS) Results Data_Review->Investigation OOS? Report Generate Interim and Final Stability Reports Data_Review->Report No OOS Investigation->Analysis Re-test Report->Timepoints Continue Study cluster_troubleshooting Troubleshooting Degradation Issues Problem Decreased Assay / New Peaks Observed Check_Storage Verify Storage Conditions (T, RH) Problem->Check_Storage Check_Method Verify Analytical Method Performance Check_Storage->Check_Method Yes Incorrect_Storage Correct Storage Conditions Quarantine Affected Samples Check_Storage->Incorrect_Storage No Investigate_Degradation Investigate Degradation Pathway Check_Method->Investigate_Degradation Yes Method_Issue Re-validate / Optimize Method Check_Method->Method_Issue No Hydrolysis Hydrolysis Likely (Amide Cleavage) Investigate_Degradation->Hydrolysis Oxidation Oxidation Likely (Catechol Oxidation) Investigate_Degradation->Oxidation Photodegradation Photodegradation Likely (Isomerization/Dimerization) Investigate_Degradation->Photodegradation cluster_tgf Tranilast and the TGF-β Signaling Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binds Smad23_p p-Smad2/3 Receptor->Smad23_p Phosphorylates Tranilast Tranilast / this compound Tranilast->Smad23_p Inhibits Smad_complex Smad2/3/4 Complex Smad23_p->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Collagen, PAI-1) Nucleus->Gene_Expression Regulates Fibrosis Fibrosis / Cell Proliferation Gene_Expression->Fibrosis

References

Technical Support Center: Optimizing 4-Demethyl Tranilast Delivery for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the targeted delivery of 4-Demethyl Tranilast. Detailed experimental protocols and supporting data are included to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, a derivative of Tranilast, is a small molecule inhibitor with anti-proliferative and anti-fibrotic properties. Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4][5] By interfering with this pathway, it can modulate cellular processes such as growth, differentiation, and extracellular matrix deposition.[1][2][3][4][5]

Q2: Why is targeted delivery of this compound necessary?

A2: Like many small molecule drugs, this compound can suffer from poor bioavailability, which limits its therapeutic efficacy.[6] Targeted delivery, often utilizing nanoparticle-based systems, aims to increase the drug's concentration at the desired site of action, enhancing its therapeutic effects while minimizing potential systemic side effects.[7][8][9]

Q3: What are the most common nanoparticle systems for delivering hydrophobic drugs like this compound?

A3: Polymeric nanoparticles are a widely studied and effective option for encapsulating hydrophobic drugs.[10][11] These nanoparticles can be formulated to protect the drug from degradation, control its release, and be surface-modified for specific tissue targeting. Liposomes are another common choice for both hydrophobic and hydrophilic drug delivery.[12][13]

Q4: What are the critical quality attributes of a nanoparticle formulation for this compound?

A4: The key quality attributes for a nanoparticle formulation include particle size, polydispersity index (PDI), drug loading content, and encapsulation efficiency. These parameters significantly influence the formulation's stability, in vivo behavior, and therapeutic efficacy.[14][15][16]

Troubleshooting Guides

This section addresses common issues that may arise during the formulation and evaluation of this compound targeted delivery systems.

Nanoparticle Formulation & Characterization
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent Particle Size or High Polydispersity Index (PDI) > 0.3 - Inefficient mixing during nanoparticle formation.- Suboptimal concentrations of polymer or surfactant.- Aggregation of nanoparticles.- Ensure rapid and uniform mixing during the formulation process.[10]- Optimize the ratio of polymer to drug and the concentration of the stabilizing surfactant.- For Dynamic Light Scattering (DLS) analysis, ensure the sample is adequately diluted to avoid multiple scattering effects.[17][18]- Filter the sample before DLS measurement to remove large aggregates or dust.[19]
Low Drug Loading Content or Encapsulation Efficiency - Poor solubility of this compound in the chosen organic solvent.- Drug leakage during the formulation process.- Inaccurate quantification of encapsulated drug.- Select an organic solvent in which this compound is highly soluble.- Optimize the formulation parameters, such as the drug-to-polymer ratio.- Use a validated and sensitive analytical method (e.g., HPLC) to accurately quantify the encapsulated drug.[20]- For indirect quantification methods, ensure complete separation of nanoparticles from the supernatant containing the free drug.[21][22][23][24]
Nanoparticle Instability (Aggregation over time) - Insufficient surface stabilization.- Inappropriate storage conditions (e.g., temperature, pH).- Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid).- Evaluate the formulation's stability at different pH values and temperatures to determine optimal storage conditions.- Lyophilization with a suitable cryoprotectant can improve long-term stability.
In Vitro Experiments
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent Results in MTT Cytotoxicity Assay - Uneven cell seeding.- Interference of the nanoparticle vehicle with the MTT reagent.- Incomplete solubilization of formazan crystals.- Ensure a single-cell suspension and uniform seeding density in all wells.- Include a "nanoparticle only" control (without cells) to check for interference.[25]- Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.[26][27]
Variable Drug Release Profiles - Inconsistent nanoparticle formulation.- Issues with the in vitro release assay setup (e.g., membrane binding, non-sink conditions).- Use a consistent and well-characterized batch of nanoparticles for all release studies.- For dialysis-based methods, ensure the drug does not bind to the dialysis membrane.[28][29]- Maintain sink conditions by using a sufficiently large volume of release medium or by periodically replacing the medium.[30][31]
In Vivo Experiments
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Tumor Engraftment or Growth in Xenograft Models - Low viability of cancer cells.- Insufficient number of injected cells.- Suboptimal injection site or technique.- Use cells with high viability and within a low passage number.- Co-inject cells with an extracellular matrix substitute like Matrigel to improve engraftment.[32]- Ensure proper subcutaneous or orthotopic injection technique to avoid leakage.[33]
High Variability in Tumor Growth Within the Same Treatment Group - Inconsistent tumor cell implantation.- Differences in the health status of the animals.- Ensure a consistent number of viable cells are injected into each animal.- Randomize animals into treatment groups.- Closely monitor the health of the animals throughout the study.

Quantitative Data Summary

Parameter Optimal Range/Value Significance Reference(s)
Nanoparticle Size 50 - 200 nmAffects biodistribution, cellular uptake, and clearance from circulation.[34]
Polydispersity Index (PDI) < 0.3Indicates a homogenous and monodisperse population of nanoparticles.[14][34]
Zeta Potential ± 30 mVA higher magnitude of zeta potential generally indicates better colloidal stability.
Drug Loading Content (%) Formulation dependentRepresents the weight percentage of the drug relative to the total weight of the nanoparticle.[20][21][22][23][24]
Encapsulation Efficiency (%) > 70% (desirable)Indicates the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[20][21][22][23][24]

Experimental Protocols

Preparation of this compound Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
  • Dissolution: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone, dichloromethane).

  • Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under constant stirring or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water to remove any excess stabilizer or un-encapsulated drug.

  • Resuspension/Lyophilization: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize them for long-term storage.

Quantification of Drug Loading and Encapsulation Efficiency
  • Nanoparticle Lysis: Take a known amount of lyophilized nanoparticles and dissolve them in a suitable organic solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.

  • Quantification: Determine the concentration of this compound in the resulting solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20]

  • Calculation of Drug Loading Content (DLC):

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Calculation of Encapsulation Efficiency (EE):

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study
  • Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release buffer (e.g., PBS, pH 7.4) and place the suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Dialysis: Place the dialysis bag in a larger volume of release buffer maintained at 37°C with constant stirring.

  • Sampling: At predetermined time points, withdraw aliquots from the external release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.[30]

  • Quantification: Analyze the concentration of this compound in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[25]

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution, such as PBS or a mixture of PBS and Matrigel.[32][35]

  • Animal Inoculation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).[33][36][37]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.[36]

  • Treatment: Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, free this compound, empty nanoparticles, this compound-loaded nanoparticles). Administer the treatments via a clinically relevant route (e.g., intravenous, intraperitoneal).

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation 1. Nanoparticle Formulation characterization 2. Characterization (Size, PDI, Zeta) formulation->characterization QC drug_loading 3. Drug Loading & Encapsulation Efficiency characterization->drug_loading release 4. In Vitro Release Study drug_loading->release Optimized Formulation cytotoxicity 5. Cytotoxicity Assay (MTT) release->cytotoxicity xenograft 6. Xenograft Model cytotoxicity->xenograft Promising Candidate efficacy 7. Efficacy Study xenograft->efficacy

Experimental workflow for developing targeted this compound nanoparticles.

tgf_beta_pathway TGF_beta TGF-β Ligand TBRII Type II Receptor (TβRII) TGF_beta->TBRII Binds TBRI Type I Receptor (TβRI) TBRII->TBRI Recruits & Phosphorylates SMAD23 p-SMAD2/3 TBRI->SMAD23 Phosphorylates Tranilast 4-Demethyl Tranilast Tranilast->TBRI Inhibits SMAD_complex SMAD Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_expression Target Gene Expression (e.g., Proliferation, Fibrosis) Nucleus->Gene_expression Regulates nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tranilast 4-Demethyl Tranilast Keap1 Keap1 Tranilast->Keap1 Potentially Activates Nrf2 via this pathway ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene Expression ARE->HO1 Induces Nrf2_n->ARE Binds to

References

Technical Support Center: 4-Demethyl Tranilast Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential challenges and management strategies when using 4-Demethyl Tranilast in combination with other drugs. The information is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected bleeding in our animal models when co-administering this compound with an anticoagulant. What could be the cause?

A1: This is a potential pharmacodynamic interaction. Tranilast, the parent compound of this compound, has been shown to enhance the effects of anticoagulants like warfarin.[1][2] This interaction increases the risk of bleeding. It is crucial to monitor coagulation parameters closely when combining this compound with any anticoagulant.

Recommended Action:

  • Experiment: Conduct a dose-response study to determine the effect of this compound on the anticoagulant activity of the co-administered drug.

  • Monitoring: Regularly monitor prothrombin time (PT) and international normalized ratio (INR) in your experimental animals.

Q2: Our in vitro experiments show variable metabolic rates of this compound when incubated with liver microsomes and a new investigational drug. Why is this happening?

A2: This variability is likely due to enzymatic competition or induction/inhibition of cytochrome P450 (CYP) enzymes. Tranilast is a substrate for CYP2C9.[1] If your investigational drug is also metabolized by, inhibits, or induces CYP2C9, it can significantly alter the metabolism of this compound.

  • Inhibitors: Co-administration with a CYP2C9 inhibitor (e.g., fluconazole) can increase plasma levels of this compound, potentially leading to toxicity.[1]

  • Inducers: Co-administration with a CYP2C9 inducer (e.g., rifampin) can decrease plasma levels of this compound, potentially reducing its efficacy.[1]

Recommended Action:

  • Experiment: Perform a CYP450 inhibition/induction assay to characterize the interaction between your investigational drug and CYP2C9.

  • Data Analysis: Analyze the kinetic parameters (Km and Vmax) of this compound metabolism in the presence and absence of the other drug.

Q3: We are planning a preclinical study combining this compound with a drug that is primarily cleared by UGT1A1-mediated glucuronidation. Are there any potential issues?

A3: Yes, there is a potential for a drug-drug interaction. Tranilast has been identified as an inhibitor of the UGT1A1 enzyme.[2][3] If this compound retains this inhibitory activity, it could lead to decreased clearance and increased exposure of the co-administered drug, potentially causing toxicity.

Recommended Action:

  • Experiment: Conduct an in vitro UGT1A1 inhibition assay using human liver microsomes to determine the inhibitory potential (IC50) of this compound on the metabolism of the co-administered drug.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Increased systemic exposure (AUC) of co-administered drug Inhibition of metabolic enzymes (e.g., CYP2C9, UGT1A1) by this compound.1. Perform in vitro enzyme inhibition assays. 2. Conduct a pharmacokinetic study in an animal model to confirm the interaction. 3. Consider dose reduction of the co-administered drug.
Decreased efficacy of this compound Induction of metabolic enzymes (e.g., CYP2C9) by the co-administered drug.1. Perform in vitro enzyme induction assays. 2. Measure plasma concentrations of this compound in the presence of the co-administered drug. 3. Consider increasing the dose of this compound.
Altered renal clearance of a co-administered drug Potential impact of this compound on renal transporters or overall renal function. Tranilast is partially excreted through the kidneys.[1]1. Monitor renal function parameters (e.g., creatinine, BUN) in animal studies. 2. Conduct in vitro transporter assays to assess for interactions with key renal uptake and efflux transporters.
Unexpected adverse events (e.g., liver enzyme elevation) Additive or synergistic toxicity. Tranilast has been associated with hepatic dysfunction.[1]1. Conduct in vitro cytotoxicity assays using relevant cell lines (e.g., hepatocytes). 2. Monitor liver function tests (ALT, AST) in animal studies.

Experimental Protocols

Protocol 1: In Vitro CYP2C9 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on CYP2C9-mediated metabolism.

Methodology:

  • System: Human liver microsomes.

  • Substrate: A specific CYP2C9 probe substrate (e.g., diclofenac).

  • Incubation:

    • Pre-incubate microsomes with varying concentrations of this compound.

    • Initiate the reaction by adding the CYP2C9 substrate and an NADPH-generating system.

    • Incubate at 37°C for a specified time.

  • Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Analysis: Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for this compound.

Visualizations

DDI_Metabolism cluster_0 Scenario 1: Enzyme Inhibition cluster_1 Scenario 2: Enzyme Induction Drug_A This compound CYP2C9 CYP2C9 Enzyme Drug_A->CYP2C9 Inhibits Drug_B Co-administered Drug (CYP2C9 Substrate) Drug_B->CYP2C9 Metabolized by Metabolite_B Metabolite of Drug B CYP2C9->Metabolite_B Produces Drug_C Co-administered Drug (CYP2C9 Inducer) CYP2C9_2 CYP2C9 Enzyme Drug_C->CYP2C9_2 Induces Drug_D This compound Drug_D->CYP2C9_2 Metabolized by Metabolite_D Metabolite of this compound CYP2C9_2->Metabolite_D Produces

Caption: Potential Drug-Drug Interaction Mechanisms at CYP2C9.

Experimental_Workflow Start Observe Unexpected In Vivo Result Hypothesis Hypothesize Drug-Drug Interaction (DDI) Start->Hypothesis In_Vitro In Vitro DDI Assays (e.g., CYP/UGT Inhibition/Induction) Hypothesis->In_Vitro PK_Study In Vivo Pharmacokinetic (PK) Study Hypothesis->PK_Study Mechanism Elucidate DDI Mechanism In_Vitro->Mechanism PK_Study->Mechanism Mitigation Develop Mitigation Strategy (e.g., Dose Adjustment) Mechanism->Mitigation End Refined Combination Therapy Protocol Mitigation->End

Caption: Troubleshooting Workflow for Investigating Potential DDIs.

References

Validation & Comparative

A Comparative Analysis of the Anti-Fibrotic Efficacy of 4-Demethyl Tranilast and Pirfenidone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-fibrotic drug development, both 4-Demethyl Tranilast and pirfenidone have emerged as compounds of significant interest. This guide provides a detailed comparison of their anti-fibrotic effects, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.

Disclaimer: Direct comparative studies between this compound and pirfenidone are limited. The data for this compound is primarily based on studies of its parent compound, Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid], and its derivatives. Tranilast has been evaluated for its anti-fibrotic properties, and it is presumed that this compound shares a similar mechanism of action.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Both this compound (via its parent compound Tranilast) and pirfenidone exert their anti-fibrotic effects primarily by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical mediator of fibrosis.

Tranilast has been shown to inhibit the TGF-β/SMAD2 signaling pathway.[1][2] This inhibition leads to a downstream reduction in the expression of extracellular matrix (ECM) proteins, such as fibronectin and collagen.[1][3] Specifically, Tranilast has been observed to attenuate the phosphorylation of SMAD2, a key step in the canonical TGF-β signaling cascade.[1][3]

Pirfenidone also interferes with TGF-β signaling, although its mechanism is considered more multifaceted.[4][5] It has been shown to inhibit the production of TGF-β, reduce fibroblast proliferation, and decrease the synthesis of collagen and fibronectin.[4][6][7] While some studies suggest pirfenidone inhibits the phosphorylation of Smad3, the inhibition rate was noted to be modest at 13%.[8] Other research indicates that pirfenidone may act downstream by preventing the nuclear translocation of the Smad complex.[9]

Quantitative Comparison of Anti-Fibrotic Effects

The following tables summarize the available quantitative data on the in vitro and in vivo anti-fibrotic effects of Tranilast and pirfenidone.

In Vitro Efficacy
ParameterTranilastPirfenidoneCitation
Cell Type Human Alveolar Epithelial Cells (A549)Human Lung Fibroblasts (HFL1)[1][8]
Key Finding Suppressed TGFβ2-induced expression of fibronectin and type IV collagen.Inhibited TGF-β-induced proliferation and migration.[1][8]
Collagen Inhibition Inhibited collagen synthesis by up to 55% at 300 µM in human skin fibroblasts.Reduced TGF-β1-induced collagen type-III secretion by 36% at 1 mM.[10][11]
mRNA Inhibition Decreased pro α1(I) collagen mRNA by 60% and prevented TGF-β1-mediated increase.Dose-dependently reduced COL1A1, COL3A1, COL4A1, COL6A1, FN1, and ELN mRNA levels.[6][11]
Signaling Inhibition Attenuated SMAD2 phosphorylation in TGFβ2-stimulated A549 cells.13% inhibition rate of Smad3 phosphorylation.[1][8]
IC50 Not explicitly reported for anti-fibrotic effects.0.47 mg/ml for inhibition of human lens epithelial cell proliferation.[1]
In Vivo Efficacy (Bleomycin-Induced Pulmonary Fibrosis Model in Mice)
ParameterTranilastPirfenidoneCitation
Administration OralOral[1][9]
Key Finding Significantly attenuated lung fibrosis.Alleviated bleomycin-induced increases in lung hydroxyproline content and pulmonary fibrosis.[1][9]
Mechanism Reduced levels of TGFβ, collagen, fibronectin, and phosphorylated SMAD2 in pulmonary fibrotic tissues.Reduced bleomycin-induced elevations in lung hydroxyproline by 30%, 40%, and 60% at doses of 10, 30, and 100 mg·kg−1, respectively.[1][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

TGF_beta_signaling_pathway cluster_tranilast Tranilast cluster_pirfenidone Pirfenidone TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor p-SMAD2 p-SMAD2 TGF-β Receptor->p-SMAD2 ECM Production ECM Production p-SMAD2->ECM Production Tranilast_node Tranilast Tranilast_node->p-SMAD2 inhibits Fibrosis_T Fibrosis ECM Production->Fibrosis_T TGF-β_P TGF-β TGF-β Receptor_P TGF-β Receptor TGF-β_P->TGF-β Receptor_P p-SMAD2/3 p-SMAD2/3 TGF-β Receptor_P->p-SMAD2/3 SMAD Nuclear Translocation SMAD Nuclear Translocation p-SMAD2/3->SMAD Nuclear Translocation ECM Production_P ECM Production SMAD Nuclear Translocation->ECM Production_P Fibroblast Proliferation Fibroblast Proliferation SMAD Nuclear Translocation->Fibroblast Proliferation Pirfenidone_node Pirfenidone Pirfenidone_node->TGF-β_P inhibits production Pirfenidone_node->p-SMAD2/3 inhibits Pirfenidone_node->Fibroblast Proliferation inhibits Fibrosis_P Fibrosis ECM Production_P->Fibrosis_P Fibroblast Proliferation->Fibrosis_P

Caption: Simplified signaling pathways of Tranilast and Pirfenidone in inhibiting fibrosis.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture (e.g., A549, HFL1) Treatment Treatment with TGF-β and Drug Cell Culture->Treatment Analysis Analysis: - Western Blot (p-SMAD) - qPCR (Collagen, Fibronectin) - Collagen Assay - Wound Healing Assay Treatment->Analysis Animal Model Bleomycin-induced Pulmonary Fibrosis in Mice Drug Administration Oral Administration of Drug Animal Model->Drug Administration Endpoint Analysis Endpoint Analysis: - Histology (Fibrosis Scoring) - Hydroxyproline Assay - Immunohistochemistry (Collagen, p-SMAD) Drug Administration->Endpoint Analysis

Caption: General experimental workflow for evaluating anti-fibrotic drugs.

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is a widely accepted standard for evaluating potential anti-fibrotic therapies.

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[2]

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice.[2] Control animals receive a saline instillation.

  • Drug Administration:

    • Tranilast: Oral administration of Tranilast (e.g., 200 mg/kg/day) can be initiated either prophylactically (at the same time as bleomycin) or therapeutically (after fibrosis has been established, e.g., day 7 or 14 post-bleomycin).[1]

    • Pirfenidone: Oral gavage of pirfenidone (e.g., 10-100 mg/kg/day) is a common administration route.[9] Treatment can also be prophylactic or therapeutic.

  • Endpoint Analysis: Animals are typically sacrificed at 14, 21, or 28 days post-bleomycin administration.

    • Histological Analysis: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).[1]

    • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[9]

    • Immunohistochemistry and Western Blotting: Lung tissue lysates can be analyzed for the expression and phosphorylation of key fibrotic markers like TGF-β, SMAD2/3, collagen types, and fibronectin.[1]

In Vitro Western Blot for Phosphorylated SMAD2

This assay is crucial for determining the direct impact of the compounds on the TGF-β signaling pathway.

  • Cell Culture: Human alveolar epithelial cells (A549) are cultured to near confluence.[1]

  • Treatment: Cells are serum-starved and then pre-treated with various concentrations of Tranilast or pirfenidone for a specified time (e.g., 1 hour). Subsequently, cells are stimulated with TGF-β2 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.[1]

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD2 and total SMAD2.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of phosphorylated SMAD2 to total SMAD2 is calculated to determine the inhibitory effect of the drug.[1]

Conclusion

Both this compound (based on data from Tranilast) and pirfenidone demonstrate significant anti-fibrotic effects, primarily through the inhibition of the TGF-β signaling pathway. While both compounds reduce the production of extracellular matrix proteins, their precise mechanisms of action within the TGF-β cascade may differ. Pirfenidone appears to have a broader, more complex inhibitory profile, whereas Tranilast's effects are more specifically linked to the inhibition of SMAD2 phosphorylation. The quantitative data presented, although not from direct head-to-head studies, provides a valuable baseline for comparing the potency and efficacy of these two anti-fibrotic agents. Further research, including direct comparative studies, is warranted to fully elucidate their relative therapeutic potential.

References

Validating the Anti-Inflammatory Activity of 4-Demethyl Tranilast in a Secondary Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the bioactivity of 4-Demethyl Tranilast, a potential anti-inflammatory agent, in a secondary cell line. As a derivative of Tranilast, which is known to modulate inflammatory pathways, it is crucial to confirm its efficacy and mechanism of action in a relevant biological system. This document outlines the experimental validation of this compound's activity by comparing its performance against a known inhibitor of the NLRP3 inflammasome, MCC950, in the THP-1 human monocytic cell line.

Comparative Efficacy of this compound and MCC950

To quantitatively assess the anti-inflammatory properties of this compound, its ability to inhibit the NLRP3 inflammasome was compared to that of MCC950, a well-characterized and specific NLRP3 inhibitor. The THP-1 cell line, a standard model for studying inflammasome activation, was utilized for these experiments. The half-maximal inhibitory concentration (IC50) for Interleukin-1β (IL-1β) secretion was determined for both compounds.

CompoundTargetCell LineIC50 (IL-1β secretion)
This compound NLRP3 Inflammasome (putative)THP-115 µM
MCC950 NLRP3 InflammasomeTHP-18 nM

Note: The IC50 value for this compound is hypothetical and serves as a placeholder for the purpose of this guide. Actual experimental data would be required to determine the precise value.

Signaling Pathway of NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and subsequently processing pro-inflammatory cytokines like IL-1β. Tranilast, the parent compound of this compound, has been shown to directly bind to the NACHT domain of NLRP3, thereby inhibiting its oligomerization and subsequent inflammasome assembly.[1][2] It is hypothesized that this compound shares this mechanism of action.

NLRP3_Inhibition cluster_stimulation Inflammatory Stimuli (e.g., LPS, ATP) cluster_cell Macrophage cluster_inhibition Inhibition Stimuli Stimuli NLRP3 NLRP3 Stimuli->NLRP3 Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 IL1b IL-1β Casp1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Secretion IL-1β Secretion IL1b->Secretion Inflammasome->Casp1 Activation Tranilast This compound Tranilast->NLRP3 Inhibits Oligomerization

Caption: Proposed mechanism of this compound inhibiting the NLRP3 inflammasome.

Experimental Protocols

Detailed methodologies are provided below for the key experiments required to validate the activity of this compound in a secondary cell line.

Cell Culture and Differentiation
  • Cell Line: THP-1 (human monocytic cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 48 hours before stimulation.

NLRP3 Inflammasome Activation and Inhibition
  • Priming: Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.

  • Inhibition: Pre-incubate the primed cells with varying concentrations of this compound or MCC950 for 1 hour.

  • Activation: Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.

Quantification of IL-1β Secretion (ELISA)
  • Sample Collection: Collect the cell culture supernatants after the stimulation step.

  • ELISA: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for Caspase-1 Cleavage
  • Lysate Preparation: After treatment and stimulation, lyse the cells with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against cleaved Caspase-1 (p20 subunit) and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates the general workflow for validating the activity of this compound in a secondary cell line.

Experimental_Workflow cluster_setup Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_analysis Data Analysis A Culture THP-1 Cells B Differentiate with PMA A->B C Prime with LPS B->C D Inhibit with this compound / MCC950 C->D E Activate with ATP D->E F ELISA for IL-1β E->F G Western Blot for Caspase-1 E->G H Determine IC50 & Compare F->H G->H

Caption: General workflow for validating this compound's activity.

Conclusion

This guide provides a comprehensive framework for the validation of this compound's activity in a secondary cell line. By employing the THP-1 cell line and comparing its efficacy against a known NLRP3 inhibitor, MCC950, researchers can obtain robust and reliable data on the compound's anti-inflammatory potential. The detailed experimental protocols and workflow diagrams serve as a practical resource for scientists engaged in drug discovery and development. The multifaceted nature of Tranilast's activity, including its effects on TGF-β pathways and cell proliferation, suggests that further investigations into the broader biological effects of this compound are warranted.[3][4][5]

References

Comparative Analysis of 4-Demethyl Tranilast and Other Nrf2 Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel therapeutics for oxidative stress-mediated diseases, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway has emerged as a promising strategy. This guide provides a comparative overview of 4-Demethyl Tranilast and other prominent Nrf2 activators, namely Sulforaphane and Dimethyl Fumarate. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.

A Note on this compound: Direct experimental data on the Nrf2-activating properties of this compound, a primary metabolite of the anti-allergic drug Tranilast, is limited in the current scientific literature. Tranilast itself has been shown to activate the Nrf2 pathway.[1][2] This guide will, therefore, utilize data on Tranilast as a proxy for this compound, with the explicit understanding that the demethylation may influence its biological activity. The core chemical structure responsible for Nrf2 activation in Tranilast remains in its demethylated form, suggesting a comparable mechanism of action.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds and oxidative stress can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Activators Nrf2 Activators (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Activators->Keap1_Nrf2 inhibit Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation Proteasome Proteasome Degradation Ub->Proteasome Maf sMaf Nrf2_n->Maf Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_n->Nrf2_Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds Target_Genes Target Gene Expression (e.g., HO-1, NQO1) ARE->Target_Genes activates

Figure 1: The Keap1-Nrf2 Signaling Pathway.

Comparative Performance of Nrf2 Activators

The following tables summarize the available quantitative data for Tranilast (as a proxy for this compound), Sulforaphane, and Dimethyl Fumarate, focusing on their potency and efficacy in activating the Nrf2 pathway.

Compound Mechanism of Action Reported EC50/CD Value Cell Type Assay
Tranilast Covalent modification of Keap1Effective at 25-200 µMHCT116, H9c2Western Blot (Nuclear Nrf2, HO-1), Luciferase Reporter Assay
Sulforaphane Covalent modification of Keap1~33 µM (EC50)AREc32ARE-Luciferase Reporter Assay
Dimethyl Fumarate (DMF) Covalent modification of Keap1Effective at 20 µMTHP-1 derived macrophagesWestern Blot (Nuclear Nrf2), ARE-Luciferase Reporter Assay

Table 1: Potency of Nrf2 Activators. EC50 (half-maximal effective concentration) and CD (concentration for doubling of activity) values indicate the potency of the compound. Lower values signify higher potency.

Compound Key Downstream Effects Observed Fold Induction/Effect Cell Type/Model
Tranilast Increased nuclear Nrf2 and HO-1 expression, increased ARE-luciferase activity.Dose-dependent increase in nuclear Nrf2 and HO-1.HCT116
Sulforaphane Increased Nrf2 nuclear translocation and ARE-luciferase activity.Potent inducer of Nrf2 translocation.THP-1 derived macrophages
Dimethyl Fumarate (DMF) Increased Nrf2 nuclear translocation and ARE-luciferase activity.Significant increase in nuclear Nrf2.THP-1 derived macrophages

Table 2: Efficacy of Nrf2 Activators. This table highlights the observed biological effects following treatment with each compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess Nrf2 activation.

Experimental Workflow for Comparing Nrf2 Activators

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, HCT116) Compound_Treatment Treatment with Nrf2 Activators (this compound, Sulforaphane, DMF) Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis & Protein Extraction Compound_Treatment->Cell_Lysis Luciferase_Assay ARE-Luciferase Reporter Assay Compound_Treatment->Luciferase_Assay Nuclear_Extraction Nuclear & Cytoplasmic Fractionation Cell_Lysis->Nuclear_Extraction Western_Blot Western Blot Analysis (Nuclear Nrf2, HO-1) Nuclear_Extraction->Western_Blot Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis

Figure 2: General Experimental Workflow.
ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HepG2) in a 96-well plate at a density of 35,000 cells/well.

    • After 24 hours, transiently transfect the cells with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • Following a serum recovery period, treat the cells with various concentrations of the test compounds (e.g., this compound, Sulforaphane, DMF) for 24 hours. A known Nrf2 activator like DL-sulforaphane (10 µM) can be used as a positive control.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Nuclear Nrf2 and HO-1

This technique is used to detect the levels of Nrf2 in the nucleus and the expression of its downstream target, HO-1, in whole-cell lysates.

  • Cell Treatment and Lysis:

    • Treat cultured cells with the Nrf2 activators for the desired time points (e.g., 2 hours for nuclear Nrf2, 8 hours for HO-1).

    • For nuclear Nrf2 analysis, perform nuclear and cytoplasmic fractionation using a commercial kit. For HO-1, prepare whole-cell lysates.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 or HO-1 overnight at 4°C. A loading control antibody (e.g., Lamin B for nuclear fractions, β-actin for whole-cell lysates) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Tranilast, and by extension, its metabolite this compound, demonstrates the ability to activate the Nrf2 signaling pathway, a mechanism shared with well-characterized activators like Sulforaphane and Dimethyl Fumarate. While quantitative comparisons of potency and efficacy are challenging due to variations in experimental systems, all three compounds effectively induce Nrf2 nuclear translocation and the expression of its target genes. The provided experimental protocols offer a standardized framework for future head-to-head comparisons, which are essential for elucidating the relative therapeutic potential of these compounds. Further research is critically needed to directly assess the Nrf2-activating properties of this compound to validate the inferences made in this guide.

References

Comparative Guide to TGF-β Signaling Inhibitors: 4-Demethyl Tranilast and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Demethyl Tranilast's Inhibitory Effect on TGF-β Signaling with Supporting Experimental Data.

This guide provides a comprehensive comparison of this compound, the active metabolite of Tranilast, with other known inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. The objective is to present a clear, data-driven overview of their mechanisms of action and inhibitory potencies to aid in the selection of appropriate research tools and potential therapeutic agents.

Executive Summary

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Its dysregulation is implicated in various pathologies, most notably fibrosis and cancer. Consequently, the inhibition of this pathway is a significant area of research for therapeutic intervention. This guide focuses on this compound and compares its performance against two other well-characterized TGF-β signaling inhibitors: SB431542, a selective ATP-competitive inhibitor of the TGF-β type I receptor (ALK5), and Pirfenidone, an anti-fibrotic agent with a less defined mechanism of action that includes suppression of TGF-β signaling.

Comparison of Inhibitory Performance

The following table summarizes the quantitative data on the inhibitory effects of Tranilast (as the prodrug to this compound), SB431542, and Pirfenidone on TGF-β signaling and related cellular processes. It is important to note that the inhibitory concentrations (IC50) are not all directly comparable due to differences in the experimental assays and endpoints measured.

InhibitorTargetAssayCell LineIC50Reference
TranilastTGF-β Secretion / Smad4 ExpressionCell Viability (MTT Assay)CT-26 (murine colon carcinoma)200 µM[1]
SB431542ALK5 (TGF-β Type I Receptor) Kinase ActivityKinase Inhibition AssayN/A (Cell-free)~94 nM[2]
PirfenidoneDownstream of TGF-β Receptor (e.g., Smad nuclear translocation)Cell ProliferationHuman Lens Epithelial Cells (SRA01/04)0.47 mg/mL (~2.54 mM)[3]
PirfenidoneDownstream of TGF-β ReceptorCell Growth (MTT Assay)CT-26 (murine colon carcinoma)2.73 mM[4]
PirfenidoneDownstream of TGF-β ReceptorCell Growth (MTT Assay)SW-480 (human colon adenocarcinoma)2.21 mM[4]

Note: While an IC50 value for this compound in a direct TGF-β signaling assay (e.g., luciferase reporter) was not found in the performed search, studies show that Tranilast attenuates SMAD2 phosphorylation, a key step in the TGF-β signaling cascade.[5]

Signaling Pathways and Mechanisms of Action

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5). This activated receptor complex subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. The phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and this complex translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TbetaRII TβRII TGF-beta->TbetaRII Binding TbetaRI TβRI (ALK5) TbetaRII->TbetaRI Recruitment & Phosphorylation Smad23 Smad2/3 TbetaRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex p-Smad2/3 + Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., ECM proteins) Smad_complex->Transcription Nuclear Translocation & Transcriptional Regulation SB431542 SB431542 SB431542->TbetaRI Inhibits Kinase Activity Pirfenidone Pirfenidone Pirfenidone->Smad_complex Inhibits Nuclear Translocation Tranilast Tranilast Tranilast->TGF-beta Inhibits Secretion Tranilast->Smad4 Suppresses Expression

Caption: TGF-β signaling pathway and points of inhibition.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the inhibitory effect of compounds on TGF-β signaling using a luciferase reporter assay.

Experimental_Workflow cluster_setup Cell Culture & Transfection cluster_treatment Inhibitor Treatment & Stimulation cluster_assay Luciferase Assay cluster_analysis Data Analysis A Seed cells in a multi-well plate B Transfect with a TGF-β responsive luciferase reporter plasmid A->B C Pre-incubate cells with varying concentrations of the inhibitor (e.g., this compound) B->C D Stimulate cells with TGF-β ligand C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G H Normalize luciferase activity G->H I Calculate IC50 values H->I

Caption: Workflow for a TGF-β luciferase reporter assay.

Experimental Protocols

TGF-β-Induced Luciferase Reporter Gene Assay

This assay quantitatively measures the activity of the TGF-β signaling pathway by utilizing a reporter gene (luciferase) under the control of a TGF-β-responsive promoter element, such as the Smad Binding Element (SBE).

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • TGF-β responsive luciferase reporter plasmid (e.g., pSBE4-Luc)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Recombinant human TGF-β1

  • Test inhibitors (this compound, SB431542, Pirfenidone)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with serum-free DMEM containing various concentrations of the test inhibitors. Incubate for 1 hour.

  • TGF-β Stimulation: Add recombinant human TGF-β1 to each well to a final concentration of 5 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-Smad2/3

This method is used to detect the phosphorylation of Smad2 and Smad3, a key indicator of TGF-β pathway activation.

Materials:

  • HaCaT cells (or other TGF-β responsive cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human TGF-β1

  • Test inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate HaCaT cells and grow to 80-90% confluency. Serum-starve the cells for 24 hours. Pre-treat the cells with various concentrations of inhibitors for 1 hour, followed by stimulation with 10 ng/mL of TGF-β1 for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: To normalize the data, strip the membrane and re-probe with an antibody against total Smad2/3. Quantify the band intensities and express the results as the ratio of phospho-Smad2/3 to total Smad2/3.

Conclusion

This guide provides a comparative overview of this compound, SB431542, and Pirfenidone as inhibitors of the TGF-β signaling pathway. While all three compounds demonstrate inhibitory effects, their mechanisms and potencies differ significantly. SB431542 is a highly potent and selective inhibitor of the ALK5 kinase. Tranilast, through its active metabolite this compound, appears to act at multiple points, including TGF-β secretion and Smad4 expression. Pirfenidone's mechanism is less direct, affecting downstream events such as Smad nuclear translocation.

The choice of inhibitor will depend on the specific research question. For targeted inhibition of the TGF-β type I receptor kinase, SB431542 is a suitable choice due to its high potency and selectivity. This compound may be useful for studying the broader effects of TGF-β pathway modulation. Pirfenidone, while less potent in vitro, has established clinical efficacy in fibrotic diseases and may be relevant for studies aiming to translate findings to a clinical context. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other inhibitors in their specific experimental systems.

References

A Comparative Analysis of 4-Demethyl Tranilast's Potential Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of 4-Demethyl Tranilast, a metabolite of Tranilast, benchmarked against established anti-inflammatory agents. Due to the limited direct research on this compound, this comparison focuses on the well-documented anti-inflammatory properties of its parent compound, Tranilast. The efficacy of Tranilast is compared with that of a corticosteroid (Dexamethasone), a non-steroidal anti-inflammatory drug (NSAID; Ibuprofen), and a specific NLRP3 inflammasome inhibitor (MCC950).

Executive Summary

Tranilast demonstrates a multi-faceted anti-inflammatory profile by targeting key pathways in the inflammatory cascade. Its mechanisms include the inhibition of mast cell degranulation, suppression of the transforming growth factor-beta (TGF-β) pathway, and direct inhibition of the NLRP3 inflammasome. This positions Tranilast as a unique therapeutic candidate with the potential to address inflammatory processes that are not adequately controlled by traditional anti-inflammatory drugs. In pre-clinical models of rheumatoid arthritis, Tranilast has shown significant efficacy in reducing disease severity, comparable in some aspects to established treatments like corticosteroids and NSAIDs.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of Tranilast and the selected comparator drugs are mediated through distinct molecular pathways.

  • Tranilast: Exerts its anti-inflammatory effects through at least three known mechanisms:

    • Mast Cell Stabilization: Tranilast inhibits the release of inflammatory mediators such as histamine and prostaglandins from mast cells, which are key initiators of allergic and inflammatory responses.

    • TGF-β Pathway Inhibition: By suppressing the TGF-β signaling pathway, Tranilast can mitigate tissue fibrosis and remodeling, which are often associated with chronic inflammation.

    • NLRP3 Inflammasome Inhibition: Tranilast directly binds to and inhibits the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the production of the pro-inflammatory cytokines IL-1β and IL-18.[1][2][3]

  • Dexamethasone (Corticosteroid): A potent synthetic glucocorticoid that acts as a broad-spectrum anti-inflammatory and immunosuppressive agent. Its primary mechanism involves binding to the glucocorticoid receptor, which then translocates to the nucleus to:

    • Transrepression: Inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5]

    • Transactivation: Upregulate the expression of anti-inflammatory genes.

  • Ibuprofen (NSAID): A non-selective cyclooxygenase (COX) inhibitor. Its anti-inflammatory, analgesic, and antipyretic properties stem from the inhibition of both COX-1 and COX-2 enzymes.[6][7][8][9][10] This blockage prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some research also suggests that certain NSAIDs, including ibuprofen, may also activate the NRF2 pathway, which is involved in the anti-inflammatory response.[11]

  • MCC950 (NLRP3 Inhibitor): A potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[12] It directly binds to the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. This specifically blocks the maturation and secretion of IL-1β and IL-18.[12]

Quantitative Efficacy in a Pre-clinical Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) mouse model is a widely used pre-clinical model that mimics many aspects of human rheumatoid arthritis. The following table summarizes the quantitative efficacy of Tranilast and the comparator drugs in this model.

Drug/CompoundDosageAdministration RouteEfficacy MetricResultReference
Tranilast 400 mg/kg/dayOralReduction in Clinical Arthritis ScoreSignificantly reduced[6][13]
Reduction in X-ray Score of ArthritisSignificantly reduced[6][13]
Reduction in TNF-α positive mast cellsSignificantly decreased[6][13]
Reduction in paw mRNA levels of TNF-α, IL-6Significantly decreased[6][13]
Dexamethasone 0.3 mg/kg/dayOralReduction in Clinical Score50-75% reduction[1]
Reduction in Paw Inflammation50-75% reduction[1]
Reduction in Total Histopathological Score84% reduction[1]
Ibuprofen 30 mg/kg, twice dailyOralAmelioration of Memory Deficits in CIA ratsImproved learning and memory[14]
Attenuation of NeuroinflammationReduced phosphorylated p38, JNK, and p65[14]
MCC950 10 mg/kg, every other dayIntraperitonealReduction in Mean Clinical ScoreSignificantly reduced[12]
Reduction in Synovial InflammationReduced severity[12]
Reduction in Cartilage ErosionLess severe bone destruction[12]
Reduction in Serum and Synovial IL-1βSignificantly reduced[12]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

A common experimental protocol for inducing and evaluating treatments for rheumatoid arthritis in a mouse model is as follows:

  • Animals: DBA/1 mice, which are genetically susceptible to CIA, are typically used.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[3][15][16]

    • Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[3][15][16]

  • Treatment Administration:

    • Tranilast: Administered orally at a dose of 400 mg/kg/day for a specified period, often starting after the onset of arthritis.[6][13]

    • Dexamethasone: Administered orally at a dose of 0.3 mg/kg/day.[1]

    • Ibuprofen: Administered orally at a dose of 30 mg/kg twice daily.[14]

    • MCC950: Administered intraperitoneally at a dose of 10 mg/kg every other day.[12]

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, with a maximum possible score of 16 per mouse. Scoring is typically performed several times a week.

    • Histological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

    • Biomarker Analysis: Blood and tissue samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other relevant biomarkers.

Signaling Pathway and Experimental Workflow Diagrams

Tranilast_Mechanism cluster_stimuli Inflammatory Stimuli cluster_cells Target Cells cluster_response Inflammatory Response Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell PAMPs_DAMPs PAMPs / DAMPs Macrophage Macrophage PAMPs_DAMPs->Macrophage Growth_Factors Growth Factors (e.g., TGF-β) Fibroblast Fibroblast Growth_Factors->Fibroblast Mediator_Release Release of Histamine, Prostaglandins Mast_Cell->Mediator_Release Cytokine_Production IL-1β, IL-18 Production Macrophage->Cytokine_Production Fibrosis Tissue Fibrosis Fibroblast->Fibrosis Tranilast Tranilast Tranilast->Mast_Cell Inhibits Degranulation Tranilast->Macrophage Inhibits NLRP3 Inflammasome Tranilast->Fibroblast Inhibits TGF-β Signaling

Caption: Mechanism of Action of Tranilast.

Comparator_Mechanisms cluster_drugs Anti-Inflammatory Drugs cluster_targets Molecular Targets cluster_effects Downstream Effects Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Ibuprofen Ibuprofen COX1_COX2 COX-1 & COX-2 Enzymes Ibuprofen->COX1_COX2 MCC950 MCC950 NLRP3 NLRP3 Inflammasome MCC950->NLRP3 Gene_Expression Altered Gene Expression (↓ Pro-inflammatory, ↑ Anti-inflammatory) GR->Gene_Expression Prostaglandins ↓ Prostaglandin Synthesis COX1_COX2->Prostaglandins IL1b_IL18 ↓ IL-1β & IL-18 Maturation NLRP3->IL1b_IL18 Experimental_Workflow start Start induction Induce Collagen-Induced Arthritis in Mice start->induction treatment Administer Treatment: - Tranilast - Dexamethasone - Ibuprofen - MCC950 - Vehicle Control induction->treatment monitoring Monitor Disease Progression: - Clinical Scoring - Paw Swelling Measurement treatment->monitoring analysis Terminal Analysis: - Histopathology of Joints - Cytokine Profiling - Biomarker Analysis monitoring->analysis end End analysis->end

References

Tranilast Demonstrates Significant In Vivo Anti-Tumor Efficacy, Particularly in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of in vivo studies reveals that Tranilast, a drug historically used for allergic disorders, exhibits significant anti-tumor effects across a range of cancer models. The evidence strongly suggests that Tranilast, particularly when used in combination with standard chemotherapeutic agents, can inhibit tumor growth, reduce metastasis, and modulate the tumor microenvironment. This guide provides a comparative analysis of Tranilast's in vivo performance against and in combination with other anti-tumor agents, supported by experimental data and detailed protocols.

Comparative Analysis of In Vivo Anti-Tumor Effects

Tranilast has been evaluated in various preclinical cancer models, demonstrating notable efficacy. The following tables summarize the quantitative data from key in vivo studies, comparing the effects of Tranilast as a monotherapy and in combination with other anti-cancer drugs.

Table 1: Effect of Tranilast on Primary Tumor Growth
Cancer ModelAnimal ModelTreatment GroupDosage & AdministrationTumor Growth Inhibition (%)Citation
Mammary Carcinoma (4T1)BALB/c MiceTranilastGavage>50%[1]
Lewis Lung CarcinomaC57BL MiceTranilast200 mg/kg/day (Intraperitoneal)~37%[2]
Colorectal Cancer (CT-26)Xenograft ModelTranilast200 µMSignificant inhibition[3][4]
Colorectal Cancer (CT-26)Xenograft ModelTranilast + 5-FU200 µM (Tranilast)More potent than either drug alone[3][4]
Osteosarcoma (143B)Xenograft ModelTranilast + CisplatinNot specifiedSignificantly inhibited growth[5]
EGFR-mutant NSCLCXenograft ModelTranilast + OsimertinibNot specifiedMinimal effect as monotherapy, but enhanced Osimertinib's effect[6]
Table 2: Effect of Tranilast on Metastasis
Cancer ModelAnimal ModelTreatment GroupDosage & AdministrationReduction in Metastasis (%)Citation
Mammary Carcinoma (4T1)BALB/c MiceTranilastGavage>90% (Lungs), No liver metastasis[1]
Lewis Lung CarcinomaC57BL MiceTranilast200 mg/kg/day (Intraperitoneal)Suppressed pulmonary metastasis[2]
Non-Small Cell Lung CancerOrthotopic Mouse ModelTranilastNot specifiedReduced pleural dissemination[7][8]

Key Signaling Pathways and Mechanisms of Action

Tranilast's anti-tumor activity is attributed to its multifaceted mechanism of action, primarily centered around the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][3][4] By blocking TGF-β, Tranilast can suppress processes crucial for tumor progression, including cell proliferation, angiogenesis, and epithelial-to-mesenchymal transition (EMT).[1][7][8] Furthermore, Tranilast has been shown to modulate the tumor microenvironment by inhibiting the secretion of inflammatory cytokines and targeting cancer-associated fibroblasts (CAFs).[6]

Tranilast_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Tranilast cluster_Tumor_Cell Tumor Cell TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R CAFs Cancer-Associated Fibroblasts CAFs->TGFb Inflammatory_Cells Inflammatory Cells IL6 IL6 Inflammatory_Cells->IL6 IL-6 Tranilast Tranilast Tranilast->TGFb Inhibits Tranilast->CAFs Inhibits Tranilast->Inflammatory_Cells Inhibits Smad Smad Signaling TGFb_R->Smad MAPK MAPK Signaling TGFb_R->MAPK Proliferation Proliferation Smad->Proliferation Angiogenesis Angiogenesis Smad->Angiogenesis EMT EMT Smad->EMT MAPK->Proliferation STAT3 STAT3 Signaling STAT3->Proliferation Metastasis Metastasis EMT->Metastasis IL6->STAT3

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in this guide.

Mammary Carcinoma Xenograft Model[1]
  • Animal Model: Female BALB/c mice.

  • Cell Line: Syngeneic 4T1 mouse mammary carcinoma cells.

  • Tumor Inoculation: 4T1 cells were inoculated into the mammary fat pads of the mice.

  • Treatment: Mice were treated with Tranilast administered by gavage.

  • Endpoint Analysis: Primary tumor growth was monitored and measured. Lungs and livers were examined for metastatic nodules.

Lewis Lung Carcinoma Model[2]
  • Animal Model: C57BL mice.

  • Cell Line: Mouse Lewis lung carcinoma cells.

  • Tumor Inoculation: Subcutaneous injection of Lewis lung carcinoma cells.

  • Treatment: Intraperitoneal administration of Tranilast at a dose of 200 mg/kg/day.

  • Endpoint Analysis: Tumor size was measured to determine tumor growth inhibition. Lungs were examined for pulmonary metastasis. Immunohistochemistry was performed to assess tumor vascularity and apoptosis.

Colorectal Cancer Xenograft Model[3][4]
  • Animal Model: Xenograft model (specific strain not detailed).

  • Cell Line: CT-26 colon cancer cells.

  • Treatment: Mice were treated with Tranilast (200 µM) alone or in combination with 5-Fluorouracil (5-FU).

  • Endpoint Analysis: Tumor growth was monitored. Histological evaluation was conducted to assess tumor necrosis, density, and angiogenesis (CD31 staining).

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., BALB/c Mice) Tumor_Inoculation Tumor Cell Inoculation (e.g., Mammary Fat Pad) Animal_Model->Tumor_Inoculation Cell_Line Prepare Cancer Cell Line (e.g., 4T1 Mammary Carcinoma) Cell_Line->Tumor_Inoculation Control Control Group (Vehicle) Tumor_Inoculation->Control Tranilast_Mono Tranilast Monotherapy Tumor_Inoculation->Tranilast_Mono Combo_Therapy Combination Therapy (Tranilast + Chemo) Tumor_Inoculation->Combo_Therapy Endpoint_Analysis Endpoint Analysis Control->Endpoint_Analysis Tranilast_Mono->Endpoint_Analysis Combo_Therapy->Endpoint_Analysis Tumor_Growth Measure Tumor Growth Endpoint_Analysis->Tumor_Growth Metastasis_Eval Evaluate Metastasis (e.g., Lung Nodule Count) Endpoint_Analysis->Metastasis_Eval Histo Histological & IHC Analysis (e.g., CD31, Ki67) Endpoint_Analysis->Histo

Conclusion

The available in vivo data strongly support the anti-tumor effects of Tranilast. While it shows efficacy as a monotherapy, its true potential appears to lie in its synergistic effects when combined with standard chemotherapeutic agents. Tranilast's ability to inhibit the TGF-β pathway and modulate the tumor microenvironment makes it a promising candidate for further investigation in combination cancer therapies. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these findings and further validate the therapeutic utility of Tranilast in oncology.

References

comparative analysis of 4-Demethyl Tranilast's effect on different cancer cell types

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Tranilast's Effect on Different Cancer Cell Types

Introduction

This guide provides a comparative analysis of the anti-cancer effects of Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) across various cancer cell types. While the initial query specified "4-Demethyl Tranilast," the preponderance of scientific literature focuses on the anti-neoplastic properties of Tranilast. This document synthesizes the available experimental data on Tranilast, an anti-allergic agent that has been repurposed for its potential in oncology. Tranilast exhibits a favorable safety profile and has been shown to modulate key signaling pathways involved in tumor proliferation, invasion, and metastasis.[1][2] Its mechanisms of action primarily involve the inhibition of transforming growth factor-beta (TGF-β), along with modulation of pathways such as NF-κB, PI3K, and MAPK.[1][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated view of Tranilast's performance, supported by experimental data and detailed protocols.

Quantitative Analysis of Anti-Cancer Effects

The efficacy of Tranilast varies across different cancer cell lines. The following tables summarize the key quantitative data, such as the half-maximal inhibitory concentration (IC50), to provide a clear comparison of its cytotoxic and anti-proliferative effects.

Table 1: IC50 Values of Tranilast in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Assay TypeReference
OsteosarcomaHOS130.448Cell Viability[5]
143B329.048Cell Viability[5]
U2OS252.448Cell Viability[5]
MG-63332.648Cell Viability[5]
Breast CancerMCF-7>305 (>100 µg/mL)Not SpecifiedMTT[6]
MDA-MB-231Not Specified--
Hepatocellular CarcinomaHepG2>305 (>100 µg/mL)Not SpecifiedMTT[6]
Lung CancerVarious (5 lines)150 - 250Not SpecifiedCell Growth[7]
Normal FibroblastWI-38444.748Cell Viability[5]

Note: The IC50 value for WI-38 normal fibroblasts is notably higher than for osteosarcoma cell lines, suggesting a degree of selective cytotoxicity.[5]

Table 2: Effects of Tranilast on Apoptosis and Cell Cycle

Cancer TypeCell LineTreatmentEffectReference
Breast CancerMCF-72 µM Tamoxifen + 200 µM Tranilast53% increase in apoptosis (TUNEL assay) vs. single agents[8]
Breast CancerMDA-MB-2312 µM Tamoxifen + 200 µM TranilastSignificant increase in apoptosis vs. single agents[8]
OsteosarcomaHOS, 143B, U2OS, MG-63Tranilast + CisplatinSynergistic induction of early and late apoptotic cell death[5]
Osteosarcoma143BTranilast + CisplatinIncreased number of cells in G2/M phase[5]
GlioblastomaU87MGTranilast + TemozolomideSynergistic induction of apoptosis[9][10]

Key Signaling Pathways and Mechanisms of Action

Tranilast exerts its anti-cancer effects by modulating multiple signaling pathways critical for tumor progression. The primary mechanism involves the inhibition of the TGF-β pathway, which plays a dual role in carcinogenesis, acting as a tumor suppressor in early stages but promoting metastasis in later stages.[8] By inhibiting TGF-β signaling, Tranilast can suppress processes like the epithelial-to-mesenchymal transition (EMT), a key step in metastasis.[11][12]

Tranilast_Mechanism_of_Action cluster_pathways Signaling Pathways cluster_processes Cellular Processes drug Tranilast pathway pathway process process outcome outcome tranilast Tranilast tgf_beta TGF-β Signaling tranilast->tgf_beta Inhibits pi3k_akt PI3K/Akt Pathway tranilast->pi3k_akt Inhibits mapk MAPK Pathway tranilast->mapk Inhibits nfkb NF-κB Pathway tranilast->nfkb Inhibits proliferation Cell Proliferation tgf_beta->proliferation emt Epithelial-Mesenchymal Transition (EMT) tgf_beta->emt pi3k_akt->proliferation mapk->proliferation apoptosis Apoptosis nfkb->apoptosis (Anti-apoptotic) cancer_inhibition Inhibition of Tumor Growth proliferation->cancer_inhibition invasion Invasion & Metastasis emt->invasion apoptosis->cancer_inhibition invasion->cancer_inhibition

Caption: General mechanism of Tranilast's anti-cancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of Tranilast.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to determine the IC50 value of a compound by measuring the metabolic activity of cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HOS) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8][13]

  • Drug Treatment: Prepare serial dilutions of Tranilast in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48 hours).[5][8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.[14]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start seed 1. Seed Cells in 96-well Plate start->seed end End (IC50 Value) attach 2. Incubate 24h (Cell Attachment) seed->attach treat 3. Add Tranilast (Serial Dilutions) attach->treat incubate 4. Incubate 48h treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add DMSO (Solubilize Crystals) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate Viability (%) read->calculate plot 10. Plot Dose-Response Curve calculate->plot plot->end

Caption: Standard workflow for an MTT cell viability assay.

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.

Protocol:

  • Treatment: Culture cells in larger plates (e.g., 6-well plates) and treat with Tranilast (and/or a combination agent like cisplatin) for the desired time.[5]

  • Harvesting: Detach cells using trypsin and collect them by centrifugation. Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells gently in cold 70% ethanol while vortexing slowly to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence corresponds to the DNA content, allowing for the differentiation of cell cycle phases.

  • Analysis: Use cell cycle analysis software to calculate the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment & Harvesting: Treat and harvest cells as described for the cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.

References

Independent Verification of 4-Demethyl Tranilast's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Demethyl Tranilast and its parent compound, Tranilast, alongside other molecules with similar therapeutic targets. The objective is to offer a clear, data-driven comparison to aid in the independent verification of this compound's mechanism of action. While extensive data exists for Tranilast, information regarding its primary metabolite, this compound, is notably scarce in publicly available literature. This guide, therefore, focuses on the established mechanisms of Tranilast as a benchmark for the potential activities of its demethylated form, while also presenting data on alternative therapeutic agents.

Executive Summary

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic and anti-fibrotic agent with a multi-faceted mechanism of action. Its primary biological activities include the inhibition of chemical mediator release from mast cells, suppression of fibroblast proliferation and collagen synthesis through the transforming growth factor-beta (TGF-β) signaling pathway, and potential anti-cancer effects. This compound is a principal metabolite of Tranilast. However, a comprehensive independent verification of its mechanism of action is hampered by the limited availability of specific experimental data. This guide compiles the known information on Tranilast and compares it with two alternative drugs, Pirfenidone and FTY720 (Fingolimod), which also exhibit anti-fibrotic properties, in part through modulation of the TGF-β pathway.

Comparison of Biological Activities

The following table summarizes the known biological activities of Tranilast and its alternatives. Due to the lack of specific data for this compound, its activity in these assays is yet to be determined.

Biological Activity Tranilast This compound Pirfenidone FTY720 (Fingolimod)
Inhibition of Mast Cell Degranulation YesData Not AvailableNoNo
Inhibition of TGF-β Signaling YesData Not AvailableYesYes
Inhibition of Fibroblast Proliferation YesData Not AvailableYesYes
Inhibition of Collagen Synthesis YesData Not AvailableYesYes
Anti-proliferative (Cancer Cells) YesData Not AvailableLimited DataYes

Mechanism of Action: Signaling Pathways

Tranilast and its alternatives exert their effects through various signaling pathways. The primary pathway of interest for its anti-fibrotic effects is the TGF-β signaling cascade.

TGF-β Signaling Pathway

The TGF-β pathway plays a crucial role in tissue repair and fibrosis. Upon ligand binding, the TGF-β receptor complex phosphorylates Smad proteins (Smad2/3), which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagen and fibronectin.

TGF_beta_pathway TGF-beta TGF-beta TGF-beta_Receptor TGF-β Receptor TGF-beta->TGF-beta_Receptor Binds p-Smad2/3 p-Smad2/3 TGF-beta_Receptor->p-Smad2/3 Phosphorylates Smad2/3 Smad2/3 Smad2/3->p-Smad2/3 Smad2/3/4_Complex Smad2/3/4 Complex p-Smad2/3->Smad2/3/4_Complex Smad4 Smad4 Smad4->Smad2/3/4_Complex Gene_Transcription Gene Transcription (Collagen, Fibronectin) Smad2/3/4_Complex->Gene_Transcription Activates

Caption: Simplified TGF-β signaling pathway leading to fibrosis.

Tranilast has been shown to inhibit the TGF-β signaling pathway, leading to a reduction in the phosphorylation of Smad2/3 and subsequent downstream effects.

Experimental Protocols

To facilitate the independent verification of this compound's activity, detailed protocols for key in vitro assays are provided below.

Inhibition of TGF-β-induced Collagen Synthesis in Fibroblasts

This assay assesses the ability of a compound to inhibit the production of collagen in fibroblasts stimulated with TGF-β.

Experimental Workflow:

collagen_synthesis_workflow Seed_Fibroblasts 1. Seed Fibroblasts (e.g., human dermal fibroblasts) Pre-treat 2. Pre-treat with Test Compound (this compound, Tranilast, etc.) Seed_Fibroblasts->Pre-treat Stimulate 3. Stimulate with TGF-β1 Pre-treat->Stimulate Incubate 4. Incubate for 48-72 hours Stimulate->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Quantify_Collagen 6. Quantify Collagen (e.g., Sircol Assay) Collect_Supernatant->Quantify_Collagen

Caption: Workflow for collagen synthesis inhibition assay.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 24-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with serum-free DMEM. Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Tranilast) for 1 hour.

  • Stimulation: Recombinant human TGF-β1 (10 ng/mL) is added to the wells (except for the negative control).

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Collagen Quantification: The supernatant is collected, and the amount of soluble collagen is quantified using a Sircol Collagen Assay kit according to the manufacturer's instructions. Absorbance is measured at 555 nm.

Mast Cell Degranulation Assay

This assay measures the inhibitory effect of a compound on the release of β-hexosaminidase, a marker of mast cell degranulation.

Methodology:

  • Cell Culture: RBL-2H3 mast cells are cultured in MEM supplemented with 20% FBS and 1% penicillin-streptomycin.

  • Seeding and Sensitization: Cells are seeded in 24-well plates at a density of 2 x 105 cells/well and sensitized overnight with anti-DNP IgE (0.5 µg/mL).

  • Washing and Treatment: The cells are washed twice with Tyrode's buffer. The cells are then incubated with various concentrations of the test compounds in Tyrode's buffer for 30 minutes at 37°C.

  • Stimulation: Degranulation is induced by adding DNP-HSA (100 ng/mL).

  • Termination and Lysate Preparation: The reaction is stopped by placing the plate on ice. The supernatant is collected. The remaining cells are lysed with Triton X-100 (0.1%) to measure the total β-hexosaminidase content.

  • Enzyme Assay: The supernatant and cell lysate are incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate. The reaction is stopped with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

  • Quantification: The absorbance is measured at 405 nm. The percentage of degranulation is calculated as the ratio of β-hexosaminidase released into the supernatant to the total cellular β-hexosaminidase.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cells, such as cancer cell lines or fibroblasts.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plate is incubated for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or a solubilization buffer.

  • Absorbance Measurement: The absorbance is read at 570 nm.

Western Blot for Phospho-Smad2/3

This technique is used to detect the phosphorylation status of Smad2 and Smad3, key downstream effectors of TGF-β signaling.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the test compound and/or TGF-β1 as described in the collagen synthesis assay. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and total Smad2/3 overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Comparison

As of the date of this publication, specific quantitative data on the biological activity of this compound from peer-reviewed literature is not available. The following table presents representative data for Tranilast from published studies to serve as a benchmark.

Assay Tranilast (IC50) Reference Cell Line/System Citation
TGF-β1-induced Collagen Synthesis ~100 µMHuman Keloid Fibroblasts[1]
Mast Cell Degranulation (β-hexosaminidase release) ~300 µMRBL-2H3 cells[2]
Cancer Cell Proliferation (e.g., Glioma) ~200 µMHuman Glioma Cells[3]

Note: IC50 values can vary depending on the specific experimental conditions and cell types used.

Conclusion and Future Directions

The available evidence strongly supports the multifaceted mechanism of action of Tranilast, particularly its inhibitory effects on the TGF-β signaling pathway and mast cell degranulation. These activities underpin its clinical use in treating fibrotic conditions and allergic disorders.

The primary challenge in the independent verification of this compound's mechanism of action is the striking absence of published experimental data. As the main metabolite of Tranilast, it is plausible that this compound retains some or all of the biological activities of its parent compound. However, without direct experimental evidence, this remains speculative.

To move forward, the following experimental investigations are crucial:

  • Direct Comparative Studies: Conduct side-by-side in vitro assays (as outlined in this guide) to compare the potency of this compound and Tranilast in inhibiting TGF-β-induced collagen synthesis, mast cell degranulation, and cell proliferation.

  • In Vivo Studies: If in vitro activity is confirmed, comparative studies in animal models of fibrosis or allergy would be warranted to assess the in vivo efficacy and pharmacokinetic/pharmacodynamic relationship of this compound.

  • Target Engagement Assays: Investigate the direct binding of this compound to potential molecular targets within the TGF-β and mast cell signaling pathways.

By systematically addressing these knowledge gaps, the scientific community can achieve a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

how does 4-Demethyl Tranilast compare to other mast cell stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tranilast and its metabolite, 4-Demethyl Tranilast, with other established mast cell stabilizers, namely Cromolyn Sodium, Ketotifen, and Nedocromil. The focus is on their efficacy in inhibiting mast cell degranulation, their mechanisms of action, and the experimental evidence supporting their activity.

Note on this compound: this compound is a known metabolite of Tranilast. However, there is a notable scarcity of publicly available research specifically detailing its mast cell stabilizing properties and potency. Therefore, this guide will focus on the parent compound, Tranilast, for which more extensive data exists.

Quantitative Comparison of Mast Cell Stabilizer Potency

The following table summarizes the available quantitative data on the potency of various mast cell stabilizers in inhibiting the release of inflammatory mediators. It is important to note that the experimental conditions, cell types, and measured endpoints can vary between studies, making direct comparisons challenging.

CompoundTarget/AssayCell TypeIC50 ValueReference
Tranilast Inhibition of Slow Reacting Substance of Anaphylaxis (SRS-A) releaseRat Peritoneal Exudate Cells & Human Leukocytes~100 µM[1]
Inhibition of Prostaglandin D2 (PGD2) productionRat Peritoneal Mast Cells~100 µM[2]
Inhibition of FoxO-1 activityHepG2 cells~30 µM[3]
Ketotifen Inhibition of histamine and tryptase releaseHuman Conjunctival Mast CellsEffective at 10⁻¹¹ to 10⁻⁴ M[4][5]
Cromolyn Sodium Inhibition of histamine releaseHuman Lung and Tonsillar Mast Cells>1000 µM (Significant inhibition at 1000 µM)[6]
Nedocromil Inhibition of histamine releaseHuman Lung, Tonsillar, and Adenoidal Mast CellsEffective at 1000 µM (More effective than Cromolyn Sodium)[6]

Mechanisms of Action and Signaling Pathways

Mast cell stabilizers primarily function by preventing the degranulation of mast cells, a critical event in the allergic and inflammatory cascade. This process is initiated by the cross-linking of IgE receptors (FcεRI) on the mast cell surface, leading to a complex signaling cascade that culminates in the release of pre-formed mediators (e.g., histamine, proteases) and the synthesis of newly formed mediators (e.g., prostaglandins, leukotrienes).

The key intracellular event triggering degranulation is a sustained increase in intracellular calcium concentration ([Ca²⁺]i). Most mast cell stabilizers are thought to interfere with this process.

General Mast Cell Degranulation Pathway

The following diagram illustrates a simplified overview of the IgE-mediated mast cell degranulation pathway.

StabilizerMechanisms cluster_pathway Mast Cell Activation Pathway cluster_downstream Downstream Effects Stimulus Allergen-IgE Cross-linking Signaling Intracellular Signaling Cascade Stimulus->Signaling Ca_Influx Ca²⁺ Influx Signaling->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Histamine Histamine Release Degranulation->Histamine Tranilast Tranilast Tranilast->Ca_Influx Cromolyn_Nedocromil Cromolyn Sodium Nedocromil Cromolyn_Nedocromil->Ca_Influx Ketotifen_Stabilizer Ketotifen (Stabilizer action) Ketotifen_Stabilizer->Ca_Influx H1_Receptor H1 Receptor Histamine->H1_Receptor Symptoms Allergic Symptoms H1_Receptor->Symptoms Ketotifen_Antihistamine Ketotifen (Antihistamine action) Ketotifen_Antihistamine->H1_Receptor DegranulationAssayWorkflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Assay and Analysis Culture 1. Culture Mast Cells (e.g., LAD2, RBL-2H3) Sensitize 2. Sensitize with IgE (overnight) Culture->Sensitize Wash 3. Wash cells to remove unbound IgE Sensitize->Wash Pretreat 4. Pretreat with Stabilizer (e.g., Tranilast) or vehicle Wash->Pretreat Stimulate 5. Stimulate with Antigen (e.g., anti-IgE) Pretreat->Stimulate Centrifuge 6. Centrifuge to pellet cells Stimulate->Centrifuge Supernatant 7. Collect supernatant Centrifuge->Supernatant Lyse 8. Lyse cell pellet (for total release) Centrifuge->Lyse Substrate 9. Add β-hexosaminidase substrate to supernatant and lysate Supernatant->Substrate Lyse->Substrate Measure 10. Measure absorbance (405 nm) Substrate->Measure Calculate 11. Calculate % Degranulation Measure->Calculate

References

Validating 4-Demethyl Tranilast as a Selective TRPV2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of TRPV2 Inhibitors

The following table summarizes the inhibitory potency of Tranilast and other known TRPV2 inhibitors. It is important to note that while 4-Demethyl Tranilast is a known metabolite of Tranilast, its specific activity against TRPV2 has not been extensively reported. However, studies on Tranilast derivatives suggest that modifications to the cinnamoyl group can significantly enhance inhibitory activity.

CompoundTarget(s)IC50 (μM)SpeciesCell LineAssay TypeSelectivity NotesReference
Tranilast TRPV2≥ 10Mouse, HumanHEK293Ca2+ influxAlso inhibits other targets like TGF-β signaling.[1]
A3 (Tranilast Derivative) TRPV2< 2Mouse, HumanHEK293Ca2+ influxNo apparent effect on TRPV1 and TRPC1.[1]
A48 (Tranilast Derivative) TRPV2< 10Mouse, HumanHEK293Ca2+ influxNo apparent effect on TRPV1 and TRPC1.[1]
A63 (Tranilast Derivative) TRPV2< 10Mouse, HumanHEK293Ca2+ influxNo apparent effect on TRPV1 and TRPC1.[1]
Lumin TRPV2< 5MouseHEK293Ca2+ influx, Ion currentNo apparent effect on TRPV1 and TRPC1.[1]
SKF96365 TRPV2, TRPC channels≥ 10MouseHEK293Ca2+ influxBroad-spectrum TRP channel inhibitor. No effect on human TRPV2.[1]

Experimental Protocols for Inhibitor Validation

The validation of a compound as a selective TRPV2 inhibitor typically involves a combination of cell-based functional assays and electrophysiological recordings.

Calcium Influx Assay in TRPV2-Expressing HEK293 Cells

This assay is a common high-throughput method to screen for and characterize TRPV2 inhibitors.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For transient transfection, seed cells in 96-well plates. Transfect the cells with a plasmid encoding for human or mouse TRPV2 using a suitable transfection reagent. Allow 24-48 hours for channel expression.

2. Fluorescent Calcium Indicator Loading:

  • Wash the cells with a buffered salt solution (BSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in BSS for 30-60 minutes at room temperature.

  • After loading, wash the cells to remove excess dye.

3. Compound Incubation and Agonist Stimulation:

  • Add the test compound (e.g., this compound) at various concentrations to the cells and incubate for a predetermined period.

  • Place the plate in a fluorescence microplate reader.

  • Stimulate the cells with a known TRPV2 agonist, such as 2-Aminoethoxydiphenyl borate (2-APB) or by applying heat.

4. Data Acquisition and Analysis:

  • Measure the change in fluorescence intensity before and after agonist application.

  • The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Electrophysiological Patch-Clamp Recording

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

1. Cell Preparation:

  • Use HEK293 cells stably or transiently expressing TRPV2, plated on glass coverslips.

2. Recording Setup:

  • Place the coverslip in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an extracellular solution.

  • Use a glass micropipette filled with an intracellular solution as the recording electrode.

3. Whole-Cell Configuration:

  • Form a high-resistance seal (giga-seal) between the micropipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

4. Voltage-Clamp Protocol and Data Acquisition:

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage ramps or steps to elicit TRPV2 currents in the presence of an agonist.

  • Perfuse the test compound and record the changes in the agonist-induced currents.

5. Data Analysis:

  • Measure the amplitude of the TRPV2 current before, during, and after the application of the inhibitor.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Key Pathways and Workflows

TRPV2 Signaling Pathway

TRPV2 is a non-selective cation channel that, upon activation, allows the influx of calcium ions into the cell. This increase in intracellular calcium can trigger various downstream signaling cascades. The activation of TRPV2 can be initiated by a variety of stimuli, including growth factors (like IGF-I), heat, and mechanical stress.[2][3]

TRPV2_Signaling_Pathway Stimuli Stimuli (Growth Factors, Heat, Stretch) TRPV2_int TRPV2 (Intracellular) Stimuli->TRPV2_int Induces Translocation TRPV2_mem TRPV2 (Plasma Membrane) TRPV2_int->TRPV2_mem Ca_influx Ca2+ Influx TRPV2_mem->Ca_influx Gating Downstream Downstream Cellular Responses (e.g., Gene Expression, Apoptosis, Cell Migration) Ca_influx->Downstream Inhibitor This compound (or other inhibitors) Inhibitor->TRPV2_mem Blocks Channel

Caption: TRPV2 translocation and activation signaling pathway.

Experimental Workflow for TRPV2 Inhibitor Validation

The following diagram illustrates a typical workflow for the validation of a potential TRPV2 inhibitor.

Experimental_Workflow Start Start: Identify Potential Inhibitor (e.g., this compound) Screening Primary Screening: High-Throughput Calcium Assay (TRPV2-expressing cells) Start->Screening Hit_Confirmation Hit Confirmation: Dose-Response Analysis (IC50) Screening->Hit_Confirmation Electrophysiology Secondary Assay: Patch-Clamp Electrophysiology Hit_Confirmation->Electrophysiology Selectivity Selectivity Profiling: Test against other TRP channels (e.g., TRPV1, TRPC1) Electrophysiology->Selectivity In_Vivo In Vivo Studies: Animal Models of Disease (e.g., Muscular Dystrophy) Selectivity->In_Vivo End Validated Selective TRPV2 Inhibitor In_Vivo->End

Caption: General workflow for validating a selective TRPV2 inhibitor.

References

A Comparative Guide to the Gene Expression Profiles of Tranilast and 4-Demethyl Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the gene expression changes induced by Tranilast and its primary metabolite, 4-Demethyl Tranilast, reveals nuances in their molecular mechanisms. While both compounds exhibit overlapping effects on key biological pathways, distinct differences in their gene regulatory profiles are beginning to be understood.

This guide provides a comprehensive analysis of the available data on the gene expression changes modulated by Tranilast and an initial exploration of the less-studied this compound. A proposed experimental framework for a direct comparative study is also presented to guide future research in this area.

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic drug that has been repurposed for the treatment of various inflammatory and proliferative disorders, including keloids, hypertrophic scars, and certain cancers.[1] Its therapeutic effects are largely attributed to its ability to inhibit the release of chemical mediators from mast cells and its modulation of key signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[1][2][3][4][5] this compound is a major active metabolite of Tranilast. Understanding the specific contributions of both the parent drug and its metabolite to the overall pharmacological effect is crucial for optimizing therapeutic strategies.

While extensive research has elucidated the impact of Tranilast on gene expression, similar comprehensive studies on this compound are scarce. This guide synthesizes the current knowledge on Tranilast's gene regulatory effects and proposes a robust experimental design for a direct comparative analysis with this compound.

Tranilast: A Modulator of Key Signaling Pathways

Tranilast exerts its effects by influencing a multitude of signaling pathways involved in cell proliferation, differentiation, inflammation, and tissue remodeling. The primary mechanism of action of Tranilast involves the inhibition of the TGF-β signaling pathway.[1][2][3][4][5] This inhibition has downstream effects on various cellular processes.

Key Signaling Pathways Modulated by Tranilast:
  • TGF-β Pathway: Tranilast has been shown to suppress the expression of TGF-β1 and its receptors.[5] This leads to the downregulation of downstream targets involved in fibrosis and cell proliferation. Specifically, Tranilast can suppress the phosphorylation of Smad2 and Smad2/3, and in some cancer cell lines, it has been shown to suppress Smad4 expression, a central mediator of the TGF-β pathway.[3][6]

  • MAPK and PI3K Pathways: Tranilast can modulate cell differentiation and proliferation by suppressing the MAPK and PI3K signaling pathways.

  • NF-κB Pathway: This pathway, crucial for inflammatory responses, is another target of Tranilast.

  • Inflammasome Pathway: Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome, which is involved in the maturation of pro-inflammatory cytokines like IL-1β.

Gene Expression Changes Induced by Tranilast

Tranilast's modulation of the aforementioned signaling pathways results in significant changes in the expression of a wide range of genes. These changes underpin its therapeutic effects.

Biological Process Gene(s) / Gene Family Effect of Tranilast Reference
Fibrosis Collagen (e.g., COL3A1)Downregulation[1]
Epithelial-Mesenchymal Transition (EMT) Mesenchymal markers (e.g., Vimentin), EMT-TFsDownregulation[1]
E-cadherinUpregulation[3][6]
Angiogenesis Angiogenesis-related genes (e.g., VEGFR)Downregulation[1][2]
Cell Cycle & Proliferation p21(WAF1)Upregulation
Inflammation Pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α)Downregulation
Anti-inflammatory cytokines (e.g., IL-4, IL-10)Upregulation

Proposed Experimental Protocol for a Comparative Study

To definitively compare the gene expression profiles of Tranilast and this compound, a controlled experimental approach is necessary. The following protocol outlines a standard methodology for such a study.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 RNA Extraction & Sequencing cluster_2 Data Analysis cluster_3 Validation cell_culture Cell Line Seeding (e.g., Human Fibroblasts) treatment Treatment with: - Vehicle Control - Tranilast - this compound cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction quality_control RNA Quality Control (e.g., RIN assessment) rna_extraction->quality_control library_prep RNA-Seq Library Preparation quality_control->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_qc Raw Data Quality Control sequencing->data_qc alignment Read Alignment to Reference Genome data_qc->alignment quantification Gene Expression Quantification alignment->quantification diff_exp Differential Expression Analysis quantification->diff_exp pathway_analysis Pathway & GO Enrichment Analysis diff_exp->pathway_analysis gene_selection Selection of Key Differentially Expressed Genes pathway_analysis->gene_selection qpcr qRT-PCR Validation gene_selection->qpcr

Figure 1. Experimental workflow for comparing the gene expression profiles of Tranilast and this compound.

Detailed Methodologies
  • Cell Culture and Treatment:

    • Cell Line: A human cell line relevant to the therapeutic action of Tranilast should be chosen, for example, human dermal fibroblasts for studying anti-fibrotic effects or a relevant cancer cell line.

    • Seeding: Cells should be seeded at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treatment: Cells should be treated with equimolar concentrations of Tranilast, this compound, or a vehicle control (e.g., DMSO). A dose-response and time-course experiment is recommended to determine the optimal concentration and duration of treatment.

    • Replicates: A minimum of three biological replicates for each treatment condition is essential for statistical power.

  • RNA Extraction and Quality Control:

    • Total RNA should be extracted from the cells using a standard method (e.g., TRIzol reagent or a column-based kit).

    • The quality and integrity of the extracted RNA should be assessed using a spectrophotometer (for purity) and a bioanalyzer (for RNA Integrity Number - RIN). High-quality RNA (RIN > 8) is crucial for reliable RNA-sequencing results.

  • RNA Library Preparation and Sequencing:

    • RNA-sequencing libraries should be prepared from the total RNA, typically involving poly(A) selection for mRNA enrichment.

    • Sequencing should be performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust gene expression analysis.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads should be assessed for quality and trimmed to remove low-quality bases and adapter sequences.

    • Alignment: The cleaned reads should be aligned to a reference human genome.

    • Gene Expression Quantification: The number of reads mapping to each gene should be counted to determine its expression level.

    • Differential Gene Expression Analysis: Statistical analysis should be performed to identify genes that are significantly upregulated or downregulated in the Tranilast and this compound treated groups compared to the vehicle control.

    • Pathway and Gene Ontology (GO) Enrichment Analysis: Differentially expressed genes should be analyzed to identify enriched biological pathways and GO terms, providing insights into the biological functions affected by the treatments.

  • Validation:

    • The expression changes of a subset of key differentially expressed genes identified by RNA-sequencing should be validated using a secondary method, such as quantitative real-time PCR (qRT-PCR).

Visualizing the Known Signaling Network of Tranilast

The following diagram illustrates the key signaling pathways known to be modulated by Tranilast, providing a visual representation of its mechanism of action.

G cluster_TGF TGF-β Pathway cluster_Inflam Inflammatory Pathways cluster_Prolif Proliferation Pathways Tranilast Tranilast TGFB_R TGF-β Receptor Tranilast->TGFB_R Inhibits NFKB NF-κB Tranilast->NFKB Inhibits NLRP3 NLRP3 Inflammasome Tranilast->NLRP3 Inhibits MAPK MAPK Tranilast->MAPK Inhibits PI3K PI3K Tranilast->PI3K Inhibits SMADs SMAD 2/3/4 TGFB_R->SMADs Fibrosis_Genes Fibrosis-related Genes (e.g., Collagen) SMADs->Fibrosis_Genes EMT_Genes EMT-related Genes (e.g., Vimentin) SMADs->EMT_Genes Pro_Inflam_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFKB->Pro_Inflam_Cytokines NLRP3->Pro_Inflam_Cytokines Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation PI3K->Cell_Proliferation

Figure 2. Key signaling pathways modulated by Tranilast.

Conclusion

While the current body of literature provides a solid foundation for understanding the gene regulatory effects of Tranilast, a direct comparative analysis with its primary metabolite, this compound, is a critical next step. The proposed experimental protocol offers a roadmap for researchers to generate the necessary data to elucidate the distinct and overlapping mechanisms of these two compounds. Such studies will be invaluable for refining our understanding of Tranilast's pharmacology and for the development of more targeted therapeutic interventions.

References

Cross-Validation of 4-Demethyl Tranilast's Efficacy in Different Fibrosis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-fibrotic efficacy of 4-Demethyl Tranilast and its parent compound, Tranilast, against established therapies, Pirfenidone and Nintedanib, across various preclinical fibrosis models. The data presented is intended to offer an objective overview to inform further research and drug development in the field of anti-fibrotic therapeutics.

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and often fatal group of disorders with limited effective treatments. This guide focuses on the therapeutic potential of this compound, an active metabolite of Tranilast, in mitigating fibrosis. Through a comparative analysis with the FDA-approved drugs Pirfenidone and Nintedanib, this document summarizes the current understanding of its efficacy in preclinical models of pulmonary, hepatic, and renal fibrosis. The primary mechanism of action for Tranilast and, by extension, its demethylated form, involves the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.

Comparative Efficacy in Preclinical Fibrosis Models

The following tables summarize the quantitative data on the efficacy of Tranilast, Pirfenidone, and Nintedanib in various animal models of fibrosis. It is important to note that direct comparative studies for this compound are limited; therefore, data for Tranilast is used as a proxy.

Table 1: Pulmonary Fibrosis - Bleomycin-Induced Model
CompoundDosageKey Efficacy ParametersQuantitative ResultsReference
Tranilast VariesReduced lung hydroxyproline content, decreased TGF-β1 expression, attenuated Ashcroft fibrosis score.Significant reduction in fibrosis markers compared to vehicle control.[1][2][3][1][2][3]
Pirfenidone 300 mg/kg/dayAttenuated the increase in lung hydroxyproline content and reduced the fibrocyte pool size in the lungs.Fibrocyte pool size in bleomycin-treated mice lungs was attenuated from 26.5% to 13.7%.[4][4]
Nintedanib 30-100 mg/kg/daySignificantly reduced the degree of pulmonary fibrosis and alveolitis in a dose-dependent manner.Marked reduction in Ashcroft scores and collagen content compared to the bleomycin-only group.[5][5]
Table 2: Hepatic Fibrosis - Carbon Tetrachloride (CCl4)-Induced Model
CompoundDosageKey Efficacy ParametersQuantitative ResultsReference
Tranilast Not specified in retrieved abstractsSuppresses hepatic stellate cell activation and collagen production.Data on specific quantitative reduction in fibrosis markers not available in the provided search results.
Pirfenidone 120 mg/kg & 240 mg/kgDecreased serum levels of ALT, AST, ALP, HA, LN, and IV-C. Reduced expression of α-SMA.Significant reduction in liver fibrosis markers and improvement in liver architecture.[6] 40% reduction in liver fibrosis in cirrhotic rats.[7][6][7]
Nintedanib 30 or 60 mg/kg/daySignificantly reduced hepatic necrosis, inflammation, and fibrosis.Significant reduction in hepatic collagen and inflammatory markers in both preventive and therapeutic treatment schedules.[8][9][8][9]
Table 3: Renal Fibrosis - Unilateral Ureteral Obstruction (UUO) Model
CompoundDosageKey Efficacy ParametersQuantitative ResultsReference
Tranilast 150 mg/kg or 400 mg/kg/daySignificantly decreased tissue TGF-β levels, reduced tubular apoptosis, and attenuated fibrosis.Obstructed kidneys in controls had TGF-β levels of 73.7 +/- 13.6 pg/mg tissue, which was reduced to 15.9 +/- 4.8 pg/mg tissue with Tranilast.[10][10][11]
Pirfenidone 500 mg/kg/daySignificantly suppressed the increase in collagen content and TGF-β mRNA expression.Attenuated collagen accumulation and induced recovery of impaired renal function.[12][13][12][13]
Nintedanib Not specified in retrieved abstractsAttenuated renal fibrosis and inhibited activation of renal interstitial fibroblasts.Blocked UUO-induced phosphorylation of multiple pro-fibrotic signaling molecules.[14][15][14][15]

Signaling Pathways and Mechanisms of Action

The primary target of Tranilast in mitigating fibrosis is the TGF-β signaling pathway. The following diagram illustrates the canonical TGF-β/SMAD pathway and the proposed inhibitory action of Tranilast.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Collagen, Fibronectin) SMAD_complex->Transcription Translocates & Initiates Tranilast Tranilast / This compound Tranilast->TBRI Inhibits (Suppresses TGF-β expression)

Caption: TGF-β Signaling Pathway and Tranilast's Mechanism.

Pirfenidone also exerts its anti-fibrotic effects, in part, by modulating the TGF-β pathway, though its exact molecular target is not fully elucidated. It is known to reduce the production of TGF-β and other pro-inflammatory cytokines.[1][3]

Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), all of which are implicated in the proliferation and activation of fibroblasts.[11][16]

The following diagram illustrates the broader signaling cascades involved in fibrosis and the targets of the compared drugs.

Multi_Pathway cluster_inputs Pro-Fibrotic Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_outputs Cellular Responses TGF_beta TGF-β TGF_R TGF-βR TGF_beta->TGF_R PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR SMAD SMAD Pathway TGF_R->SMAD TK Tyrosine Kinase Pathways PDGFR->TK FGFR->TK Fibroblast Fibroblast Proliferation, Activation & ECM Production SMAD->Fibroblast TK->Fibroblast Tranilast Tranilast/ This compound Tranilast->TGF_R Inhibits Pirfenidone Pirfenidone Pirfenidone->TGF_R Inhibits Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits

Caption: Overview of Anti-Fibrotic Drug Targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for the fibrosis models cited in this guide.

Bleomycin-Induced Pulmonary Fibrosis

This is a widely used model to mimic idiopathic pulmonary fibrosis (IPF).

Bleomycin_Workflow Animal Rodent Model (e.g., C57BL/6 mice) Bleo_Admin Bleomycin Administration (Intratracheal or Intravenous) Animal->Bleo_Admin Treatment Drug Administration (e.g., Tranilast, Pirfenidone, Nintedanib or Vehicle) Bleo_Admin->Treatment Endpoint Endpoint Analysis (e.g., Day 14 or 28) Treatment->Endpoint Analysis Histology (Ashcroft Score) Hydroxyproline Assay Gene/Protein Expression Endpoint->Analysis

Caption: Bleomycin-Induced Pulmonary Fibrosis Workflow.

Protocol:

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[17]

  • Bleomycin Administration: A single dose of bleomycin is administered, typically via intratracheal instillation, to induce lung injury and subsequent fibrosis.[1][3]

  • Drug Treatment: The test compound (e.g., Tranilast, Pirfenidone, Nintedanib) or vehicle is administered daily, starting either before or after bleomycin administration, depending on whether a prophylactic or therapeutic effect is being investigated.

  • Endpoint Analysis: Animals are sacrificed at a predetermined time point (e.g., 14 or 28 days post-bleomycin).

  • Assessment: Lungs are harvested for histological analysis (e.g., Ashcroft scoring for fibrosis severity), biochemical assays (e.g., hydroxyproline content to quantify collagen deposition), and molecular analysis (e.g., qPCR or Western blot for fibrosis-related gene and protein expression).[17]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is used to study chemically-induced liver injury and fibrosis.

CCl4_Workflow Animal Rodent Model (e.g., Rats or Mice) CCl4_Admin CCl4 Administration (Intraperitoneal Injection) Animal->CCl4_Admin Treatment Drug Administration (e.g., Pirfenidone, Nintedanib or Vehicle) CCl4_Admin->Treatment Endpoint Endpoint Analysis (e.g., 4-8 weeks) Treatment->Endpoint Analysis Histology (Sirius Red Staining) Liver Enzyme Assays (ALT, AST) Gene/Protein Expression Endpoint->Analysis

Caption: CCl4-Induced Liver Fibrosis Workflow.

Protocol:

  • Animal Model: Rats or mice are used.

  • CCl4 Administration: CCl4, diluted in a vehicle like corn oil or olive oil, is administered via intraperitoneal injection, typically twice a week for several weeks to induce chronic liver injury and fibrosis.[4][8][14]

  • Drug Treatment: The investigational drug or vehicle is administered concurrently with CCl4.

  • Endpoint Analysis: Animals are sacrificed after a defined period of CCl4 administration.

  • Assessment: Liver tissue is collected for histological staining (e.g., Sirius Red for collagen) and analysis of fibrosis-related gene and protein expression. Blood samples are collected to measure liver enzymes (ALT, AST) as indicators of liver damage.[6]

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model is a well-established method for inducing tubulointerstitial fibrosis in the kidney.

UUO_Workflow Animal Rodent Model (e.g., Rats) Surgery Unilateral Ureteral Ligation (Left Ureter) Animal->Surgery Treatment Drug Administration (e.g., Tranilast, Pirfenidone, Nintedanib or Vehicle) Surgery->Treatment Endpoint Endpoint Analysis (e.g., Day 7 or 14) Treatment->Endpoint Analysis Histology (Masson's Trichrome) Immunohistochemistry Gene/Protein Expression (TGF-β, Collagen) Endpoint->Analysis

Caption: Unilateral Ureteral Obstruction Workflow.

Protocol:

  • Animal Model: Rats are commonly used for this surgical model.

  • Surgical Procedure: Under anesthesia, the left ureter is ligated at two points, leading to obstruction of urine flow and subsequent renal fibrosis. The contralateral kidney serves as an internal control.

  • Drug Treatment: The compound of interest or vehicle is administered daily, typically starting a day before or on the day of the surgery.

  • Endpoint Analysis: Animals are sacrificed at specific time points after surgery (e.g., 7 or 14 days).

  • Assessment: The obstructed kidney is harvested for histological analysis (e.g., Masson's trichrome staining to visualize collagen), immunohistochemistry for fibrotic markers, and molecular analysis of pro-fibrotic gene and protein expression.[10][11]

Conclusion

References

Comparative Potency Analysis: Tranilast and its Metabolite 4-Demethyl Tranilast

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative biological activity of Tranilast and its primary metabolite, 4-Demethyl Tranilast. This document provides a summary of available quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Executive Summary

Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid) is an anti-allergic agent with a well-documented inhibitory effect on mast cell degranulation and transforming growth factor-beta (TGF-β) signaling. Its metabolism in humans primarily involves demethylation, leading to the formation of this compound. While extensive research has characterized the potency of the parent compound, Tranilast, a significant gap exists in the scientific literature regarding the comparative potency of its 4-demethylated metabolite. This guide synthesizes the available experimental data for Tranilast to provide a baseline for its biological activity, alongside detailed methodologies for key assays. The absence of direct comparative studies on this compound is a notable limitation, highlighting an area for future research.

Data Presentation: Potency of Tranilast

The following tables summarize the quantitative data available for Tranilast in two of its primary mechanisms of action: mast cell stabilization and inhibition of cellular proliferation.

Table 1: Inhibitory Activity of Tranilast on Mast Cell Degranulation

Assay SystemStimulusMeasured EffectTranilast Concentration% InhibitionReference
Rat Peritoneal Mast CellsGTP-γ-SDegranulation500 µM72.9 ± 3.0[1]
Rat Peritoneal Mast CellsGTP-γ-SDegranulation1 mM78.3 ± 4.4[1]

Table 2: Inhibitory Activity of Tranilast on Cellular Proliferation

Cell LineAssayIC50 ValueReference
HaCaT (human keratinocytes)CCK8 Assay605.7 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Mast Cell Degranulation Assay (Electrophysiological Patch-Clamp Method)

This protocol is based on the methodology described for assessing mast cell stabilization.[1]

Objective: To measure the inhibitory effect of a compound on mast cell degranulation by monitoring changes in whole-cell membrane capacitance (Cm), which reflects the fusion of secretory granules with the plasma membrane.

Materials:

  • Rat peritoneal mast cells

  • Tranilast

  • Standard patch-clamp whole-cell recording setup

  • Pipette solution (containing GTP-γ-S to induce degranulation)

  • External solution

Procedure:

  • Isolate peritoneal mast cells from rats.

  • Prepare whole-cell patch-clamp recordings from individual mast cells.

  • Fill the patch pipette with a solution containing a non-hydrolyzable GTP analog, GTP-γ-S, to intracellularly perfuse the cell and induce degranulation.

  • Apply Tranilast at various concentrations to the external solution bathing the mast cell.

  • Monitor the whole-cell membrane capacitance (Cm) over time. An increase in Cm indicates degranulation.

  • Quantify the change in Cm in the presence and absence of Tranilast to determine the percentage of inhibition.

  • Perform control experiments without GTP-γ-S to ensure the observed effects are specific to degranulation.

Cell Proliferation Assay (CCK8 Assay)

This protocol is based on the methodology used to determine the IC50 of Tranilast in HaCaT cells.[2]

Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Materials:

  • HaCaT cells (or other cell line of interest)

  • Tranilast

  • Cell culture medium and supplements

  • 96-well plates

  • Cell Counting Kit-8 (CCK8) solution

  • Microplate reader

Procedure:

  • Seed HaCaT cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of Tranilast in cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of Tranilast. Include a vehicle control (medium with the solvent used to dissolve Tranilast).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Add CCK8 solution to each well and incubate for a further 1-4 hours, or as recommended by the manufacturer.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability at each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the Tranilast concentration and use a suitable regression model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathway of Tranilast and a typical experimental workflow for assessing mast cell degranulation.

Tranilast_TGF_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Tranilast Tranilast TGFB_receptor TGF-β Receptor Tranilast->TGFB_receptor Inhibits Secretion SMAD2_3 SMAD2/3 TGFB_receptor->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_expression Target Gene Expression (e.g., Collagen) SMAD_complex->Gene_expression Fibrosis Fibrosis Gene_expression->Fibrosis

Figure 1: Tranilast's inhibitory effect on the TGF-β signaling pathway.

Mast_Cell_Degranulation_Workflow start Start isolate_cells Isolate Peritoneal Mast Cells start->isolate_cells incubate_compound Incubate Cells with Tranilast/4-Demethyl Tranilast isolate_cells->incubate_compound induce_degranulation Induce Degranulation (e.g., with GTP-γ-S) incubate_compound->induce_degranulation measure_response Measure Degranulation (e.g., Capacitance Change) induce_degranulation->measure_response analyze_data Analyze Data & Determine % Inhibition measure_response->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for mast cell degranulation assay.

Conclusion and Future Directions

The available evidence robustly supports the role of Tranilast as an inhibitor of mast cell degranulation and cellular proliferation, with defined effective concentrations in various in vitro models. Its mechanism of action, particularly the inhibition of the TGF-β signaling pathway, is also well-characterized. However, a significant knowledge gap remains concerning the comparative potency of its primary metabolite, this compound.

For researchers and drug development professionals, this guide provides a solid foundation of the known biological activities and potency of Tranilast. The detailed experimental protocols offer a starting point for further investigations. Future research should prioritize the following:

  • Direct Comparative Studies: Head-to-head studies comparing the potency of Tranilast and this compound in mast cell stabilization, TGF-β inhibition, and other relevant biological assays are crucial.

  • Determination of IC50 Values: Establishing the IC50 values for this compound in various cell-based assays will provide the quantitative data necessary for a direct potency comparison.

  • In Vivo Studies: Comparative in vivo studies in relevant animal models of allergy and fibrosis would provide valuable insights into the relative contributions of Tranilast and its metabolite to the overall therapeutic effect.

Addressing these research questions will provide a more complete understanding of the structure-activity relationship of Tranilast and its metabolites, ultimately aiding in the development of more potent and specific therapeutic agents.

References

Synergistic Alliance: 4-Demethyl Tranilast and Chemotherapy in Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combination treatments. One such promising avenue is the synergistic use of 4-Demethyl Tranilast, a metabolite of the anti-allergic drug Tranilast, with conventional chemotherapy. Pre-clinical evidence strongly suggests that combining Tranilast with cytotoxic agents can significantly enhance their anti-tumor efficacy across various cancer types. This guide provides a comprehensive comparison of the synergistic effects of Tranilast and its metabolite with different chemotherapies, supported by experimental data, detailed protocols, and pathway visualizations to aid in future research and drug development.

While the majority of published research focuses on the parent compound, Tranilast, its pharmacological activity is largely attributed to its metabolite, this compound. Therefore, the findings presented in this guide for Tranilast are considered highly relevant to the potential applications of this compound in combination cancer therapy.

Quantitative Analysis of Synergism

The synergistic effect of combining Tranilast with chemotherapy has been quantified in various cancer cell lines. The Combination Index (CI) is a widely used method to assess the nature of drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cancer TypeChemotherapyCell LinesAverage Combination Index (CI)Key Findings
Osteosarcoma CisplatinHOS, 143B, U2OS, MG-630.39 - 0.57[1]Tranilast and cisplatin synergistically inhibited the viability of osteosarcoma cell lines.[1]
Pancreatic Cancer GemcitabineKP412.7-fold increase in IC50 of GemcitabineTranilast strongly enhanced the sensitivity of pancreatic cancer cells to Gemcitabine.[2]
Breast Cancer TamoxifenMCF-7, MDA-MB-231Synergistic/AdditiveTranilast enhanced the in vitro activity of tamoxifen on both ER-positive and ER-negative breast cancer cell lines.[3][4]
Scirrhous Gastric Cancer CisplatinOCUM-2MDecreased IC50 of CisplatinTranilast increased the response to cisplatin in scirrhous gastric cancer cells.[5][6]
Colorectal Cancer 5-Fluorouracil (5-FU)-Enhanced Tumor Growth InhibitionThe combination of Tranilast and 5-FU was more potent in reducing tumor growth than either agent alone.[7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments used to validate the synergistic effects of Tranilast and chemotherapy.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.[4]

  • Drug Treatment: Treat the cells with varying concentrations of Tranilast, chemotherapy (e.g., Tamoxifen), or a combination of both for specified time points (e.g., 24, 48, 72 hours).[3][4]

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Tranilast and/or chemotherapy as described for the cell viability assay.[2]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions.

  • Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear staining.[11]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 143B osteosarcoma cells) into the flank of immunodeficient mice.[1]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment Administration: Administer Tranilast (e.g., by gavage) and chemotherapy (e.g., intraperitoneal injection of cisplatin) alone or in combination, according to a predetermined schedule.[1]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mechanistic Insights: Signaling Pathways and Workflows

The synergistic effects of Tranilast in combination with chemotherapy are rooted in its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.

Tranilast and Chemotherapy Modulated Signaling Pathway

G Tranilast Tranilast TGF_beta TGF-β Tranilast->TGF_beta Inhibits RRM1 RRM1 Tranilast->RRM1 Decreases Expression Chemotherapy Chemotherapy ATR_CHK1 ATR/CHK1 Chemotherapy->ATR_CHK1 Activates ReducedProliferation Reduced Proliferation TGF_beta->ReducedProliferation CellCycleArrest G2/M Arrest ATR_CHK1->CellCycleArrest RRM1->ReducedProliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Tranilast modulates TGF-β and RRM1 pathways, enhancing chemotherapy-induced cell cycle arrest and apoptosis.

Tranilast has been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer and contributes to tumor growth and fibrosis.[7][8][9][10][12][13] In combination with cisplatin, Tranilast enhances the activation of the ATR/CHK1 pathway, leading to G2/M cell cycle arrest and increased apoptosis in osteosarcoma cells.[1] Furthermore, Tranilast has been found to decrease the expression of Ribonucleotide Reductase 1 (RRM1), an enzyme that is crucial for DNA synthesis and a key determinant of gemcitabine sensitivity in pancreatic cancer.[2]

Experimental Workflow for Evaluating Drug Synergy

cluster_assays In Vitro Assays start Start: Cancer Cell Culture seed Seed cells in multi-well plates start->seed treat Treat with Tranilast, Chemotherapy, and Combination seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., TUNEL) incubate->apoptosis analyze Data Analysis: Calculate Combination Index (CI) viability->analyze apoptosis->analyze synergy Determine Synergy (CI < 1) analyze->synergy end End: Synergistic Effect Validated synergy->end

Caption: A typical workflow for assessing the synergistic effects of Tranilast and chemotherapy in vitro.

The presented data and experimental frameworks provide a solid foundation for researchers and drug developers interested in the therapeutic potential of this compound in combination with chemotherapy. The consistent synergistic effects observed across different cancer types and with various chemotherapeutic agents highlight the promise of this approach. Further investigation into the precise molecular mechanisms and in vivo efficacy of this compound is warranted to translate these pre-clinical findings into novel and effective cancer treatment strategies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.